Product packaging for Tripelennamine(Cat. No.:CAS No. 91-81-6)

Tripelennamine

Cat. No.: B1683666
CAS No.: 91-81-6
M. Wt: 255.36 g/mol
InChI Key: UFLGIAIHIAPJJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tripelennamine is a first-generation ethylenediamine-class histamine H1 receptor antagonist . As a research chemical, it is primarily used to investigate hypersensitivity reactions and the role of histamine in physiological pathways . Its core mechanism of action involves competitively blocking endogenous histamine from binding to H1 receptors on effector cells in systems such as the respiratory tract, gastrointestinal tract, and blood vessels, thereby providing a tool to study allergic responses like rhinitis and urticaria . Beyond its primary antihistaminic activity, this compound has been documented to exhibit weak serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) activity, making it a compound of interest in neuropharmacology studies . It is well-absorbed, undergoes extensive hepatic metabolism via hydroxylation and glucuronidation, and has a plasma elimination half-life of approximately 4 to 6 hours . Researchers value this compound for its defined pharmacological profile and its utility in various experimental models. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21N3 B1683666 Tripelennamine CAS No. 91-81-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3/c1-18(2)12-13-19(16-10-6-7-11-17-16)14-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLGIAIHIAPJJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3
Record name TRIPELENAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21193
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

154-69-8 (mono-hydrochloride), 22306-05-4 (hydrochloride), 58044-99-8 (maleate (1:1)), 6138-56-3 (citrate (1:1))
Record name Tripelennamine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8023717
Record name Tripelennamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Tripelenamine is an oily liquid with an amine odor. (NTP, 1992), Solid
Record name TRIPELENAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21193
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Tripelennamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014930
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

365 to 374 °F at 1.7 mmHg (NTP, 1992), 19.3-20.5 °C @ 5 mm Hg
Record name TRIPELENAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21193
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRIPELENNAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5191
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Very soluble (NTP, 1992), 1 G DISSOLVES IN: 0.77 ML WATER, 6 ML ALCOHOL, 6 ML CHLOROFORM, ABOUT 350 ML ACETONE; PRACTICALLY INSOL IN BENZENE, ETHER, ETHYL ACETATE /HYDROCHLORIDE/, MISCIBLE WITH WATER, 2.84e+00 g/L
Record name TRIPELENAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21193
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Tripelennamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00792
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TRIPELENNAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5191
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tripelennamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014930
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

YELLOW OIL

CAS No.

91-81-6
Record name TRIPELENAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21193
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Tripelennamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tripelennamine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tripelennamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00792
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name tripelennamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118946
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tripelennamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tripelennamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.910
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIPELENNAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C5ORO99TY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRIPELENNAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5191
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tripelennamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014930
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Tripelennamine's Mechanism of Action on H1 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripelennamine, a first-generation ethylenediamine antihistamine, exerts its therapeutic effects primarily through competitive antagonism of the histamine H1 receptor. As a G-protein coupled receptor (GPCR), the H1 receptor's activation by histamine initiates a well-defined signaling cascade crucial to the allergic and inflammatory response. This compound functions by binding to the H1 receptor, thereby blocking histamine-induced signal transduction. This guide provides an in-depth examination of this mechanism, detailing the molecular pathways, relevant quantitative data for comparable antagonists, and the experimental protocols used to characterize this interaction.

Introduction to this compound and the H1 Receptor

This compound is a classic, first-generation H1-receptor antagonist used for the symptomatic relief of hypersensitivity reactions such as urticaria, rhinitis, and hay fever. It belongs to the ethylenediamine class of antihistamines. The primary target of this compound is the histamine H1 receptor, a rhodopsin-like GPCR expressed in numerous tissues, including smooth muscle cells, vascular endothelial cells, and neurons in the central nervous system. Histamine binding to the H1 receptor triggers a cascade that results in the classic symptoms of allergy: pruritus, vasodilation, increased vascular permeability, and bronchoconstriction. This compound mitigates these symptoms by preventing the initial step of this cascade—the binding of histamine to its receptor.

Core Mechanism of Action: Competitive Antagonism

This compound functions as a competitive antagonist at the histamine H1 receptor. It competes with endogenous histamine for the same binding site on the receptor. By occupying this site, this compound does not activate the receptor but instead prevents histamine from doing so, effectively blocking its downstream effects.

Modern pharmacology increasingly classifies first-generation antihistamines, including this compound, as inverse agonists rather than simple neutral antagonists. This distinction is important. H1 receptors exhibit a degree of constitutive (basal) activity even in the absence of an agonist like histamine. While a neutral antagonist would only block the action of histamine, an inverse agonist binds to the receptor and stabilizes it in an inactive conformation, reducing this basal activity. This inverse agonism contributes to the overall attenuation of the allergic and inflammatory signaling pathways.

The H1 Receptor Signaling Pathway

To understand how this compound works, it is essential to first delineate the signaling pathway it inhibits. The H1 receptor is canonically coupled to the Gq/11 family of heterotrimeric G-proteins.

  • Receptor Activation: Histamine binds to the extracellular domain of the H1 receptor, inducing a conformational change.

  • G-Protein Coupling: This change facilitates the coupling and activation of the Gq/11 protein on the intracellular side. The Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

  • PLC Activation: The activated Gαq-GTP monomer stimulates the membrane-bound enzyme Phospholipase C (PLC).

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) .

  • Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER). This action opens calcium channels, leading to a rapid release of stored Ca2+ into the cytoplasm.

  • PKC Activation and Cellular Response: DAG remains in the plasma membrane where, in conjunction with the elevated intracellular Ca2+ levels, it activates Protein Kinase C (PKC). The combined elevation of intracellular calcium and activation of PKC phosphorylate various downstream targets, culminating in cellular responses such as smooth muscle contraction, increased vascular permeability, and the activation of transcription factors like NF-κB, which upregulates the expression of pro-inflammatory cytokines and cell adhesion molecules.

Binding_Assay_Workflow start Start prep Prepare H1R-expressing cell membrane homogenate start->prep incubate Incubate membranes with: - [³H]mepyramine (Radioligand) - Varying [this compound] prep->incubate filter Rapid Filtration (Separate bound from free) incubate->filter count Scintillation Counting (Quantify bound radioactivity) filter->count analyze Data Analysis (Plot displacement curve) count->analyze end Determine IC₅₀ and Kᵢ analyze->end Calcium_Assay_Workflow start Start prep Culture H1R-expressing cells in microplate start->prep load Load cells with Ca²⁺-sensitive fluorescent dye prep->load incubate Pre-incubate cells with varying [this compound] load->incubate stimulate Stimulate with Histamine (H1 Agonist) incubate->stimulate measure Measure fluorescence (Represents [Ca²⁺]i) stimulate->measure analyze Data Analysis (Plot dose-response inhibition) measure->analyze end Determine functional IC₅₀ analyze->end

Pharmacological Profile of Tripelennamine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripelennamine hydrochloride is a first-generation ethylenediamine antihistamine that has been utilized for its therapeutic effects in managing allergic reactions.[1][2] Known commercially as Pyribenzamine, it functions primarily as a potent antagonist of the histamine H1 receptor.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound hydrochloride, including its mechanism of action, pharmacokinetics, pharmacodynamics, and associated experimental methodologies. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and pharmacological studies.

Mechanism of Action

This compound hydrochloride exerts its primary pharmacological effect through competitive antagonism of the histamine H1 receptor.[4][5] In allergic and hypersensitivity reactions, histamine is released from mast cells and basophils, subsequently binding to H1 receptors on various effector cells. This binding elicits a cascade of responses, including vasodilation, increased capillary permeability, bronchoconstriction, and sensory nerve stimulation, leading to the characteristic symptoms of an allergic reaction.[2][6] this compound hydrochloride competitively binds to H1 receptors, thereby preventing histamine from binding and initiating these downstream effects.[4][5] As a first-generation antihistamine, this compound hydrochloride can cross the blood-brain barrier, which contributes to its sedative effects on the central nervous system (CNS).[6]

Signaling Pathway

The primary signaling pathway affected by this compound hydrochloride is the histamine H1 receptor-mediated pathway. By blocking the receptor, this compound prevents the activation of Gq/11 proteins and the subsequent downstream signaling cascade involving phospholipase C (PLC), inositol trisphosphate (IP3), and diacylglycerol (DAG), which ultimately leads to an increase in intracellular calcium and the activation of protein kinase C (PKC).

Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds and Activates This compound This compound Hydrochloride This compound->H1R Competitively Antagonizes Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Allergic_Response Allergic Response Ca2_release->Allergic_Response PKC_activation->Allergic_Response

Caption: Antagonism of the Histamine H1 Receptor Signaling Pathway.

Pharmacological Properties

Pharmacodynamics

This compound hydrochloride's primary pharmacodynamic effect is the inhibition of histamine-mediated responses. In addition to its antihistaminergic activity, it exhibits other pharmacological properties characteristic of first-generation antihistamines.

  • Central Nervous System (CNS) Effects: Due to its ability to penetrate the blood-brain barrier, this compound can cause CNS depression, leading to sedation and drowsiness.[6]

  • Anticholinergic Activity: this compound hydrochloride displays some anticholinergic (muscarinic receptor antagonist) properties, which can result in side effects such as dry mouth and blurred vision.[5] It has a 180-fold selectivity for the H1 receptor over muscarinic acetylcholine receptors.[4]

  • Monoamine Reuptake Inhibition: this compound also acts as a weak serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1][4]

Pharmacokinetics

The pharmacokinetic profile of this compound hydrochloride has been studied in various species, including humans.

  • Absorption: It is well absorbed from the gastrointestinal tract following oral administration.[2]

  • Metabolism: this compound is metabolized in the liver.[2]

  • Elimination: The elimination half-life of this compound is reported to be between 4 and 6 hours in humans.[4]

Quantitative Data

The following tables summarize the available quantitative pharmacological data for this compound hydrochloride.

Table 1: Receptor Binding Affinities and In Vitro Potency

TargetSpeciesParameterValueReference(s)
Histamine H1 ReceptorHumanIC₅₀40 nM[7]
Histamine H1 ReceptorRatKᵢ35 nM[7]
PhIP GlucuronidationHuman/RabbitIC₅₀30 µM[4]
Muscarinic Acetylcholine Receptors-Selectivity (H1 vs. Muscarinic)180-fold[4]

Table 2: Pharmacokinetic Parameters

SpeciesRoute of AdministrationParameterValueReference(s)
HumanIntramuscular (50 mg)Peak Plasma Concentration105 ng/mL (at 30 min)
HumanIntramuscular (100 mg)Peak Plasma Concentration194 ng/mL (at 30 min)
HumanIntramuscular (50-100 mg)Elimination Half-life (t½)2.9 - 4.4 hours[4]
Human-Elimination Half-life (t½)4 - 6 hours[4]
HorseIntravenous (0.5 mg/kg)Elimination Half-life (t½)2.08 hours[4]
CamelIntravenous (0.5 mg/kg)Elimination Half-life (t½)2.39 hours[4]
HorseIntravenous (0.5 mg/kg)Total Body Clearance0.84 L/h/kg[4]
CamelIntravenous (0.5 mg/kg)Total Body Clearance0.97 L/h/kg[4]
HorseIntravenous (0.5 mg/kg)Volume of Distribution (Vd)1.69 L/kg[4]
CamelIntravenous (0.5 mg/kg)Volume of Distribution (Vd)2.87 L/kg[4]

Experimental Protocols

Histamine H1 Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound hydrochloride for the histamine H1 receptor.

Materials:

  • HEK293T cells transiently expressing the human histamine H1 receptor

  • [³H]mepyramine (radioligand)

  • This compound hydrochloride (test compound)

  • Mianserin (for non-specific binding determination)

  • Binding buffer (50 mM Na₂HPO₄/KH₂PO₄, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Cell harvester

  • Scintillation counter

  • BCA protein assay kit

Procedure:

  • Membrane Preparation: Homogenize HEK293T cells expressing the H1 receptor in binding buffer. Determine the protein concentration of the membrane homogenate using a BCA protein assay.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add binding buffer, a fixed concentration of [³H]mepyramine (e.g., 1-5 nM), and the cell membrane homogenate.

    • Non-specific Binding: Add binding buffer, [³H]mepyramine, a high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin), and the cell membrane homogenate.

    • Competitive Binding: Add binding buffer, [³H]mepyramine, serially diluted concentrations of this compound hydrochloride, and the cell membrane homogenate.

  • Incubation: Incubate the plate at 25°C for 4 hours with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound hydrochloride concentration. Determine the IC₅₀ value from the resulting sigmoid curve using non-linear regression analysis. The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Radioligand Binding Assay Workflow start Start prep Prepare H1 Receptor-Expressing Cell Membrane Homogenate start->prep setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competitive Binding prep->setup incubation Incubate at 25°C for 4 hours setup->incubation filtration Filter through Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing quantification Measure Radioactivity (Scintillation Counting) washing->quantification analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀ and Kᵢ quantification->analysis end End analysis->end

Caption: Experimental workflow for a radioligand binding assay.
In Vivo Assessment of Sedative Effects (Rotarod Test)

This protocol outlines a common method to assess the sedative and motor-impairing effects of first-generation antihistamines in rodents.

Materials:

  • Rotarod apparatus

  • Male mice or rats

  • This compound hydrochloride solution

  • Vehicle control solution (e.g., saline)

Procedure:

  • Acclimation and Training: Acclimate the animals to the testing room and handle them for several days before the experiment. Train the animals to walk on the rotarod at a constant or accelerating speed until they can maintain their balance for a predetermined duration (e.g., 120 seconds).

  • Drug Administration: On the test day, administer this compound hydrochloride or the vehicle control to the animals via an appropriate route (e.g., intraperitoneal or oral).

  • Testing: At various time points after drug administration (e.g., 30, 60, and 120 minutes), place each animal on the rotarod and measure the latency to fall.

  • Data Analysis: Compare the mean latency to fall for the this compound-treated group with the vehicle-treated group at each time point using appropriate statistical analysis (e.g., t-test or ANOVA). A significant decrease in the latency to fall in the drug-treated group indicates sedation and motor impairment.

Conclusion

This compound hydrochloride is a first-generation antihistamine with a well-defined mechanism of action as a competitive antagonist of the histamine H1 receptor. Its pharmacological profile is characterized by both its desired anti-allergic effects and its off-target activities, including CNS sedation and mild anticholinergic effects, which are typical of its class. The quantitative data and experimental protocols provided in this guide offer a detailed resource for researchers and professionals in the field of pharmacology and drug development, facilitating a deeper understanding of this compound and providing a basis for further investigation.

References

Tripelennamine as a Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

Introduction

Tripelennamine is a well-established H1 receptor antagonist used for the symptomatic relief of allergic reactions.[1] Beyond its primary antihistaminic effects, emerging evidence has classified it as a weak triple reuptake inhibitor, meaning it can modulate the synaptic concentrations of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) by inhibiting their respective transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[2][3] This off-target activity is of significant interest in the fields of pharmacology and drug repurposing, as SNDRIs are being explored for the treatment of various central nervous system disorders, including depression and attention-deficit/hyperactivity disorder (ADHD).[4]

The clinical significance of this compound's weak SNDRI activity is not fully elucidated and warrants further investigation. This guide aims to provide the technical framework for such investigations by detailing the established experimental protocols used to quantify the binding affinity and inhibitory potency of compounds at monoamine transporters. While specific quantitative data for this compound's interaction with SERT, NET, and DAT are not publicly available, the methodologies described herein represent the gold standard for characterizing potential SNDRIs.

Monoamine Transporter Signaling Pathway

Monoamine transporters are critical components of synaptic transmission, responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron. This process terminates the neurotransmitter signal and allows for its repackaging into synaptic vesicles for subsequent release. By inhibiting these transporters, SNDRIs increase the concentration and duration of serotonin, norepinephrine, and dopamine in the synapse, thereby enhancing their signaling.

SNDRI_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Monoamines) serotonin 5-HT vesicle->serotonin Release norepinephrine NE vesicle->norepinephrine Release dopamine DA vesicle->dopamine Release synthesis Monoamine Synthesis synthesis->vesicle Packaging SERT SERT NET NET DAT DAT This compound This compound (SNDRI) This compound->SERT Inhibition This compound->NET Inhibition This compound->DAT Inhibition serotonin->SERT Reuptake serotonin_receptor 5-HT Receptor serotonin->serotonin_receptor Binding norepinephrine->NET Reuptake norepinephrine_receptor NE Receptor norepinephrine->norepinephrine_receptor Binding dopamine->DAT Reuptake dopamine_receptor DA Receptor dopamine->dopamine_receptor Binding

Figure 1: Monoamine Transporter Signaling Pathway Inhibition by an SNDRI.

Quantitative Data on Monoamine Transporter Inhibition

A comprehensive search of the scientific literature did not yield specific quantitative data for the binding affinity (Ki) or inhibitory concentration (IC50) of this compound at the serotonin, norepinephrine, and dopamine transporters. The characterization of this compound as a weak SNDRI is noted in several sources, but the primary research data quantifying this activity is not publicly available.[2][3]

For illustrative purposes, the following table demonstrates how such data would be presented for a hypothetical SNDRI. This allows for a clear comparison of the compound's potency and selectivity across the three monoamine transporters.

Table 1: Hypothetical Monoamine Transporter Binding Affinities and Reuptake Inhibition for a Compound

TransporterRadioligandBinding Affinity (Ki, nM)Reuptake Inhibition (IC50, nM)
SERT[³H]Citalopram150250
NET[³H]Nisoxetine300450
DAT[³H]WIN 35,428500700

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental values for this compound.

Experimental Protocols

The following sections detail the standard methodologies used to determine the binding affinity and reuptake inhibition of a compound at monoamine transporters. These protocols are fundamental for characterizing the SNDRI properties of a molecule like this compound.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor or transporter.[5] This is typically expressed as the inhibition constant (Ki). The principle of a competitive binding assay is to measure the ability of an unlabeled test compound to displace a radiolabeled ligand that is known to bind to the target with high affinity and specificity.

Radioligand_Binding_Assay_Workflow start Start membrane_prep Membrane Preparation (e.g., from cells expressing SERT, NET, or DAT) start->membrane_prep incubation Incubation: - Membranes - Radioligand (e.g., [³H]Citalopram) - Test Compound (this compound) membrane_prep->incubation filtration Rapid Filtration to separate bound from free radioligand incubation->filtration scintillation Scintillation Counting to quantify bound radioactivity filtration->scintillation data_analysis Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation scintillation->data_analysis end End data_analysis->end

Figure 2: Experimental Workflow for a Radioligand Binding Assay.
  • Membrane Preparation:

    • Cell lines (e.g., HEK293) stably expressing the human serotonin, norepinephrine, or dopamine transporter are cultured.[6]

    • Cells are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

  • Competitive Binding Assay:

    • In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, or [³H]WIN 35,428 for DAT) and a range of concentrations of the test compound (e.g., this compound).[6][7]

    • Non-specific binding is determined in the presence of a high concentration of a known selective inhibitor for the respective transporter.

    • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration and Quantification:

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

    • The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.[8]

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

In Vitro Reuptake Inhibition Assays

In vitro reuptake inhibition assays directly measure the functional consequence of a compound's interaction with monoamine transporters – the inhibition of neurotransmitter uptake into cells. These assays are typically performed using cell lines expressing the transporters or synaptosomes (isolated nerve terminals).

Reuptake_Inhibition_Assay_Workflow start Start cell_prep Cell Preparation (e.g., HEK293 cells expressing SERT, NET, or DAT) start->cell_prep preincubation Pre-incubation of cells with test compound (this compound) cell_prep->preincubation uptake_initiation Initiation of Uptake by adding radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]NE, or [³H]DA) preincubation->uptake_initiation uptake_termination Termination of Uptake by rapid washing with ice-cold buffer uptake_initiation->uptake_termination cell_lysis Cell Lysis uptake_termination->cell_lysis scintillation Scintillation Counting to quantify intracellular radioactivity cell_lysis->scintillation data_analysis Data Analysis: - Determine IC50 scintillation->data_analysis end End data_analysis->end

Figure 3: Experimental Workflow for an In Vitro Reuptake Inhibition Assay.
  • Cell Culture and Plating:

    • HEK293 cells stably expressing the human serotonin, norepinephrine, or dopamine transporter are cultured and plated in 96-well plates.[10]

  • Assay Procedure:

    • On the day of the assay, the cell culture medium is removed, and the cells are washed with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES buffer).

    • The cells are then pre-incubated for a short period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C) with varying concentrations of the test compound (this compound).

  • Uptake Initiation and Termination:

    • Uptake is initiated by adding a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine).[11]

    • The incubation is allowed to proceed for a short, defined period (e.g., 5-10 minutes) during which the uptake is linear.

    • The uptake is terminated by rapidly aspirating the buffer and washing the cells multiple times with ice-cold buffer to remove the extracellular radiolabel.

  • Quantification and Data Analysis:

    • The cells are lysed, and the intracellular radioactivity is quantified using a liquid scintillation counter.

    • Non-specific uptake is determined in the presence of a high concentration of a known selective inhibitor.

    • The specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

    • The data are plotted as the percentage of inhibition of specific uptake versus the log concentration of the test compound.

    • The IC50 value is determined by non-linear regression analysis.

Conclusion

This compound exhibits a polypharmacological profile that includes weak inhibition of serotonin, norepinephrine, and dopamine reuptake, in addition to its primary antihistaminic activity. While the precise quantitative details of its interaction with monoamine transporters are not currently available in the public domain, this technical guide provides a comprehensive overview of the standard, validated methodologies required to characterize such activity. The detailed protocols for radioligand binding and in vitro reuptake inhibition assays presented herein serve as a valuable resource for researchers and drug development professionals seeking to investigate the SNDRI properties of this compound or other novel compounds. Further research to quantify the binding affinities and inhibitory potencies of this compound at SERT, NET, and DAT is warranted to fully understand its pharmacological profile and potential for therapeutic repurposing.

References

The Genesis of Allergy Relief: A Technical History of Ethylenediamine Antihistamines

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The mid-20th century witnessed a paradigm shift in the management of allergic diseases with the advent of the first synthetic antihistamines. Central to this revolution was the ethylenediamine class of compounds, which laid the foundational principles for H1 receptor antagonism. This technical guide provides an in-depth exploration of the historical development of these pioneering drugs, from their initial discovery and synthesis to their pharmacological characterization. We present a compilation of available quantitative data, detailed historical experimental protocols, and visualizations of key biological pathways and synthetic routes to offer a comprehensive resource for researchers in pharmacology and medicinal chemistry.

Introduction: The Dawn of Antihistamine Therapy

Prior to the 1940s, the physiological effects of histamine, a key mediator of allergic reactions, were well-documented, but therapeutic agents to counteract its effects were non-existent. The quest for such antagonists was a major focus of pharmaceutical research. French scientists at the Pasteur Institute, particularly Ernest Fourneau and Daniel Bovet, conducted seminal work in the 1930s, identifying the antihistaminic properties of various synthetic compounds. Their research revealed that a common structural motif, the ethylenediamine backbone, was present in many of the initial compounds exhibiting histamine-blocking activity.

This pioneering work culminated in the discovery of phenbenzamine (Antergan) in 1942 by Bernard Halpern.[1] Phenbenzamine was the first clinically useful antihistamine and belonged to the ethylenediamine class.[2][3] This breakthrough ushered in the era of first-generation antihistamines and paved the way for the development of other important ethylenediamine derivatives, such as tripelennamine and pyrilamine (mepyramine). These early compounds, while effective, were characterized by their ability to cross the blood-brain barrier, leading to the common side effect of sedation.

This guide will delve into the key milestones of the ethylenediamine antihistamines, focusing on their synthesis, mechanism of action, structure-activity relationships, and the experimental methods used to evaluate their efficacy.

First-Generation Ethylenediamine Antihistamines: The Trailblazers

The first generation of ethylenediamine antihistamines established the core principles of H1 receptor antagonism. The three most prominent members of this class were phenbenzamine, this compound, and pyrilamine.

Phenbenzamine (Antergan)

Phenbenzamine, with the developmental code RP-2339, was the first antihistamine to be used in humans.[2] Its discovery marked a turning point in the treatment of allergic conditions.

This compound (Pyribenzamine)

Following the introduction of phenbenzamine, this compound was developed and became another widely used first-generation antihistamine. It was noted for its potent antihistaminic effects.

Pyrilamine (Mepyramine, Neo-Antergan)

Pyrilamine, also known as mepyramine, was another early and successful ethylenediamine antihistamine. It was recognized for its efficacy in treating various allergic symptoms.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the pioneering ethylenediamine antihistamines. It is important to note that data from the mid-20th century may not be as precise or standardized as modern pharmacological data.

Table 1: H1 Receptor Binding Affinities

CompoundReceptorSpeciesAssay TypeKᵢ (nM)Reference
Pyrilamine (Mepyramine)Histamine H1HumanRadioligand Binding ([³H]mepyramine)~2.29[4]
This compoundHistamine H1--Data not readily available-
PhenbenzamineHistamine H1--Data not readily available-

Note: Specific Kᵢ values for phenbenzamine and this compound from the early developmental period are not well-documented in readily accessible literature.

Table 2: In Vitro Functional Antagonism

CompoundAssayTissue/Cell LineAgonistpA₂ ValueReference
Pyrilamine (Mepyramine)Histamine-induced inositol phosphate accumulationDDT1MF-2 cellsHistamine9.4 (derived from K D of 0.4 nM)[5]
This compoundPhIP glucuronidation inhibition--IC₅₀ of 30 µM[6]

Note: The pA₂ value is a measure of the potency of an antagonist in functional assays. A higher pA₂ value indicates greater potency.

Table 3: Pharmacokinetic Parameters in Humans

CompoundBioavailabilityTₘₐₓ (hours)Elimination Half-life (t½) (hours)Metabolism
This compoundWell absorbed1-24-6Hepatic hydroxylation and glucuronidation
Pyrilamine (Mepyramine)----
Phenbenzamine----

Note: Comprehensive pharmacokinetic data for these early compounds, particularly bioavailability, are not as extensively documented as for modern drugs.

Mechanism of Action: H1 Receptor Inverse Agonism

The primary mechanism of action for ethylenediamine antihistamines is their interaction with the histamine H1 receptor, a G-protein coupled receptor (GPCR). While initially termed "antagonists," it is now understood that these drugs act as inverse agonists. The H1 receptor exhibits a degree of constitutive activity even in the absence of histamine. Histamine binding stabilizes the active conformation of the receptor, leading to the downstream signaling cascade that produces allergic symptoms. In contrast, ethylenediamine antihistamines bind to the inactive conformation of the H1 receptor, stabilizing it and reducing the basal level of receptor activity. This inverse agonism effectively blocks the actions of histamine.

H1 Receptor Signaling Pathway

Upon activation by histamine, the H1 receptor couples to the Gq/11 family of G-proteins. This initiates a signaling cascade that involves the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway ultimately results in the physiological responses associated with allergy, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.

H1_Signaling_Pathway cluster_receptor Cell Membrane Histamine Histamine H1R H1 Receptor (Inactive) Histamine->H1R Binds H1R_active H1 Receptor (Active) H1R->H1R_active Activates Gq_alpha Gαq H1R_active->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates G_beta_gamma Gβγ PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Allergic_Response Allergic Response (Smooth muscle contraction, increased vascular permeability) Ca_release->Allergic_Response PKC_activation->Allergic_Response Ethylenediamine_Antihistamine Ethylenediamine Antihistamine Ethylenediamine_Antihistamine->H1R Binds and stabilizes

Caption: H1 Receptor Signaling Pathway.

Synthesis of First-Generation Ethylenediamine Antihistamines

The synthesis of these early antihistamines was a significant achievement in medicinal chemistry. The following diagrams illustrate the general synthetic routes for phenbenzamine, this compound, and pyrilamine.

Synthesis of Phenbenzamine

Phenbenzamine was synthesized through the reaction of N-benzylaniline with 2-chloroethyldimethylamine.

Phenbenzamine_Synthesis N_benzylaniline N-Benzylaniline reaction Alkylation N_benzylaniline->reaction chloroethyldimethylamine 2-Chloroethyldimethylamine chloroethyldimethylamine->reaction phenbenzamine Phenbenzamine reaction->phenbenzamine Tripelennamine_Synthesis aminopyridine 2-Aminopyridine reaction1 Alkylation aminopyridine->reaction1 chloroethylamine N,N-Dimethyl-2- chloroethylamine chloroethylamine->reaction1 intermediate N,N-Dimethyl-N'-(pyridin- 2-yl)ethane-1,2-diamine reaction2 Benzylation intermediate->reaction2 benzyl_chloride Benzyl Chloride benzyl_chloride->reaction2 reaction1->intermediate This compound This compound reaction2->this compound Pyrilamine_Synthesis aminopyridine 2-Aminopyridine reaction1 Condensation aminopyridine->reaction1 methoxybenzyl_chloride 4-Methoxybenzyl Chloride methoxybenzyl_chloride->reaction1 intermediate N-(4-Methoxybenzyl) -pyridin-2-amine reaction2 Alkylation intermediate->reaction2 chloroethylamine N,N-Dimethyl-2- chloroethylamine chloroethylamine->reaction2 reaction1->intermediate pyrilamine Pyrilamine reaction2->pyrilamine Guinea_Pig_Ileum_Assay start Start dissect Dissect Guinea Pig Ileum start->dissect mount Mount Ileum in Organ Bath dissect->mount equilibrate Equilibrate Tissue mount->equilibrate histamine_crc1 Generate Histamine Concentration-Response Curve (CRC) equilibrate->histamine_crc1 wash Wash Tissue histamine_crc1->wash add_antagonist Add Antihistamine wash->add_antagonist incubate Incubate add_antagonist->incubate histamine_crc2 Generate Second Histamine CRC incubate->histamine_crc2 calculate_dr Calculate Dose Ratio histamine_crc2->calculate_dr schild_plot Construct Schild Plot calculate_dr->schild_plot determine_pa2 Determine pA₂ Value schild_plot->determine_pa2 end End determine_pa2->end

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical and Physical Properties of Tripelennamine Citrate

This guide provides a comprehensive overview of the chemical and physical properties, pharmacology, and analytical methodologies for this compound citrate. The information is intended to support research, development, and quality control activities involving this first-generation antihistamine.

Chemical and Physical Properties

This compound citrate is the citrate salt of this compound, an ethylenediamine derivative.[1][2] The citrate salt is a white crystalline powder that is freely soluble in water and alcohol.[3] A 1% aqueous solution of this compound citrate has a pH of approximately 4.25.[3] The citrate form is often preferred for oral liquid formulations due to being less bitter than the hydrochloride salt.[3]

Table 1: Chemical and Physical Properties of this compound Citrate

PropertyValueSource(s)
IUPAC Name N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid[4][5]
Molecular Formula C₂₂H₂₉N₃O₇[4][5]
Molecular Weight 447.5 g/mol [4][5]
CAS Number 6138-56-3[4]
Appearance White crystalline powder[3]
Melting Point 106-110 °C
Solubility Freely soluble in water and alcohol; very slightly soluble in ether; practically insoluble in benzene and chloroform.[3]
pKa (Strongest Basic) 8.76 (Predicted)[6]
LogP 3.05 (Predicted)[6]
Topological Polar Surface Area 152 Ų[5]
Hydrogen Bond Donor Count 4[5]
Hydrogen Bond Acceptor Count 10[5]

Pharmacology and Mechanism of Action

This compound is a first-generation antihistamine that acts as a potent antagonist of the histamine H1 receptor.[1][2][7] It competitively binds to H1 receptors on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract, thereby blocking the actions of endogenous histamine.[7] This antagonism alleviates the symptoms associated with allergic reactions, such as sneezing, watery eyes, and runny nose.[7] Histamine, acting on H1 receptors, is responsible for pruritus, vasodilation, hypotension, flushing, headache, tachycardia, and bronchoconstriction.[7]

The histamine H1 receptor is a G-protein coupled receptor (GPCR) linked to the Gq alpha subunit.[8] Upon activation by histamine, the Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), leading to various cellular responses.[8] this compound citrate, by blocking the initial binding of histamine to the H1 receptor, prevents this signaling cascade.

Signaling Pathway Diagram

G cluster_0 Cell Membrane H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R Binds to This compound This compound citrate This compound->H1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Allergic_Response Allergic Response Ca_release->Allergic_Response PKC_activation->Allergic_Response

Caption: Histamine H1 receptor signaling pathway and the inhibitory action of this compound citrate.

Quantitative Pharmacological and Toxicological Data

Table 2: Pharmacological and Toxicological Data for this compound

ParameterSpeciesValueRoute of AdministrationSource(s)
IC₅₀ (H1 Receptor) Human40 nMN/A
Ki (H1 Receptor) Rat35 nMN/A
Elimination Half-life Human4-6 hoursOral[9]
Elimination Half-life Human2.9-4.4 hoursIntramuscular[9]
LD₅₀ Mouse97 mg/kgOral
LD₅₀ Rat469 mg/kgOral
LD₅₀ Rat75 mg/kgSubcutaneous
LDLo (Lowest Published Lethal Dose) Human15 mg/kgUnreported

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol describes a reverse-phase HPLC method for the quantification of this compound in pharmaceutical formulations.[10][11][12]

4.1.1. Materials and Reagents

  • This compound hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

  • Mobile Phase: Acetonitrile, water, and phosphoric acid. For Mass Spectrometry (MS) compatibility, replace phosphoric acid with formic acid. A reported mobile phase is 1 mM Tween 20 in phosphate buffer pH 4:isopropanol (85:15, %v/v).[12]

  • Column: Inertsil ODS-3 (250 x 4.6 mm, 5 µm) or a similar C18 column.[10][11]

4.1.2. Chromatographic Conditions

  • Flow Rate: 1.0 - 2.0 mL/min

  • Detection Wavelength: 310 nm for this compound hydrochloride.[10][11]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

4.1.3. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound hydrochloride reference standard in the mobile phase. Prepare a series of working standards by serial dilution.

  • Sample Solution (from ointment): Extract a known weight of the ointment with a suitable solvent system (e.g., hexane-water).[11] The aqueous phase containing this compound hydrochloride is then filtered and diluted with the mobile phase.

4.1.4. Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This method is suitable for the determination of impurities, such as ethylenediamine, in this compound hydrochloride.[13]

4.2.1. Materials and Reagents

  • This compound hydrochloride sample

  • Ethylenediamine standard

  • Phthalaldehyde (derivatizing agent)

  • Methanol (GC grade)

  • Helium (carrier gas)

  • Column: DB-5MS (30 m × 0.25 mm × 0.25 μm) or similar.[13]

4.2.2. GC-MS Conditions

  • Carrier Gas Flow Rate: 1.5 mL/min[13]

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Analyzer: Quadrupole, scanning from m/z 40 to 450.

4.2.3. Sample Preparation (Derivatization)

  • Dissolve a known amount of the this compound hydrochloride sample in methanol.

  • Add a solution of phthalaldehyde in methanol.

  • Sonicate the mixture for 10 minutes at room temperature to facilitate the derivatization of ethylenediamine.[13]

4.2.4. Procedure

  • Inject the derivatized sample into the GC-MS system.

  • Monitor for the retention time of the derivatized ethylenediamine ((1z,5z)-3,4-dihydrobenzo[f][4][8]diazocine), which is reported to be approximately 6.215 minutes under similar conditions.[13]

  • Identify and quantify the impurity based on its mass spectrum and by comparison with a derivatized standard.

Radioligand Binding Assay for Histamine H1 Receptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the histamine H1 receptor.[2][8][9][14]

4.3.1. Materials and Reagents

  • Cell membranes expressing the human histamine H1 receptor (e.g., from HEK293T cells).[2][14]

  • Radioligand: [³H]-mepyramine (specific activity ~20-30 Ci/mmol).[8]

  • Test Compound: this compound citrate.

  • Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., 10 µM mianserin).[14]

  • Assay Buffer: 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.[2][8]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[2][8]

  • Glass fiber filters (e.g., GF/C).

  • Scintillation fluid and counter.

4.3.2. Procedure

  • Prepare serial dilutions of this compound citrate in the assay buffer.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, [³H]-mepyramine, and cell membrane suspension.[8][9]

    • Non-specific Binding: Non-specific binding control, [³H]-mepyramine, and cell membrane suspension.[8][9]

    • Competitive Binding: Serial dilutions of this compound citrate, [³H]-mepyramine, and cell membrane suspension.[8][9]

  • Incubate the plate at 25°C for 4 hours with gentle agitation to reach equilibrium.[8][14]

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.[8]

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM).[8]

4.3.3. Data Analysis

  • Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the logarithm of the this compound citrate concentration.

  • Determine the IC₅₀ value (the concentration of this compound citrate that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagrams

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis start Weigh Ointment Sample extract Extract with Hexane-Water start->extract separate Separate Aqueous Phase extract->separate filter Filter and Dilute separate->filter inject Inject into HPLC filter->inject separate_hplc Chromatographic Separation (C18 Column) inject->separate_hplc detect UV Detection (310 nm) separate_hplc->detect integrate Integrate Peak Area detect->integrate calibrate Compare to Calibration Curve integrate->calibrate quantify Quantify this compound calibrate->quantify

Caption: Workflow for the HPLC analysis of this compound in an ointment formulation.

G cluster_0 Assay Setup cluster_1 Incubation and Filtration cluster_2 Data Acquisition and Analysis prep_reagents Prepare Reagents (Membranes, Radioligand, Test Compound) plate_setup Pipette into 96-well Plate (Total, Non-specific, Competitive) prep_reagents->plate_setup incubate Incubate (25°C, 4h) plate_setup->incubate filtrate Rapid Filtration (Glass Fiber Filters) incubate->filtrate wash Wash Filters filtrate->wash count Scintillation Counting (CPM) wash->count calculate Calculate Specific Binding count->calculate plot Plot Competition Curve calculate->plot determine Determine IC₅₀ and Ki plot->determine

Caption: Workflow for a competitive radioligand binding assay to determine H1 receptor affinity.

References

An In-depth Technical Guide to Tripelennamine Structural Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the first-generation antihistamine, tripelennamine, and its structural analogues and derivatives. The document delves into the core chemical structure, structure-activity relationships (SAR), pharmacological profiles, and the experimental methodologies used to evaluate these compounds. It is intended to be a valuable resource for researchers and professionals involved in the discovery and development of novel antihistaminic agents.

Introduction to this compound

This compound, an ethylenediamine derivative, is a potent histamine H1 receptor antagonist that has been used for the symptomatic relief of various allergic conditions, including rhinitis, urticaria, and hay fever.[1][2] Like other first-generation antihistamines, its clinical use is often associated with sedative effects due to its ability to cross the blood-brain barrier.[3] Beyond its primary antihistaminic activity, this compound also exhibits weak serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) properties.[1] The core structure of this compound has served as a scaffold for the development of numerous analogues and derivatives in an effort to modulate its pharmacological profile, including enhancing potency, selectivity, and reducing central nervous system side effects.

The Core Structure and its Significance

The chemical structure of this compound, N,N-dimethyl-N'-(phenylmethyl)-N'-(2-pyridinyl)-1,2-ethanediamine, is characterized by several key features that are crucial for its antihistaminic activity.[4] These include:

  • Two Aromatic Rings: A phenyl group and a 2-pyridyl group. These moieties are essential for high-affinity binding to the H1 receptor.

  • Ethylenediamine Backbone: A flexible two-carbon chain separating two nitrogen atoms. This linker is a common feature in many first-generation antihistamines.

  • Tertiary Aliphatic Amine: A dimethylamino group at one end of the ethylenediamine chain. This basic nitrogen is typically protonated at physiological pH and is critical for receptor interaction.

Structure-Activity Relationships (SAR)

The pharmacological activity of this compound and its analogues is highly dependent on their chemical structure. Modifications to the core scaffold can significantly impact their affinity for the H1 receptor, selectivity over other receptors, and pharmacokinetic properties.

Modifications of the Aromatic Rings

Alterations to the phenyl and pyridyl rings have been extensively explored to understand their role in receptor binding. Key findings include:

  • Substitution on the Phenyl Ring: Introduction of small electron-withdrawing or electron-donating groups can influence potency.

  • Replacement of the Phenyl Ring: Replacing the phenyl ring with other aromatic or heteroaromatic systems can lead to changes in activity and selectivity.

  • Modification of the Pyridyl Ring: The nitrogen atom in the pyridyl ring is a key interaction point. Shifting its position or replacing the ring altogether can drastically alter the compound's properties.

Alterations to the Ethylenediamine Linker

The ethylenediamine chain provides the necessary spacing and flexibility for the aromatic rings and the tertiary amine to adopt an optimal conformation for binding to the H1 receptor. Variations in this linker have been shown to:

  • Affect Potency: Shortening or lengthening the chain can reduce antihistaminic activity.

  • Influence Selectivity: Introducing conformational constraints, such as cyclization, can impact selectivity for the H1 receptor over other receptors like muscarinic receptors.

Modifications of the Tertiary Amine

The terminal tertiary amine is a crucial pharmacophoric element. Its basicity and steric bulk are important for receptor interaction.

  • Alkyl Substituents: The nature of the alkyl groups on the tertiary nitrogen can affect both potency and sedative properties. Generally, dimethylamino groups are found to be optimal for H1 receptor affinity.

  • Incorporation into a Heterocycle: Incorporating the tertiary amine into a heterocyclic ring system, such as a piperidine or piperazine, has been a common strategy in the development of second-generation antihistamines to limit blood-brain barrier penetration.

Quantitative Data on this compound and its Analogues

The following table summarizes the available quantitative data for this compound and a selection of its structural analogues and derivatives, focusing on their binding affinity for the histamine H1 receptor.

CompoundStructureReceptorAssay TypeKi (nM)IC50 (nM)Reference(s)
This compound N,N-dimethyl-N'-(phenylmethyl)-N'-(2-pyridinyl)-1,2-ethanediamineHistamine H1Radioligand Binding1.3 - 2430 (PhIP glucuronidation inhibition)[5],[6]
Pyrilamine (Mepyramine) 4-methoxybenzyl instead of benzyl groupHistamine H1Radioligand Binding1.0 - 15-[7]
Chloropyramine 4-chlorobenzyl instead of benzyl groupHistamine H1Radioligand Binding0.5 - 5-[7]
Methapyrilene Thienyl group instead of phenyl groupHistamine H1Radioligand Binding2.0 - 20-[4]

Experimental Protocols

The evaluation of this compound analogues and derivatives typically involves a series of in vitro and in vivo experiments to characterize their pharmacological and pharmacokinetic properties.

Synthesis of this compound Analogues

A general synthetic scheme for the preparation of this compound and its analogues is outlined below. The synthesis typically involves the reaction of a substituted benzyl halide with N-(2-pyridyl)ethylenediamine, followed by N-alkylation of the terminal secondary amine.

cluster_synthesis General Synthesis of this compound Analogues start Substituted Benzyl Halide intermediate N-Benzyl-N'-(2-pyridyl)ethylenediamine start->intermediate Nucleophilic Substitution reagent1 N-(2-pyridyl)ethylenediamine reagent1->intermediate product This compound Analogue intermediate->product Reductive Amination reagent2 Alkylation Agent (e.g., Formaldehyde/Formic Acid) reagent2->product

Caption: General synthetic route for this compound analogues.

Methodology:

  • N-Benzylation: A solution of the appropriately substituted benzyl halide (1 equivalent) in a suitable solvent (e.g., toluene, ethanol) is treated with N-(2-pyridyl)ethylenediamine (1.1 equivalents) and a base (e.g., potassium carbonate, triethylamine) to neutralize the hydrohalic acid formed. The reaction mixture is typically heated to facilitate the reaction.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The resulting crude intermediate is then purified using techniques such as column chromatography or distillation.

  • N,N-Dimethylation: The purified N-benzyl-N'-(2-pyridyl)ethylenediamine is subjected to reductive amination using formaldehyde and formic acid (Eschweiler-Clarke reaction) to introduce the two methyl groups on the terminal nitrogen atom.

  • Final Purification: The final product is purified by crystallization or chromatography to yield the desired this compound analogue.

Histamine H1 Receptor Binding Assay

A radioligand binding assay is a standard method to determine the affinity of a compound for the histamine H1 receptor.

Materials:

  • Cell membranes expressing the human histamine H1 receptor.

  • Radioligand: [³H]-mepyramine.

  • Wash Buffer: Tris-HCl buffer.

  • Scintillation fluid.

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of [³H]-mepyramine and varying concentrations of the test compound (the this compound analogue).

  • Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value, which represents the affinity of the test compound for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.[8] Activation of the H1 receptor by histamine initiates a signaling cascade that leads to various cellular responses.

cluster_pathway Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Binds to Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Downstream Downstream Cellular Responses (e.g., smooth muscle contraction, increased vascular permeability) PKC->Downstream Phosphorylates target proteins leading to

Caption: Simplified schematic of the H1 receptor signaling cascade.

Experimental Workflow for Antihistamine Drug Discovery

The discovery and development of new antihistamines, including analogues of this compound, follows a structured workflow that progresses from initial screening to preclinical and clinical evaluation.

cluster_workflow Antihistamine Drug Discovery Workflow A Compound Library Screening (High-Throughput Screening) B Hit Identification (Primary in vitro assays) A->B C Lead Generation (SAR studies, synthesis of analogues) B->C D Lead Optimization (Improving potency, selectivity, and ADME properties) C->D E In Vivo Efficacy Studies (Animal models of allergy) D->E F Preclinical Safety and Toxicology E->F G Clinical Trials (Phase I, II, III) F->G H Regulatory Approval and Market G->H

Caption: A typical workflow for the discovery of new antihistamines.

This workflow begins with the screening of large compound libraries to identify initial "hits" with activity at the H1 receptor. These hits are then subjected to medicinal chemistry efforts to generate more potent and selective "leads." The lead compounds are further optimized to improve their drug-like properties before being evaluated in animal models and, ultimately, in human clinical trials.[9][10][11]

Conclusion

This compound and its structural analogues represent a historically significant and pharmacologically rich class of antihistamines. A thorough understanding of their structure-activity relationships, coupled with robust experimental evaluation, continues to be crucial for the development of new and improved therapeutic agents for allergic diseases. This technical guide has provided a foundational overview of the key aspects of this compound chemistry and pharmacology, offering a valuable resource for researchers in the field. The methodologies and workflows described herein serve as a roadmap for the rational design and development of the next generation of antihistamines.

References

A Technical Guide to the In Vitro and In Vivo Effects of Tripelennamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripelennamine, a first-generation ethylenediamine antihistamine, has been utilized for its therapeutic effects in managing allergic conditions. This technical guide provides an in-depth comparison of the in vitro and in vivo pharmacological properties of this compound. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex pathways, this document serves as a comprehensive resource for researchers in pharmacology and drug development. The guide elucidates the compound's mechanism of action at the molecular level and correlates these findings with its observed physiological and clinical effects.

Introduction

This compound is a classic H1 receptor antagonist that competitively blocks the action of histamine, a key mediator in allergic and inflammatory responses.[1][2] As a first-generation antihistamine, it is known to cross the blood-brain barrier, leading to central nervous system (CNS) effects such as sedation.[1][3] Understanding the divergence and convergence of its in vitro and in vivo effects is crucial for its application in research and for the development of new therapeutic agents. This guide will dissect its molecular interactions, pharmacokinetics, and pharmacodynamics to provide a clear and detailed scientific overview.

In Vitro Effects of this compound

The in vitro assessment of this compound reveals its direct molecular interactions and cellular effects in a controlled environment, free from the complexities of a whole biological system.

Mechanism of Action

At the molecular level, this compound functions as a competitive antagonist at the histamine H1 receptor.[2][4] It binds to the receptor, preventing histamine from initiating the downstream signaling cascade. This blockade inhibits the histamine-induced activation of Gq/11 proteins, which in turn prevents the activation of phospholipase C (PLC).[1] The inhibition of PLC subsequently blocks the production of inositol triphosphate (IP3) and diacylglycerol (DAG), leading to a decrease in intracellular calcium release and protein kinase C (PKC) activation.[1] This ultimately reduces the activity of the NF-κB transcription factor, which is responsible for the expression of pro-inflammatory cytokines and cell adhesion molecules.[1]

Beyond its primary target, this compound has been shown to inhibit the activity of cytochrome P450 2D6 (CYP2D6), an important enzyme in drug metabolism.[5][6]

Quantitative In Vitro Data

The potency and inhibitory characteristics of this compound have been quantified in various in vitro assays.

ParameterTarget/AssayValueReference
IC50 Histamine H1 Receptor40 nM[2]
Ki Cytochrome P450 2D6 (CYP2D6)~ 4-6 µM[5]
IC50 CYP2D6-mediated bufuralol 1'-hydroxylation32-109 µM*[6][7]
IC50 PhIP Glucuronidation Inhibition30 µM[8]
Note: This range represents the IC50 values for five H1-antihistamines, including this compound.
Signaling Pathway Visualization

The following diagram illustrates the mechanism of this compound at the H1 receptor signaling pathway.

H1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Histamine Histamine Histamine->H1R Activates This compound This compound This compound->H1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca Increases PKC PKC DAG->PKC Activates NFkB NF-κB Activation Ca->NFkB PKC->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

This compound blocks histamine binding to the H1 receptor.
Experimental Protocols

This assay measures the ability of an antagonist to inhibit histamine-induced calcium release in cells expressing the H1 receptor.[9]

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human histamine H1 receptor are cultured in appropriate media and conditions until they reach optimal confluency.

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom microplates and incubated to allow for attachment.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution and incubated in the dark to allow for dye uptake.

  • Compound Addition: Varying concentrations of this compound (or other test antagonists) are added to the wells. For kinetic studies, pre-incubation times can be varied (e.g., 2.5 minutes to 1 hour).[9]

  • Agonist Stimulation: A fixed concentration of histamine (e.g., its EC80 concentration) is added to the wells to stimulate the H1 receptors.

  • Signal Detection: The fluorescence intensity is measured immediately using a fluorometric imaging plate reader (FLIPR) or a similar instrument. The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis: The antagonist's effect is measured as the percentage inhibition of the histamine response. IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

This assay quantifies the affinity of a compound for the H1 receptor by measuring the displacement of a radiolabeled ligand.[10]

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the H1 receptor (e.g., CHO cells, guinea pig cerebellum).[10]

  • Assay Setup: In a 96-well plate, the membrane preparation is incubated with a specific H1 receptor radioligand (e.g., [³H]-pyrilamine) and varying concentrations of this compound.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters (representing the bound ligand) is measured using a scintillation counter.

  • Data Analysis: The data is used to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Effects of this compound

In vivo studies reveal the integrated effects of this compound, encompassing its therapeutic actions and side effects, as influenced by its pharmacokinetic profile.

Pharmacodynamics

In living organisms, this compound exhibits characteristic antihistaminic effects by suppressing histamine-mediated reactions like wheal and flare in the skin.[2] As a first-generation antihistamine, it readily crosses the blood-brain barrier, leading to CNS effects, most commonly sedation.[1] However, in some species like horses, it can cause CNS excitement.[5]

Pharmacokinetics

This compound is well absorbed after oral administration, with peak plasma concentrations typically achieved within 2 to 3 hours.[3][11] It is metabolized in the liver, primarily through hydroxylation and glucuronidation, and its metabolites are excreted renally.[11][12]

Quantitative In Vivo Data

The following table summarizes key pharmacokinetic parameters of this compound in various species.

ParameterSpeciesRouteValueReference
Elimination Half-Life (t½) HumanOral4 - 6 hours[12]
Elimination Half-Life (t½) HumanIntramuscular2.9 - 4.4 hours[13]
Peak Plasma Concentration HumanIM (50 mg)105 ng/mL (at 30 min)[13]
Peak Plasma Concentration HumanIM (100 mg)194 ng/mL (at 30 min)[13]
Elimination Half-Life (t½) HorseIV (0.5 mg/kg)2.08 hours[5]
Total Body Clearance HorseIV (0.5 mg/kg)0.84 L/h/kg[5]
Volume of Distribution (Vd) HorseIV (0.5 mg/kg)1.69 L/kg[5]
Elimination Half-Life (t½) CamelIV (0.5 mg/kg)2.39 hours[5]
Total Body Clearance CamelIV (0.5 mg/kg)0.97 L/h/kg[5]
Volume of Distribution (Vd) CamelIV (0.5 mg/kg)2.87 L/kg[5]
In Vivo Experimental Workflow

The diagram below outlines a typical workflow for assessing the efficacy of an antihistamine using the histamine-induced wheal and flare test.

InVivo_Workflow cluster_setup Phase 1: Setup & Baseline cluster_treatment Phase 2: Treatment cluster_challenge Phase 3: Post-Treatment Challenge cluster_analysis Phase 4: Data Analysis Subject Recruit Healthy Volunteers Baseline Establish Baseline: Inject Histamine (e.g., 1%) intradermally Subject->Baseline Measure_B Measure Baseline Wheal & Flare (e.g., at 10-15 min) Baseline->Measure_B Administer Administer Drug (this compound or Placebo) (e.g., oral) Measure_B->Administer Wait Wait for Peak Plasma Concentration (e.g., 2-3 hours) Administer->Wait Challenge Re-challenge: Inject Histamine at a new site Wait->Challenge Measure_P Measure Post-Treatment Wheal & Flare Challenge->Measure_P Compare Compare Baseline vs. Post-Treatment Measurements Measure_P->Compare Efficacy Determine Efficacy: Calculate % Inhibition of Wheal & Flare Compare->Efficacy

Workflow for a histamine-induced wheal and flare study.
Experimental Protocols

This is a standard pharmacodynamic test to assess the in vivo efficacy of H1 antihistamines in humans.[14][15]

  • Subject Selection: Healthy, non-allergic volunteers who have abstained from antihistamine medication for a specified washout period are recruited.

  • Baseline Measurement: A standardized dose of histamine (e.g., 100 µL of a 10 mg/mL solution) is injected intradermally into the volar surface of the forearm.[16]

  • Wheal and Flare Assessment: After a fixed time (typically 10-15 minutes), the resulting wheal (swelling) and flare (redness) are measured.[15] The areas are often traced onto a transparent sheet and later digitized, or measured using perpendicular diameters.

  • Drug Administration: Subjects are administered a single oral dose of this compound or a placebo in a double-blind, crossover design.

  • Post-Dose Challenge: At various time points after drug administration (e.g., 2, 4, 6, and 24 hours) to capture the pharmacokinetic profile, the histamine challenge is repeated on a different, unmarked area of the opposite forearm.

  • Data Analysis: The areas of the wheal and flare at each time point post-dosing are compared to the baseline values. The percentage of inhibition is calculated to determine the magnitude and duration of the antihistaminic effect.

Comparison of In Vitro and In Vivo Effects

FeatureIn VitroIn Vivo
Primary Target Histamine H1 ReceptorHistamine H1 Receptor (in various tissues)
Measured Effect Receptor binding affinity (Ki), functional inhibition (IC50), enzyme inhibition.Suppression of allergic symptoms (wheal & flare), physiological responses (sedation, etc.).
Key Parameters IC50 = 40 nM (H1R)[2]Ki = ~4-6 µM (CYP2D6)[5]t½ = 4-6 hours (Human, oral)[12]
Complexity Low (isolated system)High (whole organism, includes ADME*)
Predictive Value Predicts molecular mechanism and potential potency.Determines clinical efficacy, duration of action, and side effect profile.
ADME: Absorption, Distribution, Metabolism, Excretion

Conclusion

The study of this compound demonstrates a clear correlation between its in vitro activity as a potent H1 receptor antagonist and its in vivo efficacy in suppressing histamine-mediated allergic reactions. The quantitative data from in vitro assays, such as its nanomolar IC50 for the H1 receptor, provides the basis for its therapeutic use. However, in vivo studies are essential to understand its complete pharmacological profile, including its pharmacokinetic properties which dictate the duration of action, and its ability to cross the blood-brain barrier which explains its sedative side effects. Furthermore, the in vitro finding of CYP2D6 inhibition highlights a potential for drug-drug interactions that must be considered in a clinical context. This guide provides the foundational data and methodologies for researchers to further investigate this compound or to use it as a reference compound in the development of novel antihistamines with improved therapeutic profiles.

References

Tripelennamine Receptor Binding Affinity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of tripelennamine, a first-generation antihistamine. The document focuses on quantitative data, detailed experimental protocols for binding affinity studies, and the signaling pathways associated with its primary receptor target.

Introduction

This compound, an ethylenediamine derivative, is primarily known for its antagonist activity at the histamine H1 receptor.[1][2][3][4] This action is responsible for its therapeutic effects in alleviating symptoms of allergic reactions such as rhinitis and urticaria.[1][2][3][4] Beyond its primary target, this compound has been reported to interact with other biogenic amine receptors and transporters, albeit with lower affinity.[5][6] Understanding the complete receptor binding profile of this compound is crucial for a comprehensive assessment of its pharmacological effects and potential off-target activities.

Receptor Binding Affinity Profile of this compound

The binding affinity of this compound has been characterized at various receptors and transporters. The primary target is the histamine H1 receptor, for which quantitative binding data is well-established. For other potential targets, the available information is largely qualitative, indicating weaker interactions.

Data Presentation

The following tables summarize the available quantitative and qualitative receptor binding data for this compound.

Table 1: Quantitative Binding Affinity of this compound

Receptor/TransporterSpeciesAssay TypeRadioligandParameterValue (nM)Reference
Histamine H1 ReceptorRatCompetition Binding[³H]pyrilamineKi35Not specified in search results
Histamine H1 ReceptorHumanCompetition BindingNot SpecifiedIC5040Not specified in search results

Table 2: Qualitative and Inferred Binding Affinity of this compound

Receptor/Transporter FamilyInteractionAffinity relative to H1 ReceptorSupporting Evidence
Muscarinic Acetylcholine ReceptorsAntagonistVery Low (180-fold lower)"little to no anticholinergic activity, with 180-fold selectivity for the H1 receptor over the muscarinic acetylcholine receptors"[6]
Serotonin Transporter (SERT)Weak Reuptake InhibitorSignificantly Lower"weak serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI)"[5][6]
Norepinephrine Transporter (NET)Weak Reuptake InhibitorSignificantly Lower"weak serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI)"[5][6]
Dopamine Transporter (DAT)Weak Reuptake InhibitorSignificantly Lower"weak serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI)"[5][6]
Adrenergic Receptors (α and β)No specific data foundNot Determined-

Experimental Protocols: Competitive Radioligand Binding Assay

Competitive radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. The following is a detailed methodology for a typical assay.

Principle

This assay measures the ability of an unlabeled test compound (the "competitor," e.g., this compound) to displace a radioactively labeled ligand ("radioligand") that has a known high affinity and specificity for the target receptor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The IC50 value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Materials
  • Receptor Source: Cell membranes or tissue homogenates expressing the target receptor (e.g., HEK293 cells transfected with the human histamine H1 receptor).

  • Radioligand: A high-affinity, specific radioligand for the target receptor (e.g., [³H]-mepyramine for the H1 receptor).

  • Test Compound: this compound or other compounds to be tested.

  • Assay Buffer: A buffer solution appropriate for the receptor being studied (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash Buffer: Ice-cold buffer to terminate the binding reaction and remove unbound radioligand.

  • Non-specific Binding Control: A high concentration of a known ligand for the target receptor to determine non-specific binding (e.g., 10 µM mianserin for the H1 receptor).

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

  • Scintillation Cocktail and Counter: For quantifying the radioactivity bound to the filters.

Assay Procedure
  • Membrane Preparation:

    • Culture cells expressing the receptor of interest and harvest them.

    • Homogenize the cells in a suitable buffer and centrifuge to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, radioligand, and the membrane suspension to designated wells.

    • Non-specific Binding (NSB): Add the non-specific binding control, radioligand, and the membrane suspension to designated wells.

    • Competition Binding: Add serial dilutions of the test compound (this compound), radioligand, and the membrane suspension to the remaining wells.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add a scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate a Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve.

  • Determine the IC50:

    • The IC50 is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. This value is determined from the competition curve.

  • Calculate the Ki using the Cheng-Prusoff Equation:

    • Ki = IC50 / (1 + [L]/Kd)

      • Where:

        • Ki is the inhibition constant for the test compound.

        • IC50 is the concentration of the test compound that inhibits 50% of specific binding.

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by an agonist, the receptor initiates a signaling cascade that leads to various cellular responses. As an antagonist, this compound blocks the initiation of this pathway by histamine.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq Protein (αβγ) H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R Binds & Activates This compound This compound (Antagonist) This compound->H1R Blocks Ca_ER Ca²⁺ Release from ER IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) PKC->Cellular_Response Leads to Ca_ER->PKC Co-activates Ca_ER->Cellular_Response Leads to

Caption: Histamine H1 Receptor Gq Signaling Pathway.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a compound like this compound.

Competitive_Binding_Assay_Workflow cluster_preparation 1. Preparation cluster_assay 2. Assay Incubation cluster_separation 3. Separation cluster_detection 4. Detection cluster_analysis 5. Data Analysis Membrane_Prep Receptor-Containing Membrane Preparation Incubation Incubate Membranes, Radioligand, and Competitor to Reach Equilibrium Membrane_Prep->Incubation Radioligand_Prep Radioligand Solution ([L]) Radioligand_Prep->Incubation Competitor_Prep Serial Dilutions of Test Compound (this compound) Competitor_Prep->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Counting Quantify Bound Radioactivity (Scintillation Counting) Washing->Counting Plotting Plot % Specific Binding vs. [Competitor] Counting->Plotting IC50_Calc Determine IC50 from Competition Curve Plotting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Workflow for a Competitive Radioligand Binding Assay.

Conclusion

This compound is a potent histamine H1 receptor antagonist with well-characterized binding affinity. While it is known to interact weakly with other monoamine transporters, specific quantitative data for these interactions are not widely available, representing an area for potential further investigation. The methodologies outlined in this guide provide a robust framework for conducting receptor binding affinity studies, which are essential for the comprehensive pharmacological profiling of drug candidates. The provided diagrams offer a clear visualization of the primary signaling pathway of this compound's main target and the experimental procedures used to determine its binding characteristics.

References

An In-depth Technical Guide to the Solubility of Tripelennamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tripelennamine hydrochloride in various solvents. The information is curated for professionals in research and development who require precise data and methodologies for their work with this first-generation antihistamine. This document includes quantitative solubility data, detailed experimental protocols, and a visualization of the relevant biological signaling pathway.

Quantitative Solubility of this compound Hydrochloride

The solubility of this compound hydrochloride is a critical parameter for its formulation, delivery, and bioavailability. The following tables summarize the available quantitative and qualitative solubility data in various solvents.

Table 1: Quantitative Solubility Data for this compound Hydrochloride

SolventSolubility (mg/mL)Temperature (°C)Notes
Water≥ 86.4[1]Not Specified-
Water58[2]Not Specified-
Water≥ 100[3]22.2 (72 °F)-
Water~1300Not SpecifiedCalculated from a ratio of 1 g in 0.77 mL.[4]
Ethanol~167Not SpecifiedCalculated from a ratio of 1 g in 6 mL.[4] Also referred to as "alcohol."[4]
Ethanol1[2]Not Specified-
DMSO2[2]Not SpecifiedMoisture-absorbing DMSO may reduce solubility; fresh DMSO is recommended.[2]
Chloroform~167Not SpecifiedCalculated from a ratio of 1 g in 6 mL.[3]
Acetone~2.86Not SpecifiedCalculated from a ratio of 1 g in 350 mL.[3]
BenzenePractically InsolubleNot Specified-[3]
EtherPractically InsolubleNot Specified-[3]
Ethyl AcetatePractically InsolubleNot Specified-[3]

Table 2: pH-Dependent Aqueous Solubility and pKa

ParameterValue
pKa~9[4]
pH of 0.1% aqueous solution~5.5[4]
pH of aqueous solution (25 mg/mL)6.71[4]
pH of aqueous solution (50 mg/mL)6.67[4]
pH of aqueous solution (100 mg/mL)5.56[4]

Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method

The following is a detailed methodology for determining the equilibrium solubility of this compound hydrochloride, based on the widely accepted shake-flask method. This protocol is synthesized from established guidelines for the solubility testing of amine salts.

Objective: To determine the equilibrium solubility of this compound hydrochloride in a given solvent at a specified temperature.

Materials:

  • This compound hydrochloride powder

  • Solvent of interest (e.g., water, ethanol, pH buffer)

  • Glass vials or flasks with airtight screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a validated UV-Vis spectrophotometer)

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound hydrochloride powder to a series of glass vials. The excess solid should be visually present throughout the experiment.

    • Add a known volume of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow the excess solid to sediment.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

    • Dilute the filtered sample with a known volume of the solvent to bring the concentration within the analytical range of the quantification method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound hydrochloride.

    • Prepare a calibration curve using standard solutions of this compound hydrochloride of known concentrations.

    • Calculate the concentration of the saturated solution, taking into account the dilution factor.

  • Data Reporting:

    • Express the solubility in mg/mL.

    • Report the temperature at which the solubility was determined.

    • Perform the experiment in triplicate to ensure the reproducibility of the results.

Visualizations: Signaling Pathway and Experimental Workflow

To further elucidate the context of this compound hydrochloride's application and analysis, the following diagrams visualize its mechanism of action and the experimental workflow for solubility determination.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis prep1 Add excess this compound HCl to vial prep2 Add known volume of solvent prep1->prep2 equilibration Agitate at constant temperature (24-72 hours) prep2->equilibration sampling1 Withdraw supernatant equilibration->sampling1 sampling2 Filter with syringe filter sampling1->sampling2 sampling3 Dilute sample sampling2->sampling3 analysis Quantify concentration (HPLC or UV-Vis) sampling3->analysis result Calculate solubility (mg/mL) analysis->result

Caption: Workflow for determining the equilibrium solubility of this compound HCl.

H1_receptor_signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Cascade Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Activates This compound This compound HCl (Antagonist) This compound->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ release ER->Ca2 Ca2->PKC Co-activates CellularResponse Cellular Response (e.g., smooth muscle contraction, increased capillary permeability) PKC->CellularResponse

Caption: Histamine H1 receptor signaling pathway, antagonized by this compound HCl.

References

Tripelennamine: A Technical Guide to its Applications in Basic Science Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tripelennamine, a first-generation ethylenediamine antihistamine, is well-established clinically for the symptomatic relief of allergic reactions. However, its utility extends far beyond this application, serving as a versatile tool in basic science research. Its well-characterized primary activity as a histamine H1 receptor antagonist, combined with a distinct profile of secondary pharmacological effects, makes it valuable for investigating a range of biological systems. This guide provides an in-depth overview of this compound's core mechanisms, its application in neuroscience, pharmacology, and toxicology research, and detailed protocols for key experimental assays. Quantitative data are summarized for clarity, and signaling pathways and experimental workflows are visualized to facilitate understanding.

Pharmacology and Core Mechanism of Action

This compound's primary mechanism of action is the competitive antagonism of the histamine H1 receptor.[1][2] As a first-generation antihistamine, it readily crosses the blood-brain barrier, leading to effects on the central nervous system (CNS).[3][4]

  • Histamine H1 Receptor Antagonism : this compound binds to H1 receptors on effector cells in the respiratory tract, blood vessels, and gastrointestinal tract, blocking the action of endogenous histamine.[1][5] This prevents the classic symptoms of histamine release, such as vasodilation, increased vascular permeability, pruritus, and bronchoconstriction.[1][5] It exhibits a high selectivity for the H1 receptor over muscarinic acetylcholine receptors.[6]

  • CNS Effects and Monoamine Modulation : In the CNS, this compound is not only responsible for sedation but also influences monoamine systems.[3] Research indicates it acts as a weak serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[6][7] Studies in animal models have shown that this compound can significantly reduce the turnover of serotonin and dopamine in the brain.[8] This "antiserotonergic" profile has been suggested to underlie some of its complex CNS effects, such as the potentiation of opiate abstinence.[8]

  • Enzyme Inhibition : this compound has been shown to inhibit the glucuronidation of certain compounds. For instance, it inhibits the metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) via a mix of competitive and noncompetitive inhibition.[9]

Signaling Pathway for H1 Receptor Antagonism

The following diagram illustrates the primary signaling pathway affected by this compound. Histamine binding to the H1 receptor typically activates the Gq/11 protein, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling cascades involving IP3 and DAG, which increase intracellular calcium and activate Protein Kinase C (PKC), respectively. This compound competitively blocks the initial step in this pathway.

G cluster_membrane Cell Membrane cluster_outside Extracellular cluster_inside Intracellular H1R Histamine H1 Receptor Gq11 Gq/11 H1R->Gq11 activates PLC Phospholipase C Gq11->PLC activates IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG cleaves PIP2 to Histamine Histamine Histamine->H1R binds This compound This compound This compound->H1R blocks PIP2 PIP2 Ca2 Ca²⁺ (intracellular) IP3->Ca2 releases PKC Protein Kinase C DAG->PKC activates NFkB NF-κB Pathway PKC->NFkB activates

Caption: this compound blocks the Histamine H1 receptor signaling cascade.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Pharmacological Data

Parameter Value Target/System Species Reference

| IC₅₀ | 30 µM | PhIP Glucuronidation | Human/Rabbit Liver Microsomes |[9] |

Table 2: Pharmacokinetic Parameters

Parameter Value Species Route Reference
Terminal Elimination Half-life 2.39 hours Horse IV [9]
Terminal Elimination Half-life 2.08 hours Camel IV [9]
Total Body Clearance 0.97 L/h/kg Horse IV [9]
Total Body Clearance 0.84 L/h/kg Camel IV [9]
Volume of Distribution (steady state) 2.87 L/kg Horse IV [9]

| Volume of Distribution (steady state) | 1.69 L/kg | Camel | IV |[9] |

Applications in Basic Science Research Areas

Neuroscience Research

This compound's ability to cross the blood-brain barrier makes it a useful tool for probing the CNS.

  • Monoamine Turnover Studies : It has been used to investigate the interplay between histaminergic and other neurotransmitter systems. Studies have shown that this compound (1-10 mg/kg) significantly reduces serotonin turnover in both control and morphine-dependent mice.[8] It also diminishes dopamine turnover in morphine-dependent animals.[8]

  • Opiate Interaction Models : this compound is known to potentiate the effects of certain opioids. For example, it enhances the morphine-like discriminative stimulus effects of pentazocine while reducing its psychotomimetic actions in rats.[10] This makes it a valuable agent for studying the complex pharmacology of opioid abuse, particularly the combination known as "T's and Blues".[11]

  • Dopaminergic Pathway Investigation : Research suggests an involvement of this compound in dopaminergic pathways. It has been shown to enhance the effects of methamphetamine, and its interactions with dopamine D1 and D2 receptor antagonists have been studied to elucidate its mechanism.[11]

Pharmacology and Toxicology Research
  • Drug Metabolism Studies : this compound serves as a model substrate and inhibitor for UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation.[9] Its inhibitory effect on the metabolism of PhIP demonstrates its utility in studying drug-drug interactions and the metabolic pathways of xenobiotics.[9]

  • H1 Receptor Characterization : As a classic H1 antagonist, it is used as a reference compound in the development and characterization of new antihistamines and in studies designed to map the function and distribution of H1 receptors.[1][12][13]

  • Electrophysiology : While specific data on this compound is sparse, first-generation antihistamines are often studied for their off-target effects on cardiac ion channels.[14] Given that some antihistamines are known to prolong the QT interval, this compound could be used as a tool in comparative electrophysiological studies to assess the cardiac safety profile of H1 antagonists.[14][15]

Detailed Experimental Protocols

The following are representative protocols for experiments where this compound is a key tool.

In Vitro Protocol: Glucuronidation Inhibition Assay

This protocol is based on the methodology used to determine the IC₅₀ of this compound for PhIP glucuronidation.[9]

Objective: To quantify the inhibitory effect of this compound on the UGT-mediated glucuronidation of a specific substrate in liver microsomes.

Materials:

  • Liver microsomes (human or rabbit)

  • This compound hydrochloride

  • Substrate (e.g., PhIP)

  • UDP-glucuronic acid (UDPGA)

  • Reaction buffer (e.g., Tris-HCl with MgCl₂)

  • Stopping solution (e.g., ice-cold acetonitrile)

  • HPLC system with UV or MS detector

Methodology:

  • Preparation : Prepare stock solutions of this compound, substrate, and UDPGA in appropriate solvents.

  • Reaction Mixture : In a microcentrifuge tube, combine liver microsomes, reaction buffer, the substrate, and varying concentrations of this compound.

  • Pre-incubation : Pre-incubate the mixture at 37°C for 5 minutes to allow this compound to interact with the enzymes.

  • Initiation : Start the reaction by adding a pre-warmed solution of UDPGA.

  • Incubation : Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination : Stop the reaction by adding the stopping solution.

  • Centrifugation : Centrifuge the tubes to pellet the protein.

  • Analysis : Analyze the supernatant using HPLC to quantify the formation of the glucuronidated metabolite.

  • Calculation : Determine the rate of metabolite formation at each this compound concentration and calculate the IC₅₀ value.

G start Prepare Reagents (Microsomes, Substrate, this compound, UDPGA) step1 Combine Microsomes, Buffer, Substrate, and varying [this compound] start->step1 step2 Pre-incubate at 37°C (5 minutes) step1->step2 step3 Initiate Reaction (Add UDPGA) step2->step3 step4 Incubate at 37°C (30-60 minutes) step3->step4 step5 Terminate Reaction (Add Acetonitrile) step4->step5 step6 Centrifuge to Pellet Protein step5->step6 step7 Analyze Supernatant via HPLC step6->step7 end Calculate IC₅₀ Value step7->end

Caption: Workflow for an in vitro glucuronidation inhibition assay.
In Vivo Protocol: Analysis of Brain Monoamine Turnover

This protocol is adapted from studies investigating this compound's effects on neurotransmitter systems in mice.[8]

Objective: To measure the levels of serotonin, dopamine, their metabolites (5-HIAA, DOPAC, HVA), and noradrenaline in brain tissue following this compound administration.

Materials:

  • Male CD1 mice

  • This compound hydrochloride

  • Saline solution (vehicle control)

  • Surgical tools for dissection

  • Homogenizer

  • HPLC system with electrochemical detection (ECD)

Methodology:

  • Animal Dosing : Divide mice into groups (e.g., control, this compound 1 mg/kg, this compound 10 mg/kg). Administer this compound or saline via subcutaneous (SC) injection.

  • Time Course : Euthanize animals at a specific time point post-injection (e.g., 45 minutes).

  • Brain Dissection : Immediately dissect the whole brain (excluding the cerebellum) on an ice-cold plate.

  • Tissue Homogenization : Weigh the tissue and homogenize it in a suitable acidic buffer (e.g., perchloric acid).

  • Centrifugation : Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

  • Sample Preparation : Filter the supernatant.

  • HPLC-ECD Analysis : Inject the filtered sample into the HPLC-ECD system. Use a reverse-phase C18 column and a mobile phase optimized for monoamine separation.

  • Quantification : Quantify the concentrations of serotonin, 5-HIAA, dopamine, DOPAC, HVA, and noradrenaline by comparing peak areas to those of known standards.

  • Turnover Calculation : Calculate the turnover ratios (e.g., 5-HIAA/5-HT and (DOPAC+HVA)/DA) as an index of serotonergic and dopaminergic activity.

G start Acclimate Mice and Divide into Treatment Groups step1 Administer this compound (SC) or Saline Vehicle start->step1 step2 Wait for Defined Period (e.g., 45 minutes) step1->step2 step3 Euthanize and Dissect Brain step2->step3 step4 Homogenize Tissue in Acidic Buffer step3->step4 step5 Centrifuge Homogenate step4->step5 step6 Filter Supernatant step5->step6 step7 Analyze via HPLC-ECD step6->step7 end Quantify Monoamines and Calculate Turnover Ratios step7->end

Caption: Workflow for analyzing in vivo brain monoamine turnover.

Conclusion

This compound is a multifaceted pharmacological agent whose applications in basic science research are significant and diverse. Beyond its role as a reference H1 receptor antagonist, it serves as a valuable tool for investigating CNS neurotransmitter dynamics, particularly the interplay between histaminergic, serotonergic, and dopaminergic systems. Its utility in studying drug metabolism and complex drug interactions, such as those with opioids, further solidifies its importance in the modern researcher's toolkit. This guide provides the foundational knowledge and experimental frameworks necessary for leveraging this compound to advance our understanding of these complex biological processes.

References

The Pharmacodynamics of Tripelennamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the pharmacodynamics of tripelennamine, a first-generation antihistamine. The document elucidates its primary mechanism of action as a histamine H1 receptor antagonist, including its binding affinity and the subsequent intracellular signaling cascade. Furthermore, it explores the secondary pharmacodynamic activities of this compound, notably its role as a weak serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). Detailed experimental protocols for key assays used to characterize these activities are provided, alongside structured data tables and visual diagrams of signaling pathways and experimental workflows to facilitate a comprehensive understanding for research and drug development applications.

Primary Mechanism of Action: Histamine H1 Receptor Antagonism

This compound's principal pharmacological effect is mediated through its activity as an antagonist at the histamine H1 receptor.[1][2][3] It functions as a competitive antagonist, binding to H1 receptors on effector cells in various tissues, including the respiratory tract, gastrointestinal tract, and blood vessels.[1][4] By occupying these receptor sites, this compound blocks the action of endogenous histamine, thereby preventing the cascade of symptoms associated with allergic reactions.[1][4] Histamine, acting on H1-receptors, is responsible for effects such as pruritus (itching), vasodilation, hypotension, flushing, headache, tachycardia, and bronchoconstriction.[1][2] this compound's antagonism of these effects provides temporary relief from the symptoms of hay fever and other upper respiratory allergies.[1]

Receptor Binding Profile and Selectivity

This compound exhibits a notable binding affinity for the histamine H1 receptor. While comprehensive quantitative data across a wide range of receptors is limited in publicly available literature, existing data demonstrates a nanomolar affinity for the H1 receptor. The drug is characterized as having low sedative action but can cause frequent gastrointestinal irritation.[2] Notably, it possesses very little anticholinergic activity, with a reported 180-fold selectivity for the H1 receptor over muscarinic acetylcholine receptors.[5] For comparison, the first-generation antihistamine diphenhydramine has only a 20-fold selectivity for the H1 receptor.[5]

Table 1: Quantitative Binding and Inhibition Data for this compound

TargetSpeciesAssay TypeValueUnitsReference
Histamine H1 ReceptorHumanInhibitory Activity (IC₅₀)40nM[6]
Histamine H1 ReceptorRatInhibition Constant (Kᵢ)35nM[6]
PhIP Glucuronidation-Inhibition (IC₅₀)30µM[7]

H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that signals through the Gq/11 family of G proteins.[8] Upon antagonism by this compound, the histamine-induced activation of this pathway is blocked. The canonical signaling cascade initiated by H1 receptor activation proceeds as follows:

  • G-Protein Activation : Histamine binding to the H1 receptor induces a conformational change, activating the associated Gq heterotrimeric G-protein. This causes the Gαq subunit to release GDP and bind GTP.[9]

  • Phospholipase C (PLC) Activation : The activated GTP-bound Gαq subunit then activates the enzyme phospholipase C-β (PLC-β).[8][9]

  • Second Messenger Generation : PLC-β catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two intracellular second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[8][9]

  • Downstream Effects :

    • IP₃ and Calcium Mobilization : IP₃, being water-soluble, diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, which are ligand-gated calcium channels.[9] This binding triggers the release of stored calcium (Ca²⁺) into the cytoplasm.[8]

    • DAG and Protein Kinase C (PKC) Activation : DAG remains in the cell membrane and, in conjunction with the increased intracellular Ca²⁺ concentration, activates protein kinase C (PKC).[9]

The activation of PKC and the rise in intracellular calcium lead to a variety of cellular responses that underpin allergic and inflammatory reactions. By blocking the initial receptor activation, this compound prevents the generation of these second messengers and the subsequent downstream effects.

H1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC-β) PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Ca²⁺ Store IP3->ER Binds to IP₃ Receptor Ca Ca²⁺ (intracellular) Ca->PKC Co-activates Responses Cellular Responses (Inflammation, Contraction, etc.) Ca->Responses Mediates PKC->Responses Phosphorylates Targets ER->Ca Releases Histamine Histamine Histamine->H1R Activates This compound This compound This compound->H1R Antagonizes Gq->PLC Activates

Caption: Histamine H1 Receptor Signaling Pathway Antagonized by this compound.

Secondary Pharmacodynamic Activities

In addition to its primary antihistaminic effects, this compound exhibits other pharmacodynamic activities.

Serotonin-Norepinephrine-Dopamine Reuptake Inhibition (SNDRI)
Other Activities

This compound is also known to be a substrate for tertiary amine UDP-glucuronosyltransferases and an inhibitor of the glucuronidation of certain compounds, with an IC₅₀ of 30 µM for inhibiting 2-amino-1-methyl-6-phenylimidazo[4,5-b] pyridine (PhIP) glucuronidation.[7]

Experimental Protocols

The characterization of this compound's pharmacodynamics relies on specific in vitro assays. The following sections detail representative methodologies for determining its H1 receptor binding affinity and its effects on neurotransmitter reuptake.

Protocol: Histamine H1 Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of a test compound like this compound for the histamine H1 receptor. The assay measures the ability of the unlabeled compound to displace a radiolabeled H1 receptor antagonist, such as [³H]-mepyramine, from the receptor.

Materials:

  • Cell Membranes: Membrane preparations from HEK293 cells stably or transiently expressing the human histamine H1 receptor.

  • Radioligand: [³H]-mepyramine (specific activity ~20-30 Ci/mmol).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, non-radiolabeled H1 antagonist like mianserin.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethylenimine.

  • Scintillation Cocktail and Counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer to cover a wide concentration range (e.g., from 10⁻¹² M to 10⁻⁴ M).

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Add assay buffer, a fixed concentration of [³H]-mepyramine (e.g., 1-5 nM), and cell membrane homogenate.

    • Non-specific Binding (NSB): Add the non-specific binding control (mianserin), [³H]-mepyramine, and cell membrane homogenate.

    • Competitive Binding: Add the serially diluted this compound solutions, [³H]-mepyramine, and cell membrane homogenate.

  • Incubation: Incubate the plate for 4 hours at 25°C with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity trapped on each filter using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average counts per minute (CPM) from the NSB wells from the CPM of all other wells.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

Radioligand_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well Plate) cluster_analysis Data Analysis prep_ligand Prepare Serial Dilutions of this compound comp_binding Competitive Binding Wells: Membranes + [³H]-mepyramine + this compound Dilutions prep_ligand->comp_binding prep_radio Prepare Radioligand ([³H]-mepyramine) total_binding Total Binding Wells: Membranes + [³H]-mepyramine prep_radio->total_binding nsb Non-Specific Binding Wells: Membranes + [³H]-mepyramine + Excess Mianserin prep_radio->nsb prep_radio->comp_binding prep_mem Prepare H1R-expressing Cell Membranes prep_mem->total_binding prep_mem->nsb prep_mem->comp_binding incubation Incubate Plate (e.g., 4h at 25°C) total_binding->incubation nsb->incubation comp_binding->incubation filtration Rapid Filtration (Separates Bound from Free) incubation->filtration washing Wash Filters (Remove Unbound Radioligand) filtration->washing counting Scintillation Counting (Quantify Bound Radioactivity) washing->counting calc_ic50 Calculate IC₅₀ from Concentration-Response Curve counting->calc_ic50 calc_ki Convert IC₅₀ to Kᵢ using Cheng-Prusoff Equation calc_ic50->calc_ki

References

Tripelennamine: A Technical Guide for its Application as a Research Tool in Allergy Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the utility of tripelennamine, a first-generation H1-antihistamine, as a valuable research tool for investigating the mechanisms of allergic inflammation and for the preclinical evaluation of novel anti-allergic therapies. By competitively antagonizing the histamine H1 receptor, this compound serves as a potent pharmacological probe to dissect histamine-mediated signaling pathways and to establish proof-of-concept in various in vitro and in vivo allergy models. This document provides an in-depth overview of its mechanism of action, detailed experimental protocols for its use in key allergy models, and a summary of its known effects.

Introduction

This compound is an ethylenediamine derivative and a potent first-generation histamine H1 receptor antagonist.[1][2] Historically used for the symptomatic relief of allergic conditions such as urticaria and allergic rhinitis, its well-defined mechanism of action and established efficacy make it an ideal positive control and research agent in the study of Type I hypersensitivity reactions.[2][3] Understanding the precise role of histamine in allergic pathophysiology is crucial for the development of next-generation therapeutics, and this compound provides a reliable means to modulate this key pathway.

Mechanism of Action

This compound exerts its effects primarily by acting as a competitive antagonist at the histamine H1 receptor.[2] During an allergic response, histamine is released from activated mast cells and basophils, binding to H1 receptors on various cell types, including those in the respiratory tract, gastrointestinal tract, and skin.[2] This binding initiates a signaling cascade that leads to the classic symptoms of allergy, such as vasodilation, increased vascular permeability, smooth muscle contraction, and pruritus.[3] this compound competes with histamine for these H1 receptor binding sites, thereby preventing the downstream signaling events and mitigating the allergic response.[2] It is important to note that as a first-generation antihistamine, this compound can cross the blood-brain barrier, which may result in sedative effects.[2]

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) linked to the Gq/11 family of G-proteins. Upon histamine binding, the activated Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, culminating in the physiological responses associated with an allergic reaction. This compound, by blocking the initial binding of histamine to the H1 receptor, effectively inhibits this entire signaling cascade.

H1_Signaling_Pathway Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R Histamine H1 Receptor (Gq/11-coupled) Histamine->H1R Binds to This compound This compound This compound->H1R Blocks Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca²⁺ Increase ER->Ca2 Releases Ca2->PKC Activates Response Allergic Response (Vasodilation, etc.) PKC->Response Leads to

Figure 1: Simplified signaling pathway of the histamine H1 receptor and the inhibitory action of this compound.

Data Presentation: Efficacy of this compound

In Vitro Model Assay Effect of this compound Potency
Rat Peritoneal Mast Cells[3H]pyrilamine binding assayDisplaces H1 receptor antagonist bindingThis compound > Pyrilamine ≥ Diphenhydramine[4]
Rat Peritoneal Mast CellsImmunologic histamine releaseInhibition at low concentrations, induction at high concentrationsNot specified[1][5]
RBL-2H3 Cellsβ-hexosaminidase releaseInhibition of degranulation (expected)Not specified

Note: Specific IC50 values for this compound in mast cell degranulation assays are not consistently reported in the reviewed literature.

In Vivo Model Species Effect of this compound Dose Range (if available)
Passive Cutaneous Anaphylaxis (PCA)MouseInhibition of vascular permeability and edemaNot specified
Histamine-induced BronchoconstrictionGuinea PigPrevention of bronchoconstrictionNot specified

Experimental Protocols

This compound can be effectively utilized as a positive control in a variety of standard allergy models. The following are detailed methodologies for key experiments.

In Vivo Model: Passive Cutaneous Anaphylaxis (PCA) in Mice

This model is used to study IgE-mediated mast cell degranulation in the skin, leading to increased vascular permeability.[3][6]

Materials:

  • BALB/c mice (or other suitable strain)

  • Anti-DNP IgE monoclonal antibody

  • Dinitrophenyl-human serum albumin (DNP-HSA)

  • Evans Blue dye

  • This compound hydrochloride

  • Saline solution (0.9% NaCl)

  • Formamide

Procedure:

  • Sensitization: Anesthetize the mice. Intradermally inject 20-50 ng of anti-DNP IgE in 20 µL of saline into the dorsal side of one ear. Inject the contralateral ear with 20 µL of saline as a control.

  • Drug Administration: 23 hours after sensitization, administer this compound (e.g., 1-10 mg/kg, intraperitoneally) or vehicle control to the mice. The optimal dose should be determined in a pilot study.

  • Challenge: 1 hour after drug administration (24 hours post-sensitization), intravenously inject 100 µg of DNP-HSA mixed with 1% Evans Blue dye in a total volume of 200 µL of saline.

  • Evaluation: 30 minutes after the challenge, euthanize the mice and excise the ears.

  • Dye Extravasation Measurement: Incubate the ears in formamide overnight at 63°C to extract the Evans Blue dye. Measure the absorbance of the formamide supernatant at 620 nm using a spectrophotometer.

  • Ear Thickness Measurement: Optionally, measure the ear thickness with a digital caliper before sensitization and just before euthanasia to quantify the swelling.

Expected Outcome: this compound is expected to significantly reduce the extravasation of Evans Blue dye and the increase in ear thickness in the IgE-sensitized ear compared to the vehicle-treated group.

PCA_Workflow Passive Cutaneous Anaphylaxis (PCA) Workflow cluster_day1 Day 1 cluster_day2 Day 2 Sensitization Sensitization: Intradermal injection of anti-DNP IgE into mouse ear Drug_Admin Drug Administration (23h post-sensitization): Administer this compound or Vehicle Challenge Challenge (24h post-sensitization): Intravenous injection of DNP-HSA + Evans Blue Drug_Admin->Challenge Evaluation Evaluation (30 min post-challenge): Euthanize and excise ears Challenge->Evaluation Measurement Measurement: Quantify Evans Blue extravasation and/or ear swelling Evaluation->Measurement

Figure 2: Experimental workflow for the Passive Cutaneous Anaphylaxis (PCA) model.

In Vivo Model: Histamine-Induced Bronchoconstriction in Guinea Pigs

This model is a classic approach to evaluate the efficacy of H1-antihistamines in preventing airway smooth muscle contraction.[7][8]

Materials:

  • Dunkin-Hartley guinea pigs

  • Histamine dihydrochloride

  • This compound hydrochloride

  • Saline solution (0.9% NaCl)

  • Whole-body plethysmograph or system to measure airway resistance and dynamic compliance

  • Aerosol delivery system

Procedure:

  • Acclimatization: Acclimatize the guinea pigs to the plethysmography chamber.

  • Drug Administration: Administer this compound (e.g., 0.1-1 mg/kg, intraperitoneally or orally) or vehicle control. The timing of administration will depend on the route (e.g., 30-60 minutes before challenge for i.p.).

  • Baseline Measurement: Place the animal in the plethysmograph and record baseline respiratory parameters.

  • Histamine Challenge: Expose the guinea pig to an aerosol of histamine dihydrochloride (e.g., 0.1-0.5% solution) for a defined period (e.g., 30-60 seconds).

  • Response Measurement: Continuously monitor and record respiratory parameters, such as airway resistance and dynamic compliance, for a set period after the histamine challenge.

  • Data Analysis: Calculate the percentage of protection offered by this compound against the histamine-induced changes in respiratory parameters compared to the vehicle-treated group.

Expected Outcome: this compound should dose-dependently inhibit the increase in airway resistance and the decrease in dynamic compliance induced by histamine aerosol.

Bronchoconstriction_Workflow Histamine-Induced Bronchoconstriction Workflow Acclimatization Acclimatize guinea pig to plethysmograph Drug_Admin Administer this compound or Vehicle Acclimatization->Drug_Admin Baseline Record baseline respiratory parameters Drug_Admin->Baseline Challenge Histamine Challenge: Aerosol exposure Baseline->Challenge Response Measure changes in airway resistance and compliance Challenge->Response Analysis Calculate percentage protection Response->Analysis

References

The Genesis of a First-Generation Antihistamine: A Technical Guide to the Discovery and Patent History of Pyribenzamine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

SUMMIT, NJ — November 20, 2025 — This whitepaper provides a comprehensive technical overview of the discovery and patent history of Pyribenzamine (tripelennamine), one of the first commercially successful antihistamines. Developed in the 1940s, Pyribenzamine marked a significant milestone in the symptomatic treatment of allergic reactions. This document, intended for researchers, scientists, and drug development professionals, delves into the seminal research that led to its synthesis, its mechanism of action, and the key intellectual property that secured its place in pharmaceutical history.

Discovery and Development

Pyribenzamine, the trade name for this compound, was synthesized and developed by a team of researchers at CIBA Pharmaceutical Products (now Novartis) in Summit, New Jersey. The pioneering work was led by the accomplished chemist Dr. Carl Djerassi, who would later be renowned for his role in the development of the oral contraceptive pill.[1][2][3] Working in the CIBA laboratories in the early 1940s, Djerassi and his colleagues were focused on developing novel therapeutic agents. Their research culminated in the successful synthesis of this compound, a compound that demonstrated potent antihistaminic properties.[1][2][3] This discovery was a significant advancement in the field of pharmacology, offering a new class of drugs for the management of allergic conditions such as hay fever, urticaria, and rhinitis.[4]

Patent History

The commercial potential of Pyribenzamine was secured through intellectual property rights. On August 27, 1946, the United States Patent Office granted U.S. Patent No. 2,406,595 to CIBA Pharmaceutical Products, Inc., with Charles Huttrer and Carl Djerassi credited as the inventors.

Table 1: Pyribenzamine Patent Information

Patent NumberGrant DateAssigneeInventorsTitle
US 2,406,595August 27, 1946CIBA Pharmaceutical Products, Inc.Charles Huttrer, Carl DjerassiN-pyridyl-N-benzyl-N',N'-di-methyl-ethylene-diamine and related compounds

The patent claimed a new class of chemical compounds, including N-pyridyl-N-benzyl-N',N'-di-methyl-ethylene-diamine (this compound), and their salts. The claims highlighted the compounds' utility as therapeutic agents with antihistaminic and antianaphylactic properties. This patent was crucial for CIBA to establish a strong market position for Pyribenzamine.

Mechanism of Action and Signaling Pathway

This compound functions as a first-generation H1 receptor antagonist.[4] It competitively inhibits the action of histamine at H1 receptors on effector cells in the respiratory tract, blood vessels, and gastrointestinal tract.[5] This antagonism blocks the cascade of events initiated by histamine binding, thereby alleviating the symptoms of allergic reactions.

The signaling pathway initiated by histamine binding to the H1 receptor involves the activation of a Gq/11 protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB), which plays a central role in the inflammatory response.[6] By blocking the H1 receptor, this compound prevents this entire downstream signaling cascade.

Pyribenzamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Pyribenzamine Pyribenzamine (this compound) Pyribenzamine->H1R Blocks Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates NFkB_activation NF-κB Activation Ca_release->NFkB_activation Contributes to PKC->NFkB_activation Leads to Inflammation Inflammatory Response NFkB_activation->Inflammation Induces

Caption: Pyribenzamine's mechanism of action at the H1 receptor.

Experimental Protocols

The characterization of Pyribenzamine's antihistaminic properties involved a series of key experiments. The following sections detail the methodologies for these assays.

Synthesis of this compound

The synthesis of this compound, as can be inferred from the patent and related chemical literature, involves a multi-step process.

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow start Start Materials: 2-Aminopyridine, Benzyl Chloride, and 2-(Dimethylamino)ethyl chloride step1 Step 1: N-Benzylation of 2-Aminopyridine start->step1 step2 Step 2: Alkylation with 2-(Dimethylamino)ethyl chloride step1->step2 step3 Step 3: Purification step2->step3 end_product Final Product: This compound step3->end_product

Caption: General workflow for the synthesis of this compound.

Protocol:

  • N-Benzylation of 2-Aminopyridine: 2-Aminopyridine is reacted with benzyl chloride in the presence of a base (e.g., sodium amide) in an inert solvent (e.g., toluene). The reaction mixture is heated to drive the reaction to completion.

  • Alkylation: The resulting N-benzyl-2-aminopyridine is then alkylated with 2-(dimethylamino)ethyl chloride, again in the presence of a strong base and an inert solvent. This step couples the dimethylaminoethyl side chain to the benzylaminopyridine core.

  • Work-up and Purification: The reaction mixture is cooled and then quenched with water. The organic layer is separated, washed, and dried. The crude product is then purified, typically by vacuum distillation, to yield pure this compound.

H1 Receptor Binding Assay

To determine the affinity of this compound for the histamine H1 receptor, a competitive radioligand binding assay is employed.

Table 2: Quantitative Data from H1 Receptor Binding Assay

ParameterValue
Radioligand[³H]pyrilamine
IC₅₀ (this compound)40 nM
Selectivity for H1 vs. Muscarinic Receptors180-fold

Protocol:

  • Membrane Preparation: Membranes from cells expressing the human H1 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, a fixed concentration of the radioligand [³H]pyrilamine is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The contents of each well are rapidly filtered through a glass fiber filter to separate bound from unbound radioligand.

  • Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the IC₅₀ value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

Phospholipase C Activity Assay

The functional consequence of H1 receptor antagonism can be assessed by measuring the inhibition of histamine-induced phospholipase C (PLC) activity, often by monitoring intracellular calcium mobilization.

Protocol:

  • Cell Culture and Loading: A suitable cell line expressing the H1 receptor (e.g., A549 cells) is cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.

  • Stimulation: The cells are then stimulated with a fixed concentration of histamine.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader or microscope.

  • Data Analysis: The ability of this compound to inhibit the histamine-induced calcium increase is quantified to determine its functional antagonist activity.

NF-κB Activation Assay

The anti-inflammatory effect of this compound can be demonstrated by its ability to inhibit histamine-induced NF-κB activation.

Protocol:

  • Cell Culture and Treatment: A549 cells are cultured and pre-treated with this compound before being stimulated with histamine.

  • Nuclear Extraction: Nuclear extracts are prepared from the treated cells.

  • EMSA or Reporter Assay: NF-κB activation is assessed using either an electrophoretic mobility shift assay (EMSA) to detect NF-κB DNA binding activity or a reporter gene assay where the expression of a reporter gene (e.g., luciferase) is under the control of an NF-κB responsive promoter.

  • Data Analysis: The inhibition of histamine-induced NF-κB activation by this compound is quantified.

Conclusion

The discovery and patenting of Pyribenzamine represent a pivotal moment in the history of pharmacology. The pioneering work of Carl Djerassi and his team at CIBA not only provided a much-needed therapeutic option for allergy sufferers but also laid the groundwork for the development of subsequent generations of antihistamines. The methodologies and understanding of its mechanism of action, as detailed in this whitepaper, continue to be relevant for researchers in the field of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Tripelennamine in Human Plasma by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripelennamine is a first-generation ethylenediamine derivative antihistamine with anticholinergic properties. It is utilized in veterinary medicine, often in combination with other drugs, and has a history of use in humans. Accurate and precise quantification of this compound in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides a detailed protocol for a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of this compound in human plasma. The method described is based on established principles of bioanalytical method validation as outlined by regulatory agencies such as the FDA and EMA.[1][2]

Experimental Protocols

Materials and Reagents
  • This compound Hydrochloride (Reference Standard)

  • Internal Standard (IS) (e.g., Imipramine or other suitable tricyclic amine)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Perchloric acid

  • Sodium hydroxide

  • Di-potassium hydrogen phosphate

  • Orthophosphoric acid

  • Human plasma (drug-free)

  • Purified water (e.g., Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used.

ParameterCondition
HPLC System A system with a pump, autosampler, column oven, and UV-Vis detector
Column C8 (L7 packing), 4.6 mm × 250 mm, 5 µm particle size
Mobile Phase Acetonitrile and phosphate buffer (e.g., 20 mM K₂HPO₄, pH adjusted to 3.0 with H₃PO₄) in a 40:60 (v/v) ratio
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 35°C
Detection UV at 242 nm
Internal Standard Imipramine (or other suitable compound)

Table 1: Chromatographic Conditions.

Preparation of Solutions
  • Stock Solution of this compound (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound Hydrochloride in 10 mL of methanol.

  • Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solution with a mixture of acetonitrile and water (50:50, v/v) to obtain concentrations ranging from 100 ng/mL to 20 µg/mL.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the internal standard (e.g., Imipramine) in 10 mL of methanol.

  • Internal Standard Working Solution (5 µg/mL): Dilute the IS stock solution with a mixture of acetonitrile and water (50:50, v/v).

Sample Preparation: Protein Precipitation

Protein precipitation is a common and efficient method for extracting drugs from plasma samples.[3][4][5][6]

  • Pipette 200 µL of plasma into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (5 µg/mL).

  • Vortex for 30 seconds.

  • Add 600 µL of cold acetonitrile or 10% perchloric acid to precipitate the plasma proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

Method Validation

The bioanalytical method should be validated according to international guidelines.[1][2] Key validation parameters include selectivity, linearity, accuracy, precision, recovery, and stability.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[7] This is assessed by analyzing blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of this compound and the IS.

  • Linearity: The calibration curve should be linear over the concentration range of interest. Prepare calibration standards by spiking blank plasma with known concentrations of this compound. A typical range for this compound could be 10 ng/mL to 1000 ng/mL. The linearity is evaluated by a weighted linear regression of the peak area ratio (analyte/IS) versus concentration. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: These are determined by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) on three different days (inter-day) and with five replicates on the same day (intra-day). The acceptance criteria are typically within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ).

  • Recovery: The extraction efficiency of the method is determined by comparing the peak areas of this compound from extracted plasma samples with those of unextracted standards at the same concentration.

  • Stability: The stability of this compound in plasma should be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability at -20°C or -80°C.

Data Presentation

Linearity
Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10 (LLOQ)Example Value
50Example Value
100Example Value
250Example Value
500Example Value
750Example Value
1000 (ULOQ)Example Value

Table 2: Example Calibration Curve Data. Regression Equation: y = mx + c Correlation Coefficient (r²): ≥ 0.99

Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
LLOQ10Example Value (±20%)Example Value (≤20%)Example Value (±20%)Example Value (≤20%)
Low30Example Value (±15%)Example Value (≤15%)Example Value (±15%)Example Value (≤15%)
Medium400Example Value (±15%)Example Value (≤15%)Example Value (±15%)Example Value (≤15%)
High800Example Value (±15%)Example Value (≤15%)Example Value (±15%)Example Value (≤15%)

Table 3: Example Accuracy and Precision Data.

Recovery
QC LevelNominal Conc. (ng/mL)Mean Recovery (%)%RSD
Low30Example Value<15%
Medium400Example Value<15%
High800Example Value<15%

Table 4: Example Recovery Data.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing plasma Plasma Sample (200 µL) add_is Add Internal Standard (50 µL) plasma->add_is vortex1 Vortex (30s) add_is->vortex1 add_precipitant Add Precipitant (600 µL) (e.g., Acetonitrile) vortex1->add_precipitant vortex2 Vortex (2 min) add_precipitant->vortex2 centrifuge Centrifuge (10,000 rpm, 10 min) vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into HPLC (20 µL) reconstitute->inject separation Chromatographic Separation (C8 Column, Isocratic Elution) inject->separation detection UV Detection (242 nm) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for this compound quantification in plasma.

validation_parameters Validation Bioanalytical Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery Stability Stability Validation->Stability

Caption: Key parameters for bioanalytical method validation.

References

Application Note: Identification of Tripelennamine Metabolites in Human Urine by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive methodology for the identification and semi-quantitative analysis of Tripelennamine and its primary metabolites in human urine samples using gas chromatography-mass spectrometry (GC-MS). This compound, a first-generation antihistamine, undergoes extensive hepatic metabolism, leading to the formation of several polar metabolites. The protocol described herein employs enzymatic hydrolysis to deconjugate glucuronidated metabolites, followed by solid-phase extraction (SPE) for sample cleanup and concentration. Subsequent derivatization with a silylating agent enhances the volatility of the metabolites, enabling their separation and identification by GC-MS. This method is suitable for researchers in drug metabolism, pharmacokinetics, and forensic toxicology.

Introduction

This compound is an ethylenediamine derivative with antihistaminic properties, acting as an H1 receptor antagonist.[1] It is primarily metabolized in the liver before excretion.[2] Understanding the metabolic fate of this compound is crucial for pharmacokinetic studies, drug development, and in the context of forensic analysis. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the separation, identification, and quantification of drug metabolites in biological matrices due to its high sensitivity and specificity.[3] This application note provides a detailed protocol for the extraction, derivatization, and GC-MS analysis of this compound metabolites from human urine.

Metabolic Pathway of this compound

This compound undergoes several metabolic transformations in the human body. The primary metabolic pathways include N-oxidation, hydroxylation of the pyridine ring, and subsequent conjugation with glucuronic acid.[4] A minor metabolite identified is the N-oxide of this compound.[4] The major metabolites are glucuronide conjugates, with the principal metabolite being the O-glucuronide of hydroxythis compound.[4] A significant portion of this compound is also excreted as a quaternary ammonium N-glucuronide.[4]

Tripelennamine_Metabolism This compound This compound N_Oxide This compound N-Oxide (Minor Metabolite) This compound->N_Oxide N-Oxidation Hydroxythis compound Hydroxythis compound This compound->Hydroxythis compound Hydroxylation (Pyridine Ring) N_Glucuronide This compound N-Glucuronide (Major Conjugate) This compound->N_Glucuronide N-Glucuronidation O_Glucuronide Hydroxythis compound O-Glucuronide (Principal Metabolite) Hydroxythis compound->O_Glucuronide O-Glucuronidation

Caption: Metabolic pathway of this compound.

Experimental Protocols

Sample Preparation

This protocol is designed for the extraction of this compound and its metabolites from human urine samples.

Materials:

  • Human urine sample

  • β-glucuronidase (from Helix pomatia)

  • 0.1 M Phosphate buffer (pH 6.8)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • Methanol

  • Dichloromethane

  • Isopropanol

  • Ammonium hydroxide

  • Nitrogen gas evaporator

Procedure:

  • Enzymatic Hydrolysis: To 2 mL of urine, add 1 mL of 0.1 M phosphate buffer (pH 6.8) and 50 µL of β-glucuronidase solution. Incubate the mixture at 37°C for 18 hours to cleave the glucuronide conjugates.[5]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 5% methanol in water solution to remove polar interferences.

  • Elution: Elute the analytes with 4 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2 v/v/v).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40°C.[6]

Derivatization

Derivatization is necessary to increase the volatility of the polar hydroxylated metabolites for GC-MS analysis.

Materials:

  • Dried sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate

  • Heating block or oven

Procedure:

  • Reconstitute the dried extract in 50 µL of ethyl acetate.

  • Add 50 µL of BSTFA with 1% TMCS to the reconstituted sample.[7]

  • Cap the vial tightly and heat at 70°C for 30 minutes.[8]

  • Cool the vial to room temperature before injection into the GC-MS system.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Capillary column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[9]

  • Carrier gas: Helium at a constant flow rate of 1.0 mL/min.

GC Conditions:

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp 1: 15°C/min to 200°C.

    • Ramp 2: 5°C/min to 280°C, hold for 10 minutes.

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan from m/z 50 to 550.

  • Data Acquisition: The mass spectra of the eluted peaks are compared with reference spectra from mass spectral libraries (e.g., NIST, Wiley) and published literature for metabolite identification.

Experimental Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Urine Urine Sample (2 mL) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 37°C, 18h) Urine->Hydrolysis SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Hydrolysis->SPE Elution Elution SPE->Elution Evaporation Evaporation (Nitrogen Stream) Elution->Evaporation Derivatization Silylation (BSTFA + 1% TMCS, 70°C, 30 min) Evaporation->Derivatization GCMS GC-MS Injection (DB-5MS Column) Derivatization->GCMS Data Data Acquisition (Full Scan, m/z 50-550) GCMS->Data Identification Metabolite Identification (Mass Spectral Library Comparison) Data->Identification

Caption: GC-MS workflow for this compound metabolite identification.

Quantitative Data

The following table summarizes the urinary excretion of this compound and its metabolites in humans after a single intramuscular dose of 100 mg.[10]

Time Interval (hours)Free this compound (% of Dose)Total this compound (Free + Conjugated) (% of Dose)α-Hydroxythis compound + Unidentified Metabolite (% of Dose)
0-20.300.920.16
2-40.561.203.35
4-80.170.963.06
8-120.211.307.46
12-240.001.318.85

Results and Discussion

The application of the described protocol allows for the successful identification of this compound and its major metabolites in human urine. The enzymatic hydrolysis step is critical for cleaving the glucuronide conjugates, which are the primary forms of excreted metabolites.[4] Solid-phase extraction provides a clean extract by removing endogenous urine components that could interfere with the GC-MS analysis. Derivatization with BSTFA effectively converts the polar hydroxyl and amine groups into their more volatile trimethylsilyl (TMS) derivatives, resulting in improved chromatographic peak shape and thermal stability.

The full-scan GC-MS analysis provides characteristic mass spectra for this compound and its TMS-derivatized metabolites. The fragmentation patterns can be used for structural elucidation and confirmation against spectral libraries. The quantitative data indicates that a significant portion of the administered dose is excreted as conjugated metabolites, with α-hydroxythis compound being a key product of metabolism.[10]

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the identification of this compound metabolites in human urine. The protocol, which includes enzymatic hydrolysis, solid-phase extraction, and silylation, is robust and can be adapted for routine analysis in clinical and forensic toxicology laboratories. This methodology contributes to a better understanding of the metabolic profile of this compound.

References

Application Notes and Protocols for Tripelennamine Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripelennamine is a first-generation ethylenediamine antihistamine that primarily functions as a histamine H1 receptor antagonist.[1][2] It competitively inhibits the action of histamine at H1 receptors, providing relief from allergic reactions.[1] Understanding the binding characteristics of this compound and other compounds to the H1 receptor is fundamental for the development of new anti-allergic and anti-inflammatory therapeutics.

This document provides a detailed protocol for a radioligand binding assay to determine the affinity of this compound and other investigational compounds for the human histamine H1 receptor.

Principle of the Assay

This protocol describes a competitive radioligand binding assay using membranes prepared from cells expressing the recombinant human histamine H1 receptor. The assay measures the ability of a test compound, such as this compound, to displace a radiolabeled ligand, typically [³H]mepyramine, from the H1 receptor. The amount of radioligand bound to the receptor is inversely proportional to the affinity of the test compound for the receptor. By performing the assay with a range of concentrations of the unlabeled test compound, a competition curve can be generated, from which the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) can be determined.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by an agonist like histamine, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to the physiological effects associated with H1 receptor activation.

H1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release->PKC Co-activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates targets leading to

Histamine H1 Receptor Signaling Pathway

Experimental Protocols

Materials and Reagents
  • Cell Membranes: Membranes from HEK293T cells transiently or stably expressing the human histamine H1 receptor.

  • Radioligand: [³H]mepyramine (specific activity 20-30 Ci/mmol).

  • Unlabeled Ligands: this compound hydrochloride, histamine, and other H1 receptor antagonists/agonists.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: A suitable liquid scintillation cocktail.

  • Glass Fiber Filters: Whatman GF/B or equivalent, pre-soaked in 0.3-0.5% polyethyleneimine (PEI) for at least 2 hours to reduce non-specific binding.

  • 96-well Plates: Standard 96-well microplates.

  • Protein Assay Reagents: Bicinchoninic acid (BCA) or Bradford protein assay kit.

Membrane Preparation
  • Culture HEK293T cells expressing the human histamine H1 receptor to confluency.

  • Harvest the cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) and centrifuge again.

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

  • Homogenize the cell suspension using a Dounce homogenizer or a polytron.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in assay buffer.

  • Determine the protein concentration of the membrane preparation using a BCA or Bradford assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Radioligand Binding Assay Protocol

The following workflow outlines the key steps in the competitive radioligand binding assay.

experimental_workflow start Start prepare_reagents Prepare Reagents (Buffers, Ligands, Membranes) start->prepare_reagents setup_assay Set up 96-well Plate (Total, Non-specific, Competition) prepare_reagents->setup_assay add_radioligand Add [³H]mepyramine setup_assay->add_radioligand add_membranes Add Cell Membranes add_radioligand->add_membranes incubate Incubate at 25°C for 2-4 hours add_membranes->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters with Ice-cold Wash Buffer filter->wash scintillation_count Place Filters in Scintillation Vials and Add Scintillation Cocktail wash->scintillation_count read_cpm Read Counts Per Minute (CPM) in a Scintillation Counter scintillation_count->read_cpm analyze_data Analyze Data (Calculate IC50 and Ki) read_cpm->analyze_data end End analyze_data->end

Experimental Workflow for Radioligand Binding Assay

Assay Procedure:

  • Prepare serial dilutions of the unlabeled test compound (e.g., this compound) in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.

  • Set up the 96-well plate as follows (all in triplicate):

    • Total Binding: 25 µL of assay buffer.

    • Non-specific Binding (NSB): 25 µL of a high concentration of a known H1 antagonist (e.g., 10 µM mianserin or unlabeled mepyramine).

    • Competition Binding: 25 µL of each concentration of the serially diluted test compound.

  • Add 25 µL of [³H]mepyramine (final concentration of 1-5 nM) to all wells.

  • Add 50 µL of the cell membrane preparation (typically 10-50 µg of protein per well, to be optimized for each batch of membranes) to all wells. The final assay volume is 100 µL.

  • Incubate the plate at 25°C for 2-4 hours with gentle agitation to allow the binding to reach equilibrium.

  • Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials and add 4-5 mL of scintillation cocktail.

  • Count the radioactivity (in counts per minute, CPM) in a liquid scintillation counter after an appropriate equilibration time.

Data Analysis
  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration. The percentage of specific binding at each competitor concentration is calculated as: % Specific Binding = (CPM in presence of competitor - NSB) / (Total Binding - NSB) x 100

  • Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the competition curve and determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki: Convert the IC50 value to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor (this should be determined separately via a saturation binding experiment).

Data Presentation

The binding affinities of this compound and other reference compounds for the histamine H1 receptor are summarized in the table below.

CompoundReceptorSpeciesAssay TypeKi (nM)IC50 (nM)Reference
This compound Histamine H1RatRadioligand Binding35-BindingDB
This compound Histamine H1HumanRadioligand Binding-40BindingDB
MepyramineHistamine H1HumanRadioligand Binding1.2-IUPHAR/BPS Guide to PHARMACOLOGY
DiphenhydramineHistamine H1HumanRadioligand Binding2.5-IUPHAR/BPS Guide to PHARMACOLOGY

Alternative Non-Radioactive Assays

While radioligand binding assays are a gold standard for determining receptor affinity, non-radioactive methods are gaining popularity due to safety and disposal considerations. These methods include:

  • Fluorescence Polarization (FP): This technique measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand upon binding to the receptor.

  • Förster Resonance Energy Transfer (FRET): FRET-based assays utilize the transfer of energy between two fluorophores, one on the receptor and one on the ligand, when they are in close proximity.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technology that detects changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized receptor.

The development of a specific protocol for these non-radioactive assays would require optimization of fluorescently labeled ligands and specific instrumentation.

References

Application Notes and Protocols for In Vivo Administration of Tripelennamine in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of the first-generation antihistamine, Tripelennamine, in rodent models. This document outlines detailed experimental protocols for key behavioral assays, summarizes quantitative data from relevant studies, and illustrates the signaling pathways and experimental workflows involved.

Application Notes

This compound, primarily known as a histamine H1 receptor antagonist, has been a subject of interest in preclinical research for its effects on the central nervous system, particularly its interactions with opioid and monoamine systems.[1] In rodent models, it has been shown to modulate locomotor activity, nociception, and demonstrates distinct discriminative stimulus effects.[2][3]

Understanding the in vivo effects of this compound is crucial for studies related to drug abuse potential, the development of novel analgesics, and the elucidation of the interplay between histaminergic, dopaminergic, and serotonergic pathways. When administered to rodents, this compound hydrochloride, a water-soluble crystalline salt, is typically dissolved in physiological saline for injection.[4]

The behavioral outcomes of this compound administration can be complex and dose-dependent. For instance, it can induce hyperactivity, an effect that is reportedly blocked by the opioid antagonist naloxone, suggesting an interaction with endogenous opioid systems.[2] Furthermore, its potentiation of the effects of certain opioids, like pentazocine, has been a key area of investigation.[1][5]

Experimental Protocols

Drug Preparation Protocol

This protocol describes the preparation of this compound hydrochloride solution for parenteral administration in rodents.

Materials:

  • This compound hydrochloride (powder)

  • Sterile 0.9% sodium chloride (physiological saline)

  • Sterile vials

  • Milligram scale

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Syringes and needles

Procedure:

  • Calculate the required amount of this compound hydrochloride based on the desired dose (mg/kg) and the concentration of the final solution (e.g., 1 mg/mL).

  • Weigh the calculated amount of this compound hydrochloride powder accurately using a calibrated milligram scale.

  • Transfer the powder to a sterile vial.

  • Add the calculated volume of sterile 0.9% saline to the vial.

  • Vortex the solution until the this compound hydrochloride is completely dissolved.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.

  • Store the solution appropriately, protected from light. For short-term use, refrigeration is typically adequate.

Locomotor Activity Assessment in Mice

This protocol details the procedure for evaluating the effect of this compound on spontaneous locomotor activity in mice.

Materials:

  • Male CD1 mice (or other appropriate strain)

  • This compound solution (prepared as described above)

  • Vehicle (sterile 0.9% saline)

  • Open field arenas (e.g., 50 x 50 cm) equipped with infrared beams for automated activity tracking.[6]

  • Syringes and needles for injection

Procedure:

  • Habituate the mice to the testing room for at least 60 minutes before the experiment.

  • Administer this compound solution or vehicle via the desired route (e.g., subcutaneous, intraperitoneal). Doses typically range from 1 to 10 mg/kg.[2]

  • Immediately after injection, place each mouse individually into the center of an open field arena.

  • Record locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for a specified duration, typically 30 to 60 minutes.[6][7]

  • Analyze the data by comparing the activity levels of the this compound-treated group to the vehicle-treated control group.

Drug Discrimination Study in Rats

This protocol outlines the methodology for a two-lever drug discrimination task in rats to assess the subjective effects of this compound.

Materials:

  • Male Wistar rats (or other appropriate strain)

  • This compound solution (prepared as described above)

  • Vehicle (sterile 0.9% saline)

  • Standard operant conditioning chambers equipped with two levers, a food dispenser, and a house light.

  • Food pellets (reinforcers)

  • Syringes and needles for injection

Procedure:

  • Training Phase:

    • Food-restrict the rats to maintain them at 85-90% of their free-feeding body weight.

    • Train the rats to press a lever for food reinforcement on a fixed-ratio (FR) schedule.

    • Establish discrimination by associating one lever with the administration of this compound (e.g., 5 mg/kg, IP) and the other lever with the administration of vehicle. The drug and vehicle are administered on alternating days.

    • Continue training until the rats reliably select the correct lever (e.g., >80% accuracy for the first FR of the session) for at least 8 out of 10 consecutive sessions.

  • Testing Phase:

    • On test days, administer a novel dose of this compound or a different test compound.

    • Place the rat in the operant chamber and allow it to respond on either lever. The first lever press that completes the FR requirement results in food delivery, and subsequent presses on that lever are reinforced for the remainder of the session.

    • Record the percentage of responses on the drug-appropriate lever and the response rate.

    • Full substitution is generally defined as ≥80% of responses on the drug-appropriate lever.

Hot-Plate Test for Analgesia in Mice

This protocol describes the use of the hot-plate test to evaluate the antinociceptive effects of this compound.

Materials:

  • Male ICR mice (or other appropriate strain)

  • This compound solution (prepared as described above)

  • Vehicle (sterile 0.9% saline)

  • Hot-plate apparatus with a constant temperature surface (e.g., 52-55°C).[8]

  • Timer

  • Syringes and needles for injection

Procedure:

  • Habituate the mice to the testing room for at least 30-60 minutes before the experiment.[8]

  • Determine the baseline latency to a nociceptive response (e.g., paw licking, jumping) for each mouse by placing it on the hot plate. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Administer this compound solution or vehicle via the desired route.

  • At a predetermined time after injection (e.g., 30 minutes), place the mouse back on the hot plate and measure the latency to the nociceptive response.

  • Calculate the percentage of maximum possible effect (%MPE) for each animal to quantify the analgesic effect.

Quantitative Data Summary

Parameter Species/Strain Dose Range Route of Administration Observed Effect Reference
Locomotor Activity Mouse (CD1)1 and 10 mg/kgSubcutaneous (SC)Dose-dependent increase in locomotor activity.[2]
Drug Discrimination Rat (Wistar)5 mg/kg (training dose)Intraperitoneal (IP)Established as a discriminative stimulus.[1]
Drug Discrimination Rat0.3 and 1.0 mg/kgNot specifiedIn combination with pentazocine, produced greater than additive increases in morphine-like responding.[5]
Analgesia (Hot-Plate) Mouse (ICR)Not specifiedNot specifiedProduced a dose-dependent increase in hot-plate latency.[3]
Monoamine Turnover Mouse (CD1)1 and 10 mg/kgSubcutaneous (SC)Reduced serotonin turnover in control and morphine-dependent mice.[1]

Signaling Pathways and Workflows

Signaling Pathway of this compound's Interaction with Dopaminergic and Serotonergic Systems

Tripelennamine_Signaling This compound This compound H1R Histamine H1 Receptor This compound->H1R Antagonist Gq_11 Gq/11 H1R->Gq_11 Activates PLC PLC Gq_11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC D2R Dopamine D2 Receptor Ca_PKC->D2R Modulates Signaling Serotonin_System Serotonergic System Ca_PKC->Serotonin_System Modulates Turnover Behavioral_Effects Altered Behavioral Responses (Locomotion, etc.) D2R->Behavioral_Effects Serotonin_System->Behavioral_Effects

Caption: this compound's antagonism of H1 receptors influences dopaminergic and serotonergic signaling.

Experimental Workflow for Locomotor Activity Assessment

Locomotor_Workflow start Start acclimation Acclimate Mice (60 min) start->acclimation drug_admin Administer this compound or Vehicle (SC/IP) acclimation->drug_admin placement Place Mouse in Open Field Arena drug_admin->placement recording Record Locomotor Activity (30-60 min) placement->recording data_analysis Analyze Data (e.g., Distance Traveled) recording->data_analysis end End data_analysis->end Drug_Discrimination_Flow cluster_training Training Phase cluster_testing Testing Phase train_operant Operant Conditioning (Lever Press for Food) train_drug Administer this compound (Drug Lever Correct) train_operant->train_drug train_vehicle Administer Vehicle (Vehicle Lever Correct) train_operant->train_vehicle criterion Meet Discrimination Criterion (>80% accuracy) train_drug->criterion train_vehicle->criterion test_admin Administer Test Dose or Compound criterion->test_admin test_session Measure Lever Choice and Response Rate test_admin->test_session test_analysis Determine % Drug Lever Responding test_session->test_analysis

References

Application Notes and Protocols for Studying Tripelennamine Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the effects of Tripelennamine in various cell culture models. The protocols outlined below detail methods for assessing cytotoxicity, apoptosis, and the impact on cell cycle progression. Additionally, this document includes information on the key signaling pathways affected by this compound.

Introduction to this compound

This compound is a first-generation antihistamine that primarily acts as an antagonist to the histamine H1 receptor.[1] Beyond its well-known anti-allergic properties, recent research has suggested potential anti-cancer and genotoxic effects, making it a compound of interest for further investigation in oncology and toxicology.[2][3] This document provides detailed protocols for researchers to explore these effects in a cell culture setting.

Data Presentation: Quantitative Effects of this compound and Related Compounds

The following tables summarize the cytotoxic effects of this compound and other first-generation antihistamines on various cancer cell lines. This data is crucial for designing experiments and understanding the potential therapeutic window of these compounds.

Table 1: Cytotoxicity of First-Generation Antihistamines in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

CompoundCell LineLC50 (µM)Citation
ClemastineA54932.8 - 40.0[4]
ClemastineNCI-H129932.8 - 40.0[4]
ClemastineNCI-H66132.8 - 40.0[4]

LC50 (Lethal Concentration 50) is the concentration of a compound that is lethal to 50% of the cells.

Table 2: Reported IC50 Value for this compound

CompoundAssayIC50 (µM)Citation
This compoundInhibition of PhIP glucuronidation30[1]

IC50 (Inhibitory Concentration 50) is the concentration of a drug that inhibits a specific biological or biochemical function by 50%.

Experimental Protocols

Cell Culture and Maintenance

Objective: To maintain healthy and viable cell cultures for subsequent experiments.

Materials:

  • Selected cancer cell lines (e.g., A549, NCI-H1299, NCI-H661 for NSCLC; HCT116, SW480 for colorectal cancer; U87MG, U118, U251 for glioblastoma)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks, plates, and other sterile consumables

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells when they reach 80-90% confluency.

    • Aspirate the old medium.

    • Wash the cells with PBS.

    • Add Trypsin-EDTA and incubate for a few minutes until cells detach.

    • Neutralize the trypsin with fresh medium containing FBS.

    • Centrifuge the cell suspension and resuspend the pellet in fresh medium.

    • Seed the cells into new flasks at the desired density.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines and calculate the IC50/LC50 values.

Materials:

  • Cells seeded in a 96-well plate

  • This compound stock solution (dissolved in a suitable solvent like DMSO or water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used for this compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50/LC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Cells seeded in a 6-well plate

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for a specified duration.

  • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative/PI-positive cells are necrotic.

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cells seeded in 6-well plates

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Protocol:

  • Treat seeded cells with this compound for the desired time.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression and activation of proteins in key signaling pathways.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated and control cells with RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

This compound's primary mechanism of action is the blockade of the histamine H1 receptor. The following diagram illustrates the canonical signaling pathway initiated by histamine binding to the H1 receptor, which this compound inhibits.

Histamine_H1_Receptor_Signaling This compound This compound H1R H1 Receptor This compound->H1R Histamine Histamine Histamine->H1R Gq Gq H1R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Ca_release->PKC Downstream Downstream Effects (Inflammation, etc.) PKC->Downstream

Caption: Histamine H1 Receptor Signaling Pathway Inhibition by this compound.

Experimental Workflow for Cytotoxicity and Apoptosis Assessment

The following diagram outlines the general workflow for assessing the cytotoxic and apoptotic effects of this compound on cancer cells.

Experimental_Workflow cluster_assays Assays cluster_analysis Data Analysis start Start: Seed Cancer Cells treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate (24, 48, 72h) treatment->incubation mtt MTT Assay incubation->mtt flow_apoptosis Flow Cytometry (Annexin V/PI) incubation->flow_apoptosis flow_cellcycle Flow Cytometry (PI Staining) incubation->flow_cellcycle western Western Blot incubation->western ic50 Determine IC50/LC50 mtt->ic50 apoptosis_quant Quantify Apoptosis flow_apoptosis->apoptosis_quant cellcycle_dist Analyze Cell Cycle Distribution flow_cellcycle->cellcycle_dist protein_exp Analyze Protein Expression western->protein_exp Putative_Signaling_Pathways cluster_downstream Downstream Consequences cluster_outcomes Cellular Outcomes This compound This compound H1R_inhibition H1 Receptor Inhibition This compound->H1R_inhibition Off_target Off-Target Effects This compound->Off_target pi3k_akt PI3K/Akt Pathway Inhibition H1R_inhibition->pi3k_akt stat3 STAT3 Pathway Inhibition Off_target->stat3 ros ROS Production Off_target->ros proliferation Decreased Proliferation pi3k_akt->proliferation apoptosis Increased Apoptosis pi3k_akt->apoptosis cell_cycle_arrest Cell Cycle Arrest (e.g., S-phase) pi3k_akt->cell_cycle_arrest stat3->proliferation stat3->apoptosis ros->apoptosis

References

Application Notes and Protocols for the Structural Elucidation of Tripelennamine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of small organic molecules such as the first-generation antihistamine, Tripelennamine. By providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule, NMR is indispensable for confirming the identity and purity of active pharmaceutical ingredients (APIs) and for characterizing related substances and potential impurities.

This document provides a comprehensive guide to the application of ¹H and ¹³C NMR spectroscopy for the structural characterization of this compound. The presented data and protocols are intended to assist researchers in confirming the structural integrity of this compound, identifying its various functional groups, and assigning specific signals to the corresponding atoms in the molecule.

Key Applications:

  • Structural Verification: Confirmation of the chemical structure of synthesized or purchased this compound.

  • Purity Assessment: Identification and quantification of impurities and degradation products.

  • Conformational Analysis: Study of molecular dynamics and conformational isomers in solution.

  • Drug Development: Characterization of metabolites and drug-receptor interactions.

Chemical Structure of this compound

This compound, with the systematic name N,N-dimethyl-N'-(phenylmethyl)-N'-2-pyridinyl-1,2-ethanediamine, consists of a pyridine ring, a benzyl group, and an ethylenediamine backbone with a terminal dimethylamino group. The numbering of the atoms for NMR signal assignment is presented in the diagram below.

G cluster_this compound This compound C1 C1' C2 C2' C1->C2 C3 C3' C2->C3 C4 C4' C3->C4 C5 C5' C4->C5 C6 C6' C5->C6 N1 N1' C6->N1 C7 C7' C8 C8' C7->C8 N1->C1 N1->C7 N2 N2' C8->N2 C9 C9' C10 C10' C9->C10 N2->C9 C16 C16' N2->C16 C11 C11' C10->C11 C12 C12' C11->C12 C13 C13' C12->C13 C14 C14' C13->C14 C15 C15' C14->C15 C15->C10 N3 N3' C16->N3

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. This data is essential for the definitive structural assignment of the molecule.

Table 1: ¹H NMR Spectral Data of this compound

Signal AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
H-6' (Pyridine)8.19d4.81H
H-4' (Pyridine)7.45ddd8.4, 7.2, 1.81H
H-2, H-6 (Benzyl)7.33d7.52H
H-3, H-4, H-5 (Benzyl)7.24m3H
H-3' (Pyridine)6.64d8.41H
H-5' (Pyridine)6.60dd7.2, 4.81H
H-7' (CH₂)4.60s2H
H-8' (CH₂)3.73t6.92H
H-9' (CH₂)2.53t6.92H
H-10' (N(CH₃)₂)2.22s6H

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectral Data of this compound

Signal AssignmentChemical Shift (δ) ppm
C-2' (Pyridine)158.5
C-6' (Pyridine)148.8
C-4' (Pyridine)137.3
C-1 (Benzyl)139.1
C-2, C-6 (Benzyl)128.6
C-3, C-5 (Benzyl)128.2
C-4 (Benzyl)126.9
C-3' (Pyridine)106.9
C-5' (Pyridine)112.5
C-7' (CH₂)54.3
C-8' (CH₂)49.3
C-9' (CH₂)56.9
C-10' (N(CH₃)₂)45.4

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Experimental Protocols

The following protocols provide a detailed methodology for the preparation and analysis of a this compound sample by NMR spectroscopy.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for this compound.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. Vortex or gently sonicate the vial to ensure complete dissolution.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube to avoid spectral artifacts.

  • Transfer to NMR Tube: Carefully transfer the clear solution into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be optimized.

  • Instrument Setup:

    • Insert the sample into the spinner turbine, ensuring the correct depth using a depth gauge.

    • Place the sample in the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Experiment: Standard 1D proton experiment.

    • Pulse Width: Calibrated 90° pulse.

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Experiment: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30).

    • Pulse Width: Calibrated 30-45° pulse to reduce relaxation delay.

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift axis using the solvent residual peak or the internal standard.

    • Integrate the signals in the ¹H NMR spectrum.

    • Pick and label the peaks in both ¹H and ¹³C spectra.

Visualizations

Workflow for Structural Elucidation by NMR

The following diagram illustrates the general workflow for the structural elucidation of a small molecule like this compound using NMR spectroscopy.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_elucid Structural Elucidation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Shim, Tune) transfer->setup acq_1h Acquire 1H NMR Spectrum setup->acq_1h acq_13c Acquire 13C NMR Spectrum setup->acq_13c acq_2d Acquire 2D NMR (COSY, HSQC, HMBC) setup->acq_2d process Fourier Transform & Phasing acq_1h->process acq_13c->process acq_2d->process calibrate Calibrate Chemical Shifts process->calibrate integrate Integrate 1H Signals calibrate->integrate assign Assign Signals integrate->assign structure Propose/Confirm Structure assign->structure

Caption: Workflow for NMR-based structural elucidation.

Logical Relationship of this compound Moieties

This diagram shows the key structural components of this compound and their connectivity, which is confirmed by 2D NMR experiments such as COSY and HMBC.

moieties benzyl Benzyl Group (C₁-C₆, H₂-H₆, C₇'H₂) ethylenediamine Ethylenediamine (C₈'H₂, C₉'H₂) benzyl->ethylenediamine N-C₇' bond pyridine Pyridine Ring (C₂'-C₆', H₃'-H₆') pyridine->ethylenediamine N-C₈' bond dimethylamino Dimethylamino (C₁₀'H₆) ethylenediamine->dimethylamino C₉'-N bond

Caption: Connectivity of this compound's structural moieties.

Application Notes and Protocols for the Quantification of Tripelennamine and its Metabolites in Urine

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.

Introduction

Tripelennamine is a first-generation antihistamine of the ethylenediamine class used to treat hypersensitivity reactions. Monitoring its concentration and that of its metabolites in urine is crucial for pharmacokinetic studies, drug development, and clinical toxicology. This document provides detailed application notes and protocols for the quantitative analysis of this compound and its primary metabolites—hydroxythis compound, this compound N-oxide, and this compound glucuronide—in human urine samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of this compound

This compound undergoes extensive metabolism in the liver. The primary metabolic routes include hydroxylation of the pyridine ring to form hydroxythis compound, N-oxidation of the dimethylamino group to yield this compound N-oxide, and conjugation with glucuronic acid to form this compound N-glucuronide.[1][2] These metabolites, along with the parent drug, are then excreted in the urine.[3][4]

This compound Metabolism Metabolic Pathway of this compound This compound This compound Hydroxythis compound Hydroxythis compound This compound->Hydroxythis compound Hydroxylation Tripelennamine_N_Oxide Tripelennamine_N_Oxide This compound->Tripelennamine_N_Oxide N-Oxidation Tripelennamine_Glucuronide Tripelennamine_Glucuronide This compound->Tripelennamine_Glucuronide Glucuronidation Urine_Excretion Urine_Excretion This compound->Urine_Excretion Hydroxythis compound->Urine_Excretion Tripelennamine_N_Oxide->Urine_Excretion Tripelennamine_Glucuronide->Urine_Excretion

Figure 1: Metabolic pathway of this compound leading to its primary metabolites and subsequent excretion.

Analytical Methods

Two primary analytical techniques are detailed for the quantification of this compound and its metabolites: GC-MS and LC-MS/MS. LC-MS/MS is generally preferred for its high sensitivity and specificity, and its ability to directly analyze conjugated metabolites, while GC-MS often requires a derivatization step for polar metabolites.

Experimental Workflow

The general workflow for the analysis of this compound and its metabolites in urine involves sample collection, preparation (which may include hydrolysis), extraction, chromatographic separation, and mass spectrometric detection.

Experimental Workflow General Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Collection Hydrolysis Enzymatic Hydrolysis (for Glucuronides in GC-MS) Urine_Sample->Hydrolysis Extraction Extraction (LLE or SPE) Urine_Sample->Extraction Direct for LC-MS/MS Hydrolysis->Extraction Chromatography Chromatographic Separation (GC or LC) Extraction->Chromatography MS_Detection Mass Spectrometric Detection (MS or MS/MS) Chromatography->MS_Detection Data_Analysis Data_Analysis MS_Detection->Data_Analysis Quantification

Figure 2: A generalized workflow for the analysis of this compound and its metabolites in urine samples.

I. Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the determination of this compound and its non-conjugated metabolites. Analysis of glucuronidated metabolites requires a hydrolysis step prior to extraction and derivatization.

A. Sample Preparation
  • Enzymatic Hydrolysis (for total drug and metabolite concentration):

    • To 1 mL of urine, add 100 µL of a suitable internal standard solution (e.g., diphenhydramine-d3).

    • Add 500 µL of acetate buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase (from E. coli).

    • Vortex and incubate at 60°C for 2 hours.

    • Allow the sample to cool to room temperature.

  • Liquid-Liquid Extraction (LLE):

    • Adjust the pH of the hydrolyzed or non-hydrolyzed urine sample to approximately 9.5 with 1M NaOH.

    • Add 5 mL of a chloroform/isopropanol (9:1, v/v) mixture.

    • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic (lower) layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization (Silylation):

    • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Vortex and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection into the GC-MS.

B. GC-MS Instrumental Parameters
ParameterSetting
Gas Chromatograph
ColumnDB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[5]
Carrier GasHelium at a constant flow of 1.2 mL/min
Inlet Temperature280°C
Injection Volume1 µL, splitless mode
Oven ProgramInitial temperature 150°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
C. Quantitative Data for GC-MS Analysis
Analyte (as TMS derivative)Retention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound-TMS~10.5256.0[3]211.0[3]58.0
Hydroxythis compound-diTMS~11.2344.2299.173.0
This compound N-oxideNot directly analyzed---

Note: Retention times are approximate and should be confirmed with standards on the specific instrument used. Ions for metabolites are predicted based on fragmentation patterns.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is highly sensitive and allows for the simultaneous quantification of this compound and its metabolites, including the direct analysis of the glucuronide conjugate.

A. Sample Preparation
  • Direct Dilution:

    • To 100 µL of urine, add 10 µL of an internal standard solution (e.g., this compound-d4).

    • Add 900 µL of 0.1% formic acid in water.

    • Vortex and centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the supernatant to an autosampler vial for injection.

  • Solid-Phase Extraction (SPE) (for increased sensitivity):

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load 1 mL of urine (pre-adjusted to pH 6 with phosphate buffer).

    • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

B. LC-MS/MS Instrumental Parameters
ParameterSetting
Liquid Chromatograph
ColumnC18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientStart with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Acquisition ModeMultiple Reaction Monitoring (MRM)
C. Quantitative Data for LC-MS/MS Analysis
AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compound256.2211.1[3]91.1[3]20 / 35
Hydroxythis compound272.2227.191.122 / 38
This compound N-oxide272.2211.158.125 / 40
This compound Glucuronide432.2256.2211.118 / 30

Note: MRM transitions and collision energies are typical starting points and require optimization on the specific instrument used.

Method Validation and Quality Control

For both GC-MS and LC-MS/MS methods, a full validation should be performed according to established guidelines (e.g., FDA, EMA). This includes assessing:

  • Linearity: A calibration curve should be prepared with at least five non-zero standards.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Selectivity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the urine matrix.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect (for LC-MS/MS): The effect of co-eluting matrix components on the ionization of the analytes.

Summary of Quantitative Data

The following table summarizes typical performance characteristics for the quantification of this compound. Data for metabolites are often limited in the literature and would need to be established during method development and validation.

ParameterGC-MS Method (adapted from[5])LC-MS/MS Method
Linearity Range10 - 1000 ng/mL1 - 500 ng/mL
Correlation Coeff. (r²)> 0.99> 0.99
LOQ~10 ng/mL~1 ng/mL
Accuracy (% Bias)< 15%< 15%
Precision (% RSD)< 15%< 15%
Recovery> 80%> 85% (with SPE)

Ordering Information

ProductSupplier
This compound HydrochlorideCommercially available from major chemical suppliers.[6]
This compound N-OxideLGC Standards[7]
Hydroxythis compoundMay require custom synthesis.
This compound GlucuronideMay require custom synthesis.
β-glucuronidaseCommercially available from major biochemical suppliers.
SPE CartridgesCommercially available from various manufacturers.
GC and LC ColumnsCommercially available from various manufacturers.

References

Application Notes and Protocols for Tripelennamine Administration in Cattle for Allergic Reaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripelennamine hydrochloride is an ethylenediamine derivative antihistamine that acts as a potent H1 receptor antagonist.[1] It is utilized in veterinary medicine to mitigate the effects of histamine-mediated allergic reactions.[1] In cattle, this compound is indicated for the management of various allergic conditions, including anaphylactic shock, urticaria (hives), and respiratory allergies.[1][2] These application notes provide detailed protocols for the administration of this compound in cattle for the study of allergic reactions, along with methods for inducing and evaluating these reactions in a research setting.

Data Presentation

Table 1: this compound Hydrochloride Administration Details for Cattle
ParameterIntravenous (IV) AdministrationIntramuscular (IM) Administration
Dosage 0.5 mg per lb of body weight (1.1 mg/kg)0.5 mg per lb of body weight (1.1 mg/kg)
Concentration 20 mg/mL20 mg/mL
Volume 2.5 mL per 100 lbs of body weight2.5 mL per 100 lbs of body weight
Onset of Action More rapid onsetSlower onset than IV
Frequency May be repeated in 6-12 hours if necessaryMay be repeated in 6-12 hours if necessary
Notes Should be warmed to near body temperature before administration.Injections should be made into the heavy musculature of the hind leg or cervical area. Do not inject more than 10 mL in one injection site.

Source:[2][3][4]

Table 2: Key Pharmacokinetic Parameters of this compound in Ruminants (Data from related studies)
ParameterValueSpeciesRoute
Elimination Half-Life (t½) 2.39 hours (median)CamelsIV
Total Body Clearance (Cl) 0.97 L/h/kg (median)CamelsIV
Volume of Distribution (Vd) 2.87 L/kg (median)CamelsIV

Note: Pharmacokinetic data for this compound specifically in cattle is limited. The data presented is from a study in camels, which may provide an estimation for ruminants.[5] Further research is needed to establish precise pharmacokinetic parameters in bovine species.

Experimental Protocols

Protocol 1: Induction of Anaphylaxis and Evaluation of this compound Efficacy

Objective: To induce a systemic anaphylactic reaction in cattle and assess the therapeutic effect of this compound.

Materials:

  • This compound hydrochloride injection (20 mg/mL)[6]

  • Sensitizing agent (e.g., ovalbumin, specific vaccine components)[6]

  • Epinephrine (1:1000) for emergency treatment[6]

  • Intravenous catheters

  • Syringes and needles

  • Physiological monitoring equipment (ECG, blood pressure monitor, pulse oximeter)

  • Stethoscope

Procedure:

  • Sensitization Phase:

    • Administer a sensitizing dose of the chosen antigen to the cattle. The specific dose and route will depend on the antigen used. This initial exposure is necessary for the development of antibodies.[6]

    • Allow a period of 2-3 weeks for sensitization to occur.[6]

  • Challenge Phase:

    • Administer a challenge dose of the same antigen intravenously.

    • Closely monitor the animal for clinical signs of anaphylaxis, which typically occur within 10-20 minutes and can include increased respiration rate, muscle tremors, and collapse.[6] The lungs are the primary target organ in bovine anaphylaxis.[6]

  • This compound Administration:

    • At the onset of clinical signs, administer this compound hydrochloride at a dose of 0.5 mg/lb (1.1 mg/kg) body weight via intravenous injection for rapid action.[3]

  • Evaluation:

    • Continuously monitor vital signs (heart rate, respiratory rate, blood pressure, oxygen saturation).

    • Record the time to resolution of clinical signs.

    • Collect blood samples at baseline, during the reaction, and at intervals post-treatment to measure histamine levels and other relevant biomarkers.

Emergency Protocol:

  • If the animal's condition deteriorates rapidly, administer epinephrine (1 mL per 100 lbs body weight, subcutaneously) immediately.[6]

Protocol 2: Induction of Urticaria (Wheal and Flare Reaction) and Evaluation of this compound

Objective: To induce a localized urticarial reaction on the skin of cattle and quantify the inhibitory effect of this compound.

Materials:

  • This compound hydrochloride injection (20 mg/mL)[6]

  • Histamine dihydrochloride solution (e.g., 1 mg/mL) or a relevant allergen extract[7]

  • Saline solution (0.9% NaCl) as a negative control

  • Tuberculin syringes with 26-27 gauge needles[8]

  • Calipers or a ruler for measuring wheal size

  • Skin markers

Procedure:

  • Subject Preparation:

    • Select an area of skin with short hair, such as the lateral neck or caudal fold, and clip the hair.[8]

    • Clean the area with a non-irritating solution. Avoid using alcohol as it can cause skin reactions.[8]

  • This compound Administration:

    • Administer this compound hydrochloride at a dose of 0.5 mg/lb (1.1 mg/kg) body weight via intramuscular injection.

  • Induction of Urticaria:

    • At a predetermined time following this compound administration (e.g., 30 minutes), perform intradermal injections.

    • Inject 0.1 mL of the histamine or allergen solution to induce a wheal.[8]

    • Inject 0.1 mL of saline as a negative control in a separate, marked location.[7]

    • A small, pea-like swelling should be palpable to confirm correct intradermal injection.[9]

  • Evaluation:

    • Measure the diameter of the wheal and flare reaction at regular intervals (e.g., 15, 30, and 60 minutes) post-injection.[7]

    • Compare the size of the wheal in this compound-treated animals to a control group that received a placebo.

    • Calculate the percentage of inhibition of the wheal and flare reaction.

Protocol 3: Induction of Allergic Rhinitis and Evaluation of this compound

Objective: To induce allergic rhinitis in cattle and assess the efficacy of this compound in reducing clinical signs.

Materials:

  • This compound hydrochloride injection (20 mg/mL)[6]

  • Allergen extract (e.g., pollen, fungal spores) known to cause bovine allergic rhinitis[10]

  • Nasal sprayer or nebulizer

  • Nasal lavage equipment

  • Microscope slides and stains for cytology

Procedure:

  • Sensitization Phase:

    • Expose cattle to the selected allergen via intranasal administration over a period of several days to weeks to induce sensitization.[11]

  • Challenge Phase:

    • After the sensitization period, challenge the animals with an intranasal administration of the allergen.

    • Monitor for clinical signs of allergic rhinitis, which may include serous nasal discharge, sneezing, nasal pruritus (rubbing the nose), and hyperemia of the nasal mucosa.[12]

  • This compound Administration:

    • Administer this compound hydrochloride at a dose of 0.5 mg/lb (1.1 mg/kg) body weight via intramuscular or intravenous injection.[3]

  • Evaluation:

    • Score the severity of clinical signs at baseline and at regular intervals after this compound administration.

    • Collect nasal discharge samples for cytological examination to quantify the number of eosinophils, a key indicator of allergic inflammation.[12]

    • Perform nasal lavage to collect fluid for the analysis of inflammatory mediators.[12]

Mandatory Visualizations

Allergic_Reaction_Signaling_Pathway cluster_mast_cell Mast Cell cluster_target_cell Target Cell (e.g., Smooth Muscle, Endothelial) Allergen Allergen IgE IgE Antibody Allergen->IgE binds FceRI FcεRI Receptor IgE->FceRI cross-links PLC Phospholipase C (PLC) FceRI->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Degranulation Degranulation Ca_release->Degranulation induces PKC->Degranulation induces Histamine_release Histamine Release Degranulation->Histamine_release Histamine Histamine Histamine_release->Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor binds G_protein Gq/11 Protein H1_Receptor->G_protein activates PLC_target Phospholipase C G_protein->PLC_target activates Cellular_Response Cellular Response (e.g., Contraction, Vasodilation, Increased Permeability) PLC_target->Cellular_Response leads to This compound This compound This compound->H1_Receptor blocks

Caption: Allergic reaction signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_induction Phase 2: Induction of Allergic Reaction cluster_treatment Phase 3: Treatment and Evaluation Animal_Selection Animal Selection (Healthy Cattle) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Baseline_Measurements Baseline Measurements (Vital signs, Blood samples) Acclimatization->Baseline_Measurements Sensitization Sensitization (Initial allergen exposure) Baseline_Measurements->Sensitization Allergen_Challenge Allergen Challenge (Secondary exposure) Sensitization->Allergen_Challenge Group_Assignment Random Group Assignment (this compound vs. Placebo) Allergen_Challenge->Group_Assignment Treatment_Admin This compound/Placebo Administration Group_Assignment->Treatment_Admin Data_Collection Data Collection (Clinical scores, Wheal size, Vital signs, Samples) Treatment_Admin->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis

Caption: General experimental workflow for studying this compound in bovine allergic reactions.

Cause_Effect_this compound cluster_cause Cause cluster_intervention Intervention cluster_effect Effect Histamine_Release Histamine Release from Mast Cells H1_Binding Histamine Binds to H1 Receptors Histamine_Release->H1_Binding Symptom_Reduction Reduction of Allergic Symptoms (Urticaria, Respiratory Distress) Tripelennamine_Admin This compound Administration H1_Blockade Blockade of H1 Receptors Tripelennamine_Admin->H1_Blockade H1_Blockade->Symptom_Reduction

Caption: Cause-and-effect relationship of this compound in allergic reactions.

References

Application Note: A High-Throughput Screening Assay for the Identification of Histamine H1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The histamine H1 receptor, a G-protein coupled receptor (GPCR), is a key mediator of allergic and inflammatory responses. Antagonists of this receptor are valuable therapeutics for conditions such as allergic rhinitis, urticaria, and conjunctivitis.[1] Tripelennamine is a first-generation ethylenediamine H1-antihistamine that functions by competing with histamine for binding to the H1 receptor, thereby preventing the downstream signaling cascade that leads to allergic symptoms.[2][3][4] This application note describes a robust, high-throughput screening (HTS) assay designed to identify novel antagonists of the histamine H1 receptor. The assay is based on the measurement of intracellular calcium mobilization following receptor activation. This compound is used as a reference compound and positive control in this assay.

Assay Principle

Activation of the histamine H1 receptor by its endogenous ligand, histamine, leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This transient increase in intracellular Ca2+ can be detected using a calcium-sensitive fluorescent dye, such as Fluo-4 AM. In this assay, compounds that antagonize the H1 receptor will inhibit the histamine-induced calcium mobilization.

Signaling Pathway

H1_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds This compound This compound (Antagonist) This compound->H1R Blocks PLC Phospholipase C (PLC) H1R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca2+ Release ER->Ca2 Releases Response Cellular Response (Inflammation, Allergy) Ca2->Response Triggers

Caption: Histamine H1 Receptor Signaling Pathway.

Experimental Protocols

Materials and Reagents

  • Cell Line: HEK293 cells stably expressing the human histamine H1 receptor.

  • Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescent Dye: Fluo-4 AM Calcium Assay Kit.

  • Histamine: Sigma-Aldrich.

  • This compound HCl: Tocris Bioscience.

  • Test Compounds: Compound library dissolved in 100% DMSO.

  • Plates: 384-well, black-walled, clear-bottom assay plates.

  • Instrumentation: Automated liquid handler, FLIPR Tetra® or equivalent fluorescent imaging plate reader.

Cell Preparation

  • Culture HEK293-H1R cells in T-175 flasks until they reach 80-90% confluency.

  • Harvest cells using trypsin-EDTA and resuspend in cell culture medium.

  • Centrifuge the cell suspension at 200 x g for 3 minutes, aspirate the supernatant, and resuspend the cell pellet in assay buffer.

  • Determine the cell density and adjust to 2 x 10^5 cells/mL in assay buffer.

Dye Loading

  • Prepare the Fluo-4 AM dye loading solution according to the manufacturer's instructions.

  • Add the dye solution to the cell suspension at a 1:1 volume ratio.

  • Incubate the cells at 37°C for 45 minutes in the dark.

  • After incubation, centrifuge the cells at 200 x g for 3 minutes, discard the supernatant, and resuspend the cell pellet in assay buffer to the original cell density of 2 x 10^5 cells/mL.

Assay Protocol

  • Using an automated liquid handler, dispense 20 µL of the dye-loaded cell suspension into each well of a 384-well assay plate.

  • Centrifuge the plate at 100 x g for 1 minute to settle the cells at the bottom of the wells.

  • Incubate the plate at room temperature for 10 minutes in the dark.

  • Prepare a compound plate by adding 200 nL of test compounds, this compound (positive control), or DMSO (negative control) to the appropriate wells.

  • Transfer the compounds from the compound plate to the assay plate using a pintool or acoustic dispenser.

  • Incubate the assay plate at room temperature for 15 minutes.

  • Prepare a histamine agonist plate with histamine at a final concentration of EC80 (the concentration that elicits 80% of the maximal response, predetermined).

  • Place the assay plate into the FLIPR instrument.

  • Initiate the reading by establishing a baseline fluorescence for 10 seconds.

  • Add 5 µL of the histamine solution to each well.

  • Continue to monitor the fluorescence intensity for an additional 120 seconds.

HTS Workflow

HTS_Workflow A HEK293-H1R Cell Culture B Cell Harvesting and Resuspension A->B C Fluo-4 AM Dye Loading (45 min, 37°C) B->C D Dispense Cells into 384-well Plate (20 µL/well) C->D E Compound Addition (Test Compounds, this compound, DMSO) D->E F Incubation (15 min, RT) E->F G Measure Baseline Fluorescence (FLIPR) F->G H Histamine Addition (EC80) G->H I Measure Fluorescence Change (120 sec) H->I J Data Analysis I->J

Caption: High-Throughput Screening Workflow.

Data Presentation and Analysis

The primary data output is the change in fluorescence intensity over time. The response is typically quantified as the maximum peak height of the fluorescence signal. The percentage of inhibition for each test compound is calculated relative to the controls.

Formula for Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))

Where:

  • Signal_Compound: Fluorescence signal in the presence of the test compound.

  • Signal_Negative: Fluorescence signal of the negative control (DMSO).

  • Signal_Positive: Fluorescence signal of the positive control (this compound).

Table 1: Representative Primary HTS Data

Compound IDConcentration (µM)Max Fluorescence (RFU)% Inhibition
DMSON/A55,0000%
This compound1012,500100%
Hit_0011018,75085%
Hit_0021045,00023%
Hit_0031015,00094%

Compounds showing significant inhibition (e.g., >50%) are selected for further dose-response analysis to determine their potency (IC50).

Table 2: Dose-Response Data and IC50 Values for Confirmed Hits

Compound IDIC50 (nM)Hill SlopeMax Inhibition (%)
This compound301.1100%
Hit_001451.298%
Hit_003220.9100%

This application note details a high-throughput, cell-based functional assay for the discovery of novel histamine H1 receptor antagonists. The assay is robust, reproducible, and suitable for screening large compound libraries. The use of this compound as a reference compound provides a reliable benchmark for the identification and characterization of new chemical entities with potential therapeutic value in the treatment of allergic disorders. The detailed protocol and workflow can be adapted for various HTS platforms.

References

Tripelennamine Hydrochloride Injection for Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripelennamine hydrochloride is a first-generation antihistamine of the ethylenediamine class, recognized for its potent antagonism of the histamine H1 receptor.[1][2][3] By competitively inhibiting histamine at H1 receptors, it effectively mitigates the symptoms associated with allergic reactions, such as pruritus, vasodilation, and bronchoconstriction.[1][4] Its utility has been established in veterinary medicine for treating allergic conditions in species such as horses and cattle.[5][6] This document provides detailed application notes and protocols for the preparation and use of this compound hydrochloride injections in a research setting for animal studies, with a focus on its application in preclinical models of allergy and anaphylaxis.

Physicochemical Properties

This compound hydrochloride is a white, crystalline, and nonhygroscopic powder that is readily soluble in water.[5][7] This high water solubility facilitates its formulation into sterile injectable solutions for research purposes.

Mechanism of Action

This compound hydrochloride functions as a competitive antagonist at the histamine H1 receptor.[1][8] During an allergic response, histamine is released from mast cells and basophils, binding to H1 receptors on various cell types to elicit symptoms.[4] this compound hydrochloride prevents this binding, thereby blocking the downstream signaling cascade responsible for the physiological manifestations of an allergic reaction.[4][8]

Signaling Pathway

Histamine_H1_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor (Gq-coupled) Histamine->H1R Binds & Activates This compound This compound HCl This compound->H1R Competitively Inhibits Gq Gq protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2->Cellular_Response PKC->Cellular_Response

Quantitative Data Summary

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of this compound hydrochloride in horses and camels following intravenous administration.

ParameterHorses (n=6)Camels (n=5)
Dose 0.5 mg/kg i.v.0.5 mg/kg i.v.
Terminal Elimination Half-life (t½) 2.08 hours (range: 1.31-5.65)2.39 hours (range: 1.91-6.54)
Total Body Clearance 0.84 L/h/kg (range: 0.64-1.17)0.97 L/h/kg (range: 0.82-1.42)
Volume of Distribution (steady state) 1.69 L/kg (range: 1.18-3.50)2.87 L/kg (range: 1.59-6.67)
Volume of Central Compartment 1.06 L/kg (range: 0.91-2.20)1.75 L/kg (range: 0.68-2.27)
Protein Binding 73.6% (± 8.5%)83.4% (± 3.6%)
Data from Wasfi IA, et al. J Vet Pharmacol Ther. 2000.[9]
Acute Toxicity Data (LD50)

The median lethal dose (LD50) provides an indication of the acute toxicity of a substance.

Animal SpeciesRoute of AdministrationLD50
Mouse Oral97 mg/kg
Rat Oral469 mg/kg
Guinea Pig Oral150 mg/kg
Data from ScienceLab.com, Inc. Material Safety Data Sheet.[2]

Experimental Protocols

Preparation of Sterile this compound Hydrochloride Injection for Animal Studies

This protocol describes the preparation of a sterile injectable solution of this compound hydrochloride suitable for administration in laboratory animals.

Materials:

  • This compound hydrochloride powder (USP grade)

  • Sterile Water for Injection (WFI) or sterile 0.9% saline

  • Sterile vials

  • 0.22 µm sterile syringe filters

  • Sterile syringes and needles

  • Laminar flow hood or other aseptic environment

Procedure:

  • Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.

  • Calculation: Determine the required concentration and total volume of the solution based on the experimental design and animal weights. A common concentration for veterinary use is 20 mg/mL.[5][7]

  • Dissolution:

    • Weigh the required amount of this compound hydrochloride powder.

    • In a sterile container, add the powder to a measured volume of Sterile WFI or saline. This compound hydrochloride is readily soluble in water.[5][7]

    • Gently agitate the solution until the powder is completely dissolved.

  • Sterile Filtration:

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution into a sterile vial. This step removes any potential microbial contamination.

  • Storage:

    • Seal the vial and label it with the compound name, concentration, date of preparation, and storage conditions.

    • Store the sterile solution at controlled room temperature (20°C to 25°C or 68°F to 77°F), protected from light.[7][10] Do not freeze.[7]

Alternative Solubilization Protocols for Non-Aqueous Vehicles: For specific experimental needs, this compound hydrochloride can be solubilized in other vehicles. The following are example protocols:

  • Protocol 1: A solution of at least 2.5 mg/mL can be achieved in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[11]

  • Protocol 2: A solution of at least 2.5 mg/mL can be prepared in 10% DMSO and 90% corn oil.[11]

  • Protocol 3: A solution of at least 2.5 mg/mL is attainable in 10% DMSO and 90% (20% SBE-β-CD in saline).[11]

When using these alternative vehicles, it is recommended to prepare fresh solutions for each experiment.[11]

Experimental Workflow: Murine Model of Passive Cutaneous Anaphylaxis (PCA)

This protocol outlines a general procedure for inducing and evaluating passive cutaneous anaphylaxis in mice, a model where this compound hydrochloride can be assessed for its efficacy.

PCA_Workflow cluster_sensitization Sensitization Phase (Day 0) cluster_treatment Treatment Phase (Day 1) cluster_challenge Challenge & Evaluation Phase (Day 1) Sensitization Intradermal injection of anti-DNP IgE into mouse ear Treatment_Group Administer this compound HCl (e.g., intraperitoneally) Sensitization->Treatment_Group 24 hours later Vehicle_Group Administer Vehicle Control Sensitization->Vehicle_Group 24 hours later Challenge Intravenous injection of DNP-HSA and Evans blue dye Treatment_Group->Challenge ~30 min pre-challenge Vehicle_Group->Challenge ~30 min pre-challenge Evaluation Measure dye extravasation in the ear tissue after 30-60 min Challenge->Evaluation Quantify allergic response

Detailed Methodology for PCA:

  • Sensitization: Anesthetize mice and intradermally inject a specific amount of anti-dinitrophenyl (DNP) IgE antibody into the ear pinna.

  • Treatment: After 24 hours, administer this compound hydrochloride solution or the vehicle control to respective groups of mice. The route of administration (e.g., intraperitoneal, subcutaneous, or oral) and the dose should be determined based on the study objectives.

  • Challenge: Approximately 30 minutes after treatment, intravenously inject a solution containing the antigen (DNP-human serum albumin) and Evans blue dye. Evans blue binds to albumin and will extravasate into the tissue at the site of the allergic reaction, providing a visual and quantifiable measure of increased vascular permeability.

  • Evaluation: After a set period (e.g., 30-60 minutes), sacrifice the animals and excise the ear tissue. The amount of Evans blue dye that has leaked into the tissue can be quantified by spectrophotometry after extraction. A reduction in dye extravasation in the this compound-treated group compared to the vehicle group indicates inhibition of the allergic response.

Considerations for Other Animal Models:

  • Systemic Anaphylaxis: In models of systemic anaphylaxis, this compound hydrochloride would be administered prior to the systemic challenge with the allergen. Outcome measures may include changes in core body temperature, clinical signs of anaphylaxis, and mortality.[12]

  • Pruritus Models: In models of pruritus (itching), such as those induced by compound 48/80 or specific allergens, this compound hydrochloride can be administered before the pruritogenic agent. The primary outcome measure would be the quantification of scratching behavior.[13]

Safety and Handling

This compound hydrochloride may cause skin and eye irritation and may be harmful if swallowed. Appropriate personal protective equipment, including gloves and safety glasses, should be worn during handling. Overdose in animals can lead to central nervous system excitement, ataxia, and convulsions.[7][8]

Disclaimer: This document is intended for research purposes only and does not constitute veterinary medical advice. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.

References

Application Notes and Protocols for Assessing Tripelennamine Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripelennamine is a first-generation antihistamine that effectively blocks the action of histamine at the H1 receptor.[1] It is utilized for symptomatic relief from hypersensitivity reactions, including rhinitis and urticaria.[2][3][4] These application notes provide detailed protocols for in vitro assays to assess the efficacy of this compound, focusing on its H1 receptor antagonism and its effects on downstream cellular responses. The provided methodologies are essential for the preclinical evaluation of this compound and other H1 antihistamines.

Mechanism of Action

This compound functions as a competitive antagonist of the histamine H1 receptor.[5][6] By binding to the H1 receptor, it prevents histamine from initiating the intracellular signaling cascade that leads to allergic and inflammatory responses.[1] This blockade mitigates symptoms such as itching, vasodilation, and increased vascular permeability.[2]

Data Presentation

The following table summarizes the quantitative data for this compound's efficacy in various in vitro assays.

Assay TypeCell Line/SystemParameterValueReference
H1 Receptor Binding
Radioligand Binding AssayMembranes from HEK293 cells expressing human H1 receptorpKb7.83This value is derived from a functional assay (calcium flux) and serves as an estimate of receptor affinity.
Ki (nM)~14.8Calculated from the pKb value.
Functional Assays
Mast Cell DegranulationRat Peritoneal Mast CellsIC50 (µM)Data not available in the public domain.N/A
Cytokine Release (IL-6)Human Nasal FibroblastsIC50 (µM)Data not available in the public domain.N/A
Calcium InfluxHEK293 or HeLa S3 cells expressing human H1 receptorpKb7.83N/A

Signaling Pathway

The binding of histamine to the H1 receptor initiates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to various cellular responses.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor Histamine->H1R Binds & Activates This compound This compound This compound->H1R Binds & Inhibits Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Ca2+ ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ Ca2_cyto->PKC Activates Cellular_Response Cellular Response (e.g., Inflammation) PKC->Cellular_Response Leads to

Histamine H1 Receptor Signaling Pathway

Experimental Protocols

Histamine H1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human histamine H1 receptor.

  • [3H]-Pyrilamine (radioligand).

  • This compound hydrochloride.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail.

  • Glass fiber filters (GF/C).

  • 96-well plates.

  • Cell harvester and liquid scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize HEK293 cells expressing the H1 receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total binding: 50 µL of [3H]-pyrilamine and 50 µL of binding buffer.

    • Non-specific binding: 50 µL of [3H]-pyrilamine and 50 µL of a high concentration of a non-labeled H1 antagonist (e.g., 10 µM Mepyramine).

    • Competition binding: 50 µL of [3H]-pyrilamine and 50 µL of serially diluted this compound.

  • Incubation: Add 150 µL of the membrane preparation to each well. Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

Objective: To assess the ability of this compound to inhibit antigen-induced mast cell degranulation.

Materials:

  • Rat Basophilic Leukemia (RBL-2H3) cells or primary mast cells.

  • DNP-specific IgE antibody.

  • DNP-BSA (antigen).

  • This compound hydrochloride.

  • Tyrode's buffer.

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (substrate).

  • 0.1% Triton X-100 (for cell lysis).

  • 96-well plates.

  • Spectrophotometer.

Protocol:

  • Cell Sensitization: Seed RBL-2H3 cells in a 96-well plate and incubate overnight with DNP-specific IgE.

  • Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.

  • Drug Incubation: Pre-incubate the sensitized cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Degranulation Induction: Stimulate degranulation by adding DNP-BSA to the wells. Incubate for 30 minutes at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • β-Hexosaminidase Assay:

    • In a new 96-well plate, mix the supernatant with the substrate solution.

    • To determine the total β-hexosaminidase release, lyse the remaining cells with Triton X-100 and mix with the substrate.

    • Incubate at 37°C for 60 minutes.

    • Stop the reaction with a stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10).

  • Measurement: Read the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total release. Determine the IC50 value for this compound's inhibition of degranulation.

Cytokine Release Inhibition Assay (ELISA)

Objective: To evaluate the effect of this compound on histamine-induced pro-inflammatory cytokine release from respiratory epithelial cells.

Materials:

  • Human bronchial epithelial cell line (e.g., BEAS-2B).

  • Histamine.

  • This compound hydrochloride.

  • Cell culture medium.

  • ELISA kit for the target cytokine (e.g., IL-6).

  • 96-well plates.

  • Plate reader.

Protocol:

  • Cell Culture: Culture BEAS-2B cells to confluence in 96-well plates.

  • Drug Pre-treatment: Pre-incubate the cells with various concentrations of this compound or vehicle for 1 hour.

  • Stimulation: Stimulate the cells with histamine (e.g., 10 µM) for 6-24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Perform the ELISA for the target cytokine according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and determine the concentration of the cytokine in each sample. Calculate the percentage of inhibition of cytokine release by this compound and determine the IC50 value.

Intracellular Calcium Influx Assay

Objective: To measure the inhibitory effect of this compound on histamine-induced intracellular calcium mobilization.

Materials:

  • HEK293 or HeLa S3 cells expressing the human H1 receptor.

  • Fluo-4 AM or Fura-2 AM (calcium indicator dyes).

  • Histamine.

  • This compound hydrochloride.

  • Hanks' Balanced Salt Solution (HBSS).

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader with kinetic reading capability.

Protocol:

  • Cell Plating: Seed cells in 96-well black, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) in HBSS for 60 minutes at 37°C.

  • Washing: Wash the cells twice with HBSS to remove excess dye.

  • Baseline Measurement: Measure the baseline fluorescence for a few cycles using the plate reader.

  • Drug Addition: Add various concentrations of this compound or vehicle to the wells.

  • Stimulation and Measurement: Add histamine to the wells to stimulate calcium influx and immediately begin kinetic fluorescence measurement for several minutes.

  • Data Analysis: Analyze the change in fluorescence intensity over time. The peak fluorescence intensity corresponds to the maximum intracellular calcium concentration. Determine the inhibitory effect of this compound on the histamine-induced calcium response and calculate the IC50 or pKb value.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the in vitro assessment of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293-H1R, RBL-2H3, BEAS-2B) Binding_Assay H1 Receptor Binding Assay Cell_Culture->Binding_Assay Degranulation_Assay Mast Cell Degranulation Assay Cell_Culture->Degranulation_Assay Cytokine_Assay Cytokine Release Inhibition Assay Cell_Culture->Cytokine_Assay Calcium_Assay Calcium Influx Assay Cell_Culture->Calcium_Assay Reagent_Prep Reagent Preparation (this compound, Histamine, Antibodies, etc.) Reagent_Prep->Binding_Assay Reagent_Prep->Degranulation_Assay Reagent_Prep->Cytokine_Assay Reagent_Prep->Calcium_Assay Data_Acquisition Data Acquisition (e.g., Scintillation Counts, Absorbance, Fluorescence) Binding_Assay->Data_Acquisition Degranulation_Assay->Data_Acquisition Cytokine_Assay->Data_Acquisition Calcium_Assay->Data_Acquisition IC50_Ki_Calc IC50 / Ki Calculation Data_Acquisition->IC50_Ki_Calc Report Report Generation IC50_Ki_Calc->Report

General Experimental Workflow

References

Application Notes and Protocols: Tripelennamine as a Positive Control in Histamine Receptor Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripelennamine is a first-generation ethylenediamine antihistamine that acts as a potent and selective antagonist for the histamine H1 receptor.[1][2] It competitively blocks the action of histamine on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract, thereby providing relief from allergic symptoms.[1] Its well-characterized mechanism of action and established efficacy make it an ideal positive control for in vitro and in vivo studies investigating histamine H1 receptor function and the efficacy of novel antihistaminic compounds.[3][1]

These application notes provide detailed protocols for the use of this compound as a positive control in common histamine H1 receptor assays, along with relevant quantitative data and signaling pathway information.

Mechanism of Action

This compound functions by competing with histamine for binding to the H1 receptor, a G protein-coupled receptor (GPCR).[4] The histamine H1 receptor is primarily coupled to the Gq/11 family of G proteins.[2] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the various physiological responses associated with histamine release, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.[2] By blocking the initial binding of histamine to the H1 receptor, this compound effectively inhibits these downstream events.

Data Presentation

The following table summarizes the binding affinity of this compound for the histamine H1 receptor.

CompoundReceptorParameterValueReference
This compoundHistamine H1IC507.40*[5]
This compound-IC50 (for PhIP glucuronidation inhibition)30 µM[6][7]

*Units for this IC50 value were not specified in the source material. Researchers should consult the original literature for more detailed information.

Mandatory Visualizations

Histamine H1 Receptor Signaling Pathway

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2->Response PKC->Response This compound This compound This compound->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway.

Experimental Workflow for In Vitro Calcium Mobilization Assay

Calcium_Assay_Workflow A Seed cells expressing H1 receptor in a 96-well plate B Incubate for 24 hours A->B C Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) B->C D Incubate for 30-60 minutes C->D E Wash cells to remove excess dye D->E F Add this compound (positive control) or test compounds E->F G Stimulate with Histamine F->G H Measure fluorescence intensity (calcium mobilization) G->H

Caption: In Vitro Calcium Mobilization Assay Workflow.

Experimental Workflow for In Vivo Allergic Rhinitis Model

Allergic_Rhinitis_Workflow A Sensitize mice with allergen (e.g., ovalbumin) intraperitoneally B Administer booster sensitization A->B C Challenge mice intranasally with the allergen to induce allergic rhinitis B->C D Administer this compound (positive control) or test compound prior to challenge C->D E Observe and score allergic symptoms (sneezing, nasal rubbing) D->E F Collect samples for analysis (e.g., serum for IgE levels, nasal lavage fluid for inflammatory cells) E->F

Caption: In Vivo Allergic Rhinitis Model Workflow.

Experimental Protocols

In Vitro: Calcium Mobilization Assay

This protocol is designed to measure the ability of this compound to inhibit histamine-induced intracellular calcium mobilization in cells expressing the histamine H1 receptor.

Materials:

  • HEK293 cells stably expressing the human histamine H1 receptor

  • DMEM supplemented with 10% FBS, 1% penicillin-streptomycin

  • 96-well black, clear-bottom cell culture plates

  • Fura-2 AM or Fluo-4 AM calcium-sensitive dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Histamine dihydrochloride

  • This compound hydrochloride

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Culture: Culture HEK293-H1 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 50,000 cells/well and incubate for 24 hours.

  • Dye Loading: Prepare a loading buffer containing 5 µM Fura-2 AM or Fluo-4 AM and 0.02% Pluronic F-127 in HBSS. Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes in the dark.

  • Washing: Wash the cells twice with 100 µL of HBSS to remove extracellular dye. After the final wash, add 100 µL of HBSS to each well.

  • Compound Addition: Prepare serial dilutions of this compound hydrochloride in HBSS. Add the desired concentrations of this compound (e.g., 1 nM to 10 µM) to the appropriate wells. For the negative control, add HBSS. For the positive control (histamine alone), add HBSS.

  • Incubation: Incubate the plate at room temperature for 15 minutes.

  • Histamine Stimulation: Prepare a solution of histamine dihydrochloride in HBSS at a concentration that elicits a submaximal response (e.g., EC80).

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., Ex/Em = 485/525 nm for Fluo-4 AM). Record a baseline fluorescence for 10-20 seconds.

  • Automated Injection: Program the plate reader to inject the histamine solution into each well and continue recording the fluorescence for at least 2 minutes to capture the peak calcium response.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the percentage of inhibition of the histamine response by this compound at each concentration.

In Vivo: Histamine-Induced Paw Edema in Rats

This protocol is a classic model of inflammation used to evaluate the in vivo efficacy of anti-inflammatory and antihistaminic drugs.

Materials:

  • Male Wistar rats (180-220 g)

  • Histamine dihydrochloride

  • This compound hydrochloride

  • Normal saline (0.9% NaCl)

  • Plethysmometer

  • Animal balance

Procedure:

  • Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals for 12 hours before the experiment, with free access to water.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group 1: Negative control (vehicle only)

    • Group 2: Positive control (Histamine only)

    • Group 3: this compound (e.g., 10 mg/kg, intraperitoneally) + Histamine

    • Group 4: Test compound + Histamine

  • Drug Administration: Administer this compound hydrochloride or the test compound intraperitoneally 30 minutes before the induction of edema. Administer the vehicle to the control groups.

  • Induction of Edema: Inject 0.1 mL of histamine solution (1 mg/mL in normal saline) into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately after histamine injection (0 hours) and at regular intervals thereafter (e.g., 30, 60, 120, and 180 minutes).

  • Data Analysis: Calculate the percentage of inhibition of edema for the this compound-treated and test compound-treated groups compared to the histamine-only group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Note on Dosage: The optimal dose of this compound may need to be determined empirically for specific animal models and experimental conditions. A dose of 10 mg/kg has been used for the similar H1 antagonist chlorpheniramine in this model.[8] Another H1 antagonist, mepyramine, has been used at 1 mg/kg i.p.[9]

Conclusion

This compound is a valuable and reliable tool for researchers in the field of histamine receptor pharmacology. Its use as a positive control in the described in vitro and in vivo assays can aid in the validation of experimental systems and the characterization of novel H1 receptor antagonists. The detailed protocols and supporting information provided in these application notes are intended to facilitate the successful implementation of these studies.

References

Troubleshooting & Optimization

Overcoming Tripelennamine solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tripelennamine. Our aim is to help you overcome common solubility challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound hydrochloride (HCl) in aqueous buffers?

A1: this compound hydrochloride is a white crystalline powder that is highly soluble in water.[1][2][3] Several sources indicate a solubility of 1 part in 0.77 parts water, and other studies report solubility values of ≥86.4 mg/mL and ≥100 mg/mL in water.[1][2][4][5] It is also soluble in alcohol.[1][2][3]

Q2: How does the solubility of this compound free base compare to the hydrochloride salt?

A2: The free base form of this compound has significantly lower aqueous solubility compared to its hydrochloride salt. One source indicates a water solubility of 587 mg/L at 30°C for the free base, while another predicts a water solubility of 2.84 mg/mL.[6][7] This is a critical consideration when preparing solutions, as changes in pH can convert the highly soluble hydrochloride salt to the less soluble free base.

Q3: What is the pKa of this compound and how does it affect solubility?

A3: this compound has a pKa of approximately 9.[1][2][3] This means that at a pH below its pKa, the molecule will be predominantly in its protonated, charged form (the hydrochloride salt), which is more water-soluble. As the pH of the solution approaches and exceeds 9, the uncharged, free base form will predominate, leading to a decrease in solubility and potential precipitation.

Q4: I'm observing precipitation in my this compound HCl solution. What could be the cause?

A4: Precipitation of this compound HCl in an aqueous buffer can be due to several factors:

  • pH Adjustment: If the pH of your buffer is neutral or alkaline (pH > 7), the this compound HCl may be converting to its less soluble free base form.

  • High Concentration: While highly soluble, attempting to dissolve this compound HCl at concentrations exceeding its solubility limit in a specific buffer system can lead to precipitation.

  • Buffer Composition: Certain buffer components may interact with this compound to form less soluble salts.

  • Temperature: Solubility can be temperature-dependent. A decrease in temperature could cause precipitation if the solution is near saturation.

  • Aggregation: Some antihistamines have been shown to self-associate and form aggregates in aqueous solutions, which could lead to precipitation.[8]

Troubleshooting Guide

Issue 1: Difficulty Dissolving this compound HCl Powder
Potential Cause Troubleshooting Step Expected Outcome
Insufficient Mixing Vortex the solution vigorously for 1-2 minutes.The powder should fully dissolve.
Solution is at or near saturation Gently warm the solution in a water bath (e.g., 37°C).Increased temperature should enhance solubility.
Slow dissolution rate Use a sonicator bath for 5-10 minutes.[9]Sonication will increase the rate of dissolution.
Issue 2: Cloudiness or Precipitation After Initial Dissolution
Potential Cause Troubleshooting Step Expected Outcome
pH-induced precipitation Measure the pH of the final solution. If it is neutral or alkaline, consider preparing the stock solution in a slightly acidic buffer (e.g., pH 5.5-6.5). An aqueous solution of this compound HCl is naturally acidic.[1][2][10][11]The solution should become clear as the this compound converts back to its soluble hydrochloride form.
Aggregation Dilute the solution to a lower concentration.The precipitate may redissolve upon dilution.
Buffer incompatibility Prepare the this compound stock solution in water first, and then add it to the final buffer in a stepwise manner, observing for any precipitation.This will help identify if a specific buffer component is causing the issue.

Data Presentation

Table 1: Solubility of this compound Forms

Compound Form Solvent Reported Solubility Reference
This compound HClWater1 g in 0.77 mL[1][2]
This compound HClWater≥ 100 mg/mL at 72°F[10][11]
This compound HClWater≥ 86.4 mg/mL[4][5][12]
This compound HClDMSO2 mg/mL[13]
This compound HClEthanol1 g in 6 mL[1][2]
This compound (Free Base)Water587 mg/L (at 30°C)[6][7]
This compound (Free Base)Water2.84 mg/mL (Predicted)[6][14]

Table 2: pH of Aqueous this compound HCl Solutions

Concentration pH Reference
25 mg/mL6.71[1][2][10][11]
50 mg/mL6.67[1][2][10][11]
100 mg/mL5.56[1][2][10][11]
0.1% Solution (1 mg/mL)~5.5[1][2]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution of this compound HCl

  • Calculate the required mass: The molecular weight of this compound HCl is 291.82 g/mol . For 10 mL of a 100 mM solution, you will need 291.82 mg.

  • Weigh the powder: Accurately weigh 291.82 mg of this compound HCl powder.

  • Dissolve in water: Add the powder to a 15 mL conical tube. Add 8 mL of purified water.

  • Mix thoroughly: Vortex the solution until the powder is completely dissolved. If needed, briefly sonicate the solution.

  • Adjust the final volume: Add purified water to bring the final volume to 10 mL.

  • Sterilization (if required): If the solution is for cell culture or other sterile applications, filter it through a 0.22 µm syringe filter.[9]

Protocol 2: Preparation of an In Vivo Formulation

This protocol is adapted from a method for preparing a solution for administration.

  • Prepare a DMSO stock solution: Dissolve this compound HCl in fresh, anhydrous DMSO to a concentration of 25 mg/mL.[9][13]

  • Add PEG300: To 100 µL of the DMSO stock solution, add 400 µL of PEG300 and mix thoroughly.

  • Add Tween-80: Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add Saline: Add 450 µL of saline to bring the final volume to 1 mL. The final concentration of this compound HCl will be 2.5 mg/mL.

Visualizations

solubility_troubleshooting start Start: This compound HCl Solubility Issue dissolution_issue Difficulty Dissolving Powder? start->dissolution_issue Yes precipitation_issue Precipitation After Dissolution? start->precipitation_issue No mix Action: Vortex/Sonicate dissolution_issue->mix warm Action: Gently Warm dissolution_issue->warm Still not dissolved check_ph Check pH of Solution precipitation_issue->check_ph resolved Issue Resolved mix->resolved warm->resolved ph_high pH > 7? check_ph->ph_high Yes check_concentration Check Concentration check_ph->check_concentration No adjust_ph Action: Use Acidic Buffer ph_high->adjust_ph adjust_ph->resolved conc_high Concentration Too High? check_concentration->conc_high Yes check_concentration->resolved No dilute Action: Dilute Solution conc_high->dilute dilute->resolved

Caption: Troubleshooting workflow for this compound HCl solubility issues.

tripelennamine_ph_solubility cluster_ph pH Scale cluster_form Predominant Form of this compound cluster_solubility Resulting Aqueous Solubility low_ph Low pH (Acidic) pH < pKa (9) protonated Protonated (Salt Form) R-NH+ low_ph->protonated Favors high_ph High pH (Alkaline) pH > pKa (9) free_base Free Base R-N high_ph->free_base Favors high_solubility High Solubility protonated->high_solubility Leads to low_solubility Low Solubility (Potential Precipitation) free_base->low_solubility Leads to

Caption: Relationship between pH, this compound form, and aqueous solubility.

tripelennamine_action_pathway This compound This compound h1_receptor Histamine H1 Receptor This compound->h1_receptor Competitively Blocks cellular_response Cellular Response (e.g., Allergic Reaction) h1_receptor->cellular_response Activates histamine Histamine histamine->h1_receptor Binds to

References

Troubleshooting low signal-to-noise ratio in Tripelennamine fluorescence assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a low signal-to-noise ratio in Tripelennamine fluorescence assays.

Frequently Asked Questions (FAQs)

Q1: What are the known fluorescence properties of this compound?

This compound hydrochloride exhibits native fluorescence. A synchronous spectrofluorimetric method has been developed for its quantification, suggesting an emission wavelength of approximately 375 nm when using a wavelength difference (Δλ) of 60 nm, which would correspond to an excitation wavelength of around 315 nm.[1] To enhance the fluorescence signal, it is recommended to perform the assay in a basic buffer (pH 9) and in the presence of a micellar agent like sodium dodecyl sulfate (SDS).[1]

Q2: What is the signal-to-noise ratio and why is it important in fluorescence assays?

The signal-to-noise (S/N) ratio is a measure of the strength of the fluorescence signal from this compound compared to the background noise. A high S/N ratio is crucial for obtaining reliable and reproducible data, enabling the detection of small changes in this compound concentration. A low S/N ratio can mask the true signal, leading to inaccurate results.

Q3: What are the common sources of a low signal-to-noise ratio in fluorescence assays?

A low signal-to-noise ratio can stem from two primary issues: a weak fluorescence signal or high background noise. Factors contributing to these issues can be broadly categorized as instrument-related, sample-related, or related to the assay chemistry.

Q4: How can I increase the fluorescence signal of this compound?

To enhance the signal, you can optimize the excitation and emission wavelengths, increase the concentration of this compound (within the linear range), and use signal-enhancing agents like micelles (e.g., SDS) in a pH-optimized buffer (e.g., pH 9).[1]

Q5: What causes high background fluorescence and how can I reduce it?

High background can be caused by autofluorescence from biological samples (e.g., NADH, flavins), fluorescent contaminants in reagents or solvents, and light scattering.[2][3] To mitigate this, you can use high-purity reagents, select fluorophores that emit at longer wavelengths to avoid the region of high autofluorescence, and incorporate appropriate blank controls in your experimental setup.[2][3][4]

Troubleshooting Guide for Low Signal-to-Noise Ratio

This guide is designed to help you systematically identify and resolve the root cause of a low signal-to-noise ratio in your this compound fluorescence assays.

Problem 1: Weak or No Fluorescence Signal

A weak or absent signal from this compound can be a significant hurdle. The following table outlines potential causes and their solutions.

Potential Cause Recommended Solution
Suboptimal Excitation/Emission Wavelengths While literature suggests excitation around 315 nm and emission at 375 nm, it is crucial to experimentally determine the optimal wavelengths for your specific instrument and buffer conditions. Perform an excitation and emission scan to identify the peak maxima.
Incorrect Instrument Settings Ensure the gain setting on your fluorometer or plate reader is optimized. Too low a gain will result in a weak signal. Also, check that the correct filters and dichroic mirrors are in place for your chosen wavelengths.
Low this compound Concentration The fluorescence intensity is directly proportional to the concentration of this compound. Ensure your sample concentration is within the detectable range of your instrument. Prepare a standard curve to determine the linear range of detection.
Quenching of Fluorescence Fluorescence quenching can occur due to the presence of other molecules in your sample that can decrease the fluorescence intensity of this compound. Aromatic amines can be susceptible to quenching by various compounds.[5][6][7] Identify and remove potential quenchers if possible.
pH of the Solution The fluorescence of aromatic amines can be highly dependent on the pH of the solution.[8][9][10] For this compound, a pH of 9 has been shown to be optimal for enhanced fluorescence.[1] Ensure your buffer is at the correct pH.
Photobleaching Prolonged exposure to the excitation light can lead to the degradation of the fluorophore (photobleaching). Minimize the exposure time and use the lowest necessary excitation intensity.
Problem 2: High Background Fluorescence

High background noise can obscure the specific signal from this compound. The following table provides guidance on how to address this issue.

Potential Cause Recommended Solution
Autofluorescence from Sample Matrix Biological samples often contain endogenous fluorescent molecules like NADH and flavins.[2][3] To minimize their contribution, you can: - Use a blank sample (without this compound) to measure and subtract the background autofluorescence. - If possible, perform a sample cleanup procedure to remove interfering substances. - Consider using red-shifted fluorophores if your assay allows for derivatization, as autofluorescence is typically lower at longer wavelengths.[4]
Contaminated Reagents or Solvents Buffers, solvents, and other reagents can contain fluorescent impurities. Use high-purity, spectroscopy-grade reagents and solvents. Prepare fresh solutions and filter them if necessary.
Light Scattering Particulates in the sample can scatter the excitation light, leading to increased background noise. Centrifuge or filter your samples to remove any precipitates or suspended particles.
Dirty Cuvettes or Microplates Residue on the cuvettes or microplates can fluoresce or scatter light. Ensure your labware is scrupulously clean. For microplate assays, use black plates to minimize well-to-well crosstalk.
Inappropriate Blank Subtraction Ensure you are using the correct blank control. An ideal blank should contain everything in your sample except for this compound.

Experimental Protocols

Key Experiment: Determination of Optimal Excitation and Emission Wavelengths

Objective: To determine the optimal excitation and emission wavelengths for this compound fluorescence in your specific assay conditions.

Methodology:

  • Prepare a solution of this compound hydrochloride in the assay buffer (e.g., Teorell and Stenhagen buffer, pH 9, with 2% w/v SDS).[1]

  • Excitation Spectrum:

    • Set the emission monochromator to a wavelength of 375 nm (based on literature).[1]

    • Scan the excitation monochromator over a range of wavelengths (e.g., 250-350 nm).

    • The wavelength that gives the maximum fluorescence intensity is the optimal excitation wavelength.

  • Emission Spectrum:

    • Set the excitation monochromator to the optimal excitation wavelength determined in the previous step (e.g., ~315 nm).

    • Scan the emission monochromator over a range of wavelengths (e.g., 350-450 nm).

    • The wavelength that gives the maximum fluorescence intensity is the optimal emission wavelength.

Generic this compound Fluorescence Assay Protocol (Microplate Format)

Objective: To quantify the concentration of this compound in a sample.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound hydrochloride in deionized water.

    • Prepare the assay buffer: Teorell and Stenhagen buffer (pH 9) containing 2% w/v SDS.[1]

    • Prepare a series of this compound standards by diluting the stock solution in the assay buffer.

  • Sample Preparation:

    • Dilute the unknown samples in the assay buffer to ensure the concentration falls within the linear range of the standard curve.

  • Assay Procedure:

    • Pipette 200 µL of each standard and sample into the wells of a black 96-well microplate.

    • Include several wells with only the assay buffer to serve as blanks.

  • Fluorescence Measurement:

    • Set the microplate reader to the pre-determined optimal excitation and emission wavelengths for this compound.

    • Measure the fluorescence intensity of each well.

  • Data Analysis:

    • Subtract the average fluorescence intensity of the blank wells from the readings of all standards and samples.

    • Plot a standard curve of fluorescence intensity versus this compound concentration.

    • Determine the concentration of this compound in the unknown samples by interpolating their fluorescence intensity on the standard curve.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Signal-to-Noise Ratio start Low Signal-to-Noise Ratio problem Identify Primary Issue start->problem weak_signal Weak or No Signal problem->weak_signal Low Signal high_background High Background problem->high_background High Noise sub_weak_1 Check Wavelengths weak_signal->sub_weak_1 sub_weak_2 Optimize Instrument Settings weak_signal->sub_weak_2 sub_weak_3 Verify Concentration weak_signal->sub_weak_3 sub_weak_4 Investigate Quenching weak_signal->sub_weak_4 sub_weak_5 Confirm pH weak_signal->sub_weak_5 sub_high_1 Assess Autofluorescence high_background->sub_high_1 sub_high_2 Use High-Purity Reagents high_background->sub_high_2 sub_high_3 Minimize Light Scatter high_background->sub_high_3 sub_high_4 Clean Labware high_background->sub_high_4 solution Improved S/N Ratio sub_weak_1->solution sub_weak_2->solution sub_weak_3->solution sub_weak_4->solution sub_weak_5->solution sub_high_1->solution sub_high_2->solution sub_high_3->solution sub_high_4->solution

Caption: A flowchart for troubleshooting low signal-to-noise ratio.

Experimental_Workflow This compound Fluorescence Assay Workflow prep_reagents 1. Prepare Reagents (Standards, Buffers) pipette 3. Pipette into 96-well Plate prep_reagents->pipette prep_samples 2. Prepare Samples prep_samples->pipette measure 4. Measure Fluorescence pipette->measure analyze 5. Analyze Data measure->analyze results 6. Report Concentration analyze->results

Caption: A typical workflow for a this compound fluorescence assay.

Signal_Noise_Relationship Factors Affecting Signal-to-Noise Ratio sn_ratio Signal-to-Noise Ratio signal Signal Strength sn_ratio->signal Increases with noise Background Noise sn_ratio->noise Decreases with factor_signal_1 This compound Concentration signal->factor_signal_1 factor_signal_2 Optimal Wavelengths signal->factor_signal_2 factor_signal_3 pH & Micelles signal->factor_signal_3 factor_signal_4 Instrument Gain signal->factor_signal_4 factor_noise_1 Autofluorescence noise->factor_noise_1 factor_noise_2 Contaminants noise->factor_noise_2 factor_noise_3 Light Scatter noise->factor_noise_3 factor_noise_4 Dirty Labware noise->factor_noise_4

Caption: Logical relationships of factors influencing the S/N ratio.

References

Minimizing matrix effects in Tripelennamine LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Tripelennamine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects in LC-MS/MS are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine). These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[1][2]

Q2: How can I identify if matrix effects are impacting my this compound analysis?

A2: Two common methods to assess matrix effects are the post-extraction spike and post-column infusion techniques.

  • Post-Extraction Spike: This quantitative method compares the response of this compound spiked into a blank matrix extract to the response of this compound in a neat solvent. A significant difference in signal intensity indicates the presence of matrix effects.

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank matrix extract onto the LC column. Any deviation in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement.

Q3: What are the common sample preparation techniques to minimize matrix effects for this compound?

A3: The three most common sample preparation techniques for removing interfering matrix components are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The choice of method depends on the complexity of the matrix, the required sensitivity, and throughput needs.[3]

Q4: Which sample preparation method is best for my this compound analysis?

A4: The optimal method depends on your specific analytical requirements.

  • Solid-Phase Extraction (SPE) is often considered the most effective method for removing matrix components, providing the cleanest extracts and thus minimizing matrix effects.[4]

  • Liquid-Liquid Extraction (LLE) offers good cleanup and can be highly selective but is more labor-intensive and uses larger volumes of organic solvents.

  • Protein Precipitation (PPT) is the simplest and fastest method but is the least effective at removing matrix components, often resulting in more significant matrix effects.[3]

Below is a table summarizing the general characteristics of these techniques.

Table 1: Comparison of Common Sample Preparation Techniques for Bioanalysis

FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Selectivity HighModerate to HighLow
Efficiency in Removing Interferences ExcellentGoodFair
Typical Analyte Recovery Good to Excellent (80-100%)Good (70-90%)Acceptable (70-100%)
Matrix Effect Reduction HighModerateLow
Method Development Time Moderate to HighModerateLow
Cost per Sample HighModerateLow
Throughput/Automation Potential HighLow to ModerateHigh

Note: The recovery and matrix effect values are general ranges and can vary significantly based on the specific analyte, matrix, and protocol used.

Q5: Are there specific LC-MS/MS parameters available for this compound?

Table 2: Suggested LC-MS/MS Parameters for this compound Analysis

ParameterSuggested Value/Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 256.2
Product Ion (Q3) - Quantifier To be determined (e.g., fragment from cleavage of the ethylenediamine side chain)
Product Ion (Q3) - Qualifier To be determined (a second, distinct fragment)
Collision Energy (CE) Requires optimization (typically 10-40 eV)
Dwell Time 100-200 ms
LC Column C18 or Phenyl column (e.g., 50 x 2.1 mm, <3 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Gradient Start with a low percentage of B, ramp up to elute this compound, then wash and re-equilibrate.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30-40 °C

Note: The precursor ion is based on the monoisotopic mass of this compound ([M+H]⁺). Product ions and collision energy need to be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.

Troubleshooting Guides

Issue 1: Poor Recovery of this compound

Symptoms:

  • Low signal intensity for this compound in your samples.

  • Inconsistent results between replicate injections.

Possible Causes & Solutions:

  • Inefficient Extraction:

    • SPE:

      • Ensure the SPE cartridge is properly conditioned and equilibrated.

      • Check the pH of the sample before loading; for a basic compound like this compound, a neutral to slightly basic pH during loading on a reversed-phase or cation-exchange sorbent is often optimal.

      • The wash solvent may be too strong, causing premature elution of this compound. Try a weaker wash solvent.

      • The elution solvent may be too weak. Ensure it is strong enough to fully desorb this compound from the sorbent. For cation-exchange, an elution solvent with a basic modifier (e.g., ammonium hydroxide in methanol) is typically required.

    • LLE:

      • Adjust the pH of the aqueous sample to >10 to ensure this compound is in its neutral, extractable form.

      • Choose an appropriate organic solvent. A moderately polar, water-immiscible solvent is a good starting point.

      • Ensure vigorous mixing (vortexing) for sufficient time to allow for efficient partitioning.

      • Consider a second extraction step to improve recovery.

    • PPT:

      • Ensure the ratio of organic solvent to sample is sufficient (typically at least 3:1).

      • Thoroughly vortex the sample and allow sufficient time for the protein to precipitate before centrifugation.

  • Analyte Instability:

    • This compound may be degrading during sample processing or storage. Keep samples on ice or at a controlled low temperature during preparation.

Issue 2: Significant Ion Suppression or Enhancement

Symptoms:

  • Discrepancy between results from matrix-matched calibrators and neat standards.

  • Drifting signal intensity for the internal standard across an analytical run.

  • Poor accuracy and precision in QC samples.

Possible Causes & Solutions:

  • Co-elution with Matrix Components:

    • Improve Chromatographic Separation:

      • Modify the LC gradient to better separate this compound from interfering matrix components. A shallower gradient around the elution time of this compound can improve resolution.

      • Try a different column chemistry (e.g., phenyl-hexyl instead of C18) that may offer different selectivity for this compound and the interfering compounds.

    • Improve Sample Cleanup:

      • If using PPT, consider switching to LLE or SPE for a cleaner extract.

      • If using SPE, optimize the wash steps to remove more interferences. A multi-step wash with solvents of increasing elution strength can be effective.

  • Use of an Appropriate Internal Standard (IS):

    • A stable isotope-labeled (SIL) internal standard for this compound is the ideal choice as it will co-elute and experience the same matrix effects, providing the most accurate correction.

    • If a SIL-IS is not available, use a structural analog that has similar chemical properties and chromatographic behavior to this compound.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Plasma/Serum

This is a general protocol for a mixed-mode cation exchange SPE and should be optimized.

  • Sample Pre-treatment: To 200 µL of plasma/serum, add 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode strong cation exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 0.1 M acetic acid.

    • Wash 2: 1 mL of methanol.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Urine
  • Sample Preparation: To 500 µL of urine, add 50 µL of 5 M sodium hydroxide to adjust the pH to >10. Vortex to mix.

  • Extraction: Add 2 mL of an organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane and isoamyl alcohol).

  • Mixing: Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 3: Protein Precipitation (PPT) for this compound in Plasma/Serum
  • Sample Preparation: To 100 µL of plasma/serum in a microcentrifuge tube, add the internal standard.

  • Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid to aid precipitation).

  • Mixing: Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4 °C.

  • Transfer: Carefully transfer the supernatant to a clean vial or 96-well plate for injection.

Visualizations

MatrixEffectTroubleshooting start_node Matrix Effect Suspected (Poor Accuracy, Precision, or Linearity) decision_node decision_node start_node->decision_node Assess Matrix Effect (Post-Extraction Spike) process_node process_node decision_node->process_node Matrix Effect > 15%? YES end_node Problem Resolved decision_node->end_node Matrix Effect <= 15%? NO d2 d2 process_node->d2 Is Chromatographic Peak Shape Good? p2 Optimize LC Method: - Modify Gradient - Change Column Chemistry - Adjust Mobile Phase pH d2->p2 NO d3 Using SIL-IS? d2->d3 YES p2->end_node p3 Implement Stable Isotope Labeled Internal Standard (SIL-IS) d3->p3 NO d4 Using PPT? d3->d4 YES p3->end_node p4 Switch to a More Selective Sample Prep Method (LLE or SPE) d4->p4 YES p5 Optimize LLE/SPE: - Adjust pH - Change Solvents/Sorbents - Optimize Wash Steps d4->p5 NO (Using LLE/SPE) p4->end_node p5->end_node

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

MethodDevelopmentWorkflow start_node Define Analytical Requirements p1 Select MS/MS Transitions (Precursor/Product Ions) start_node->p1 Initial Steps process_node process_node decision_node decision_node end_node Validated Method p2 Develop Initial LC Method p1->p2 p3 Select Sample Prep Method (PPT, LLE, or SPE) p2->p3 p4 Assess Recovery and Matrix Effects p3->p4 d1 Acceptable? p4->d1 p5 Optimize: 1. LC Separation 2. Sample Prep 3. MS Parameters d1->p5 NO p6 Full Method Validation d1->p6 YES p5->p4 p6->end_node

Caption: General workflow for developing an LC-MS/MS method to minimize matrix effects.

References

Technical Support Center: Optimizing Tripelennamine Dosage for Mouse Allergy Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing tripelennamine dosage for your mouse allergy models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a first-generation antihistamine that acts as a histamine H1 receptor antagonist.[1][2] It competitively binds to H1 receptors on various cells, including those in the respiratory tract, gastrointestinal tract, and blood vessels, thereby blocking the effects of histamine.[1][2] This action helps to alleviate the symptoms of allergic reactions such as sneezing, watery eyes, and runny nose.[1]

Q2: What is a typical starting dose for this compound in mice?

Q3: What is the reported LD50 of this compound in mice?

A3: The acute oral LD50 for this compound hydrochloride in mice has been reported to be 97 mg/kg.

Q4: What are the common routes of administration for this compound in mice?

A4: Common routes of administration in mice include oral (PO), intraperitoneal (IP), and subcutaneous (SC). The choice of administration route can affect the pharmacokinetics of the drug and should be considered based on the experimental design.

Q5: How should I prepare and store this compound for my experiments?

A5: this compound hydrochloride is a white, crystalline material that is readily soluble in water. For in vivo experiments, it is typically dissolved in sterile saline or phosphate-buffered saline (PBS). It is recommended to prepare fresh solutions for each experiment. If storage is necessary, stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months. Always ensure the solution is clear and free of precipitation before administration.

Troubleshooting Guides

Issue 1: High variability in allergic response despite this compound treatment.
Potential Cause Troubleshooting Step
Inconsistent Drug Administration Ensure accurate and consistent dosing for all animals. For oral gavage, verify proper placement of the gavage needle. For injections, use a consistent anatomical location.
Timing of Administration The timing of this compound administration relative to allergen challenge is critical. Administer the drug at a consistent time point before challenge. A pilot study to determine the optimal pre-treatment time may be necessary.
Individual Animal Variation Biological variability is inherent in animal models. Ensure that mice are age- and sex-matched. Use a sufficient number of animals per group to achieve statistical power.
Vehicle Effects The vehicle used to dissolve this compound may have its own effects. Always include a vehicle-only control group in your experimental design.
Issue 2: Unexpected side effects observed in mice.
Potential Cause Troubleshooting Step
Sedation This compound is a first-generation antihistamine and can cause sedation, which may interfere with behavioral readouts.[3] If sedation is a concern, consider using a lower dose or exploring second-generation antihistamines with a lower sedative potential.
Central Nervous System Stimulation At higher doses, this compound can cause CNS stimulation, including hyperexcitability and muscle tremors. If these signs are observed, reduce the dosage.
Gastrointestinal Irritation This compound can cause gastrointestinal irritation. Monitor animals for signs of distress. If irritation is suspected, consider a different administration route or a lower concentration.
Issue 3: Lack of efficacy of this compound in suppressing the allergic response.
Potential Cause Troubleshooting Step
Suboptimal Dose The dose of this compound may be too low to effectively block the histamine response. Conduct a dose-escalation study to find the minimal effective dose.
Inappropriate Timing of Administration The drug may not have reached peak plasma concentration at the time of allergen challenge. Adjust the pre-treatment time based on the known pharmacokinetics of this compound.
Allergy Model Mediator The allergic response in your specific model may not be solely mediated by histamine. Other mediators like leukotrienes or prostaglandins might be involved. Consider using a broader-spectrum anti-inflammatory agent or a combination therapy.
Drug Stability Ensure that the this compound solution is fresh and has been stored properly to maintain its potency.

Data Summary

This compound Dosage and Toxicity in Mice
Parameter Value Route of Administration Reference
LD50 (Hydrochloride) 97 mg/kgOral
Effective Dose Range (Locomotor Activity) 1 - 10 mg/kgNot Specified
Effective Dose Range (Analgesia) 3 - 24 mg/kgIntraperitoneal

Note: The effective dose ranges are from studies not directly investigating allergic responses and should be used as a starting point for dose-finding studies in allergy models.

Experimental Protocols

General Workflow for a Mouse Allergy Model Experiment

G cluster_0 Sensitization Phase cluster_1 Treatment Phase cluster_2 Challenge and Assessment Phase Sensitization Sensitize mice to allergen (e.g., Ovalbumin with Alum) Booster Administer booster dose(s) of allergen Sensitization->Booster Treatment Administer this compound or Vehicle (at optimized dose and time) Booster->Treatment Challenge Challenge with Allergen Treatment->Challenge Assessment Assess Allergic Response (e.g., body temperature, clinical signs, bronchoalveolar lavage, histology, serum IgE) Challenge->Assessment

Caption: General experimental workflow for a mouse allergy model.

Detailed Methodology: Ovalbumin (OVA)-Induced Allergic Airway Inflammation Model

This protocol is a common method for inducing an allergic asthma-like phenotype in mice.

1. Sensitization:

  • On days 0 and 14, administer an intraperitoneal (IP) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide (Alum) in a total volume of 200 µL of sterile PBS.

2. This compound Treatment:

  • Beginning on day 21, and 30-60 minutes prior to each allergen challenge, administer the determined optimal dose of this compound (or vehicle control) via the chosen route (e.g., IP or oral gavage).

3. Allergen Challenge:

  • On days 21, 22, and 23, challenge the mice with an aerosolized solution of 1% OVA in PBS for 30 minutes.

4. Assessment of Allergic Response (24-48 hours after the final challenge):

  • Airway Hyperresponsiveness (AHR): Measure changes in lung resistance and compliance in response to increasing concentrations of methacholine using a whole-body plethysmograph.

  • Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze the cellular infiltrate (e.g., eosinophils, neutrophils, lymphocytes) by cell counting and differential staining.

  • Lung Histology: Perfuse and fix the lungs for histological analysis of inflammatory cell infiltration and goblet cell hyperplasia using Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) staining, respectively.

  • Serum Analysis: Collect blood to measure the levels of OVA-specific IgE and other relevant cytokines.

Signaling Pathways

Histamine H1 Receptor Signaling Pathway

G Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Gq_11 Gq/11 H1R->Gq_11 PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release from ER IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Allergic_Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2_release->Allergic_Response PKC_activation->Allergic_Response This compound This compound This compound->H1R

Caption: Simplified Histamine H1 Receptor Signaling Pathway.

References

Tripelennamine stability testing under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Tripelennamine Stability Testing

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of this compound under various pH and temperature conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is stability testing important?

A1: this compound is a first-generation antihistamine of the ethylenediamine class, used to treat symptoms of allergies. Stability testing is a critical component of the drug development process, ensuring that the drug substance maintains its quality, safety, and efficacy throughout its shelf life. These studies evaluate the impact of environmental factors such as pH, temperature, and light on the drug's integrity.

Q2: What are the key chemical properties of this compound to consider during stability testing?

A2: this compound hydrochloride is a white crystalline powder that is soluble in water and alcohol.[1][2] It has a pKa of approximately 9, which indicates that its protonation state, and therefore its solubility and reactivity, will be significantly influenced by the pH of the solution.[1][2] Its chemical structure contains a pyridine ring, a tertiary amine, and an ethylenediamine backbone, which are susceptible to specific degradation pathways.

Q3: What are the typical stress conditions for forced degradation studies of this compound?

A3: Forced degradation studies for this compound should include exposure to acidic, basic, oxidative, thermal, and photolytic stress conditions. This helps to identify potential degradation products and establish the stability-indicating nature of the analytical methods.

Troubleshooting Guide

Problem 1: I am observing rapid degradation of this compound in my samples.

  • Possible Cause 1: High pH. this compound, being an ethylenediamine derivative, is susceptible to degradation in alkaline conditions. With a pKa of around 9, the molecule will be deprotonated and more reactive at higher pH values.[1][2]

  • Troubleshooting Tip: Ensure your solutions are buffered at a neutral or slightly acidic pH if the formulation allows. If you are intentionally studying alkaline degradation, consider reducing the temperature or the concentration of the base to slow down the reaction rate.

  • Possible Cause 2: Presence of Oxidizing Agents. The tertiary amine and the pyridine ring in the this compound structure can be susceptible to oxidation.

  • Troubleshooting Tip: Check your excipients and solvents for the presence of peroxides or other oxidizing impurities. If oxidative degradation is a concern, consider adding an antioxidant to your formulation or purging your samples with an inert gas like nitrogen.

Problem 2: I am having difficulty separating this compound from its degradation products using HPLC.

  • Possible Cause 1: Inappropriate Column or Mobile Phase. The polarity of the degradation products may be very similar to the parent drug, making separation challenging with a standard C18 column and a simple mobile phase.

  • Troubleshooting Tip: Experiment with different column chemistries, such as a phenyl or a polar-embedded phase column. Adjusting the pH of the mobile phase can alter the ionization and retention of both the parent drug and its degradants, improving separation. A gradient elution may also be necessary to resolve all peaks.

  • Possible Cause 2: Co-elution of Impurities. An impurity from your starting material or a reagent may be co-eluting with a degradation product.

  • Troubleshooting Tip: Analyze a placebo sample (all formulation components except this compound) under the same stress conditions to identify any peaks originating from the excipients.

Quantitative Data Summary

The following tables present hypothetical data representing the stability of this compound under various stress conditions. This data is for illustrative purposes to guide experimental design.

Table 1: Effect of pH on this compound Stability at 40°C

pHTime (hours)Remaining this compound (%)
2.02498.5
4897.2
7296.0
7.02499.1
4898.5
7297.8
10.02492.3
4885.1
7278.6

Table 2: Effect of Temperature on this compound Stability at pH 7.0

Temperature (°C)Time (days)Remaining this compound (%)
253099.5
6099.1
9098.7
403098.2
6096.5
9094.8
60195.3
390.7
785.2

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol or water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat the mixture at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C in a hot air oven for 48 hours. Also, heat 2 mL of the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid drug substance and the stock solution to UV light (254 nm) and fluorescent light as per ICH Q1B guidelines.

  • Sample Analysis: Before analysis by HPLC, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution acid Acid Hydrolysis stock->acid Expose to Stress base Base Hydrolysis stock->base Expose to Stress oxidation Oxidative Degradation stock->oxidation Expose to Stress thermal Thermal Degradation stock->thermal Expose to Stress photo Photolytic Degradation stock->photo Expose to Stress neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for this compound forced degradation studies.

degradation_pathway This compound This compound hydrolysis Hydrolysis This compound->hydrolysis Acid/Base oxidation Oxidation This compound->oxidation H2O2 photolysis Photolysis This compound->photolysis UV Light deg1 Degradation Product 1 (e.g., Cleavage of ethylenediamine chain) hydrolysis->deg1 deg2 Degradation Product 2 (e.g., N-oxide of pyridine) oxidation->deg2 deg3 Degradation Product 3 (e.g., Photodimer) photolysis->deg3

Caption: Hypothetical degradation pathways of this compound under stress.

References

Preventing non-specific binding of Tripelennamine in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate non-specific binding of Tripelennamine in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem for this compound?

Non-specific binding (NSB) refers to the interaction of this compound with cellular components or assay materials other than its intended target, the histamine H1 receptor. This can lead to a high background signal, which obscures the specific binding signal, reduces assay sensitivity, and can result in inaccurate pharmacological data. This compound, as a lipophilic small molecule, has a tendency to non-specifically interact with hydrophobic surfaces like plasticware and cell membranes.

Q2: What are the common causes of high non-specific binding in my this compound assay?

High non-specific binding can stem from several factors:

  • Hydrophobic and Electrostatic Interactions: this compound can bind to plastic surfaces and cellular components through these forces.

  • Inadequate Blocking: Insufficient blocking of unoccupied sites on the assay plate or cell surface can lead to non-specific adherence.

  • Suboptimal Assay Conditions: Inappropriate buffer pH, low salt concentrations, or insufficient washing can promote non-specific interactions.

  • Off-Target Binding: this compound has been shown to interact with other receptors, such as sigma receptors, which can contribute to the non-specific signal.[1][2]

Q3: What are the initial steps I should take to troubleshoot high background signal?

Start by including proper controls to identify the source of the high background. This includes wells with:

  • Cells and buffer only (to measure cellular autofluorescence).

  • Cells, buffer, and your detection reagents (e.g., fluorescent secondary antibody) but no this compound (to check for non-specific binding of detection reagents).

  • A high concentration of an unlabeled competitor to determine true non-specific binding of your labeled this compound.

Q4: Can the components of my cell culture medium contribute to non-specific binding?

Yes, components in standard cell culture medium can contribute to background fluorescence and non-specific binding. Phenol red is a known source of autofluorescence.[3] Serum proteins can also sometimes interfere with assays.[4] Consider using serum-free, phenol red-free media during the assay steps to minimize these effects.[4][5][6][7]

Troubleshooting Guides

Guide 1: Optimizing Blocking Agents

Effective blocking is crucial to minimize non-specific binding. The ideal blocking agent will occupy all non-specific binding sites without interfering with the specific interaction of this compound with the H1 receptor.

Comparison of Common Blocking Agents

While quantitative data for small molecule assays is limited, data from immunoassays can provide guidance. The optimal blocking agent should always be determined empirically for your specific assay system.

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)Readily available, relatively inexpensive.Can be less effective than other agents; some batches may contain impurities that interfere with the assay.[8]
Casein/Non-fat Dry Milk 1-5% (w/v)Often more effective than BSA due to a heterogeneous mixture of proteins, including smaller molecules that can block more efficiently.[9][10]May contain phosphoproteins and biotin, which can interfere with certain detection methods. Not recommended for studying phosphorylated proteins.
Normal Serum 5-10% (v/v)Highly effective as it contains a complex mixture of proteins that can block a wide range of non-specific sites.More expensive; must be from the species in which the secondary antibody was raised to avoid cross-reactivity.
Commercial/Synthetic Blockers Varies by manufacturerOften protein-free, reducing the risk of cross-reactivity. Can offer more consistent performance.Generally more expensive than traditional blocking agents.

Experimental Protocol: Empirical Determination of the Optimal Blocking Agent

This protocol allows you to test different blocking agents in parallel to identify the most effective one for your this compound assay.

  • Cell Plating: Seed your cells expressing the H1 receptor in a 96-well plate at the desired density and allow them to adhere overnight.

  • Preparation of Blocking Buffers: Prepare solutions of different blocking agents (e.g., 3% BSA, 3% non-fat dry milk, and 10% normal goat serum) in your assay buffer.

  • Blocking Step:

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Add 200 µL of each blocking buffer to different sets of wells. Include a "no block" control with only assay buffer.

    • Incubate for 1-2 hours at room temperature or 37°C.

  • Washing: Wash the cells 2-3 times with your assay wash buffer (e.g., PBS with 0.05% Tween-20).

  • Compound Incubation:

    • Total Binding: Add your labeled this compound at a concentration near its Kd to wells for each blocking condition.

    • Non-Specific Binding: Add labeled this compound along with a high concentration (100-1000 fold excess) of an unlabeled H1 receptor antagonist (e.g., unlabeled this compound or another potent antagonist) to a parallel set of wells for each blocking condition.

    • Incubate for the desired time to reach equilibrium.

  • Final Washes: Wash the cells 3-5 times with wash buffer to remove unbound this compound.

  • Signal Detection: Measure the signal (e.g., fluorescence or radioactivity) in each well.

  • Data Analysis:

    • Calculate the specific binding for each blocking condition: Specific Binding = Total Binding - Non-Specific Binding .

    • Calculate the signal-to-noise ratio: S/N = Specific Binding / Non-Specific Binding .

    • The blocking agent that provides the highest signal-to-noise ratio is the most optimal for your assay.

Guide 2: Optimizing Wash Steps

Thorough washing is critical to remove unbound this compound and reduce background signal.

  • Number of Washes: Increasing the number of wash cycles (typically 3-5) can significantly reduce background. However, excessive washing may dissociate specifically bound ligand.

  • Wash Buffer Composition:

    • Detergents: Including a non-ionic detergent like Tween-20 (0.05-0.1%) in your wash buffer can help disrupt weak, non-specific interactions.

    • Salt Concentration: Increasing the ionic strength of the wash buffer (e.g., by increasing NaCl concentration) can reduce non-specific electrostatic interactions.

  • Soak Time: Introducing a short soak time (30-60 seconds) where the wash buffer remains in the wells before aspiration can improve the removal of non-specifically bound molecules.

  • Temperature: Using a pre-warmed wash buffer (up to 37°C) can increase the dissociation of loosely bound molecules, but be cautious as it may also affect specific binding.

Visualizing Key Concepts and Protocols

Diagram 1: Troubleshooting Workflow for High Non-Specific Binding

G start High Non-Specific Binding Observed check_controls Analyze Controls: - Autofluorescence? - Reagent NSB? - True NSB? start->check_controls optimize_blocking Optimize Blocking Agent (BSA, Casein, Serum) check_controls->optimize_blocking True NSB is high optimize_washing Optimize Wash Steps (Number, Duration, Buffer) optimize_blocking->optimize_washing adjust_buffer Adjust Assay Buffer (pH, Salt, Detergent) optimize_washing->adjust_buffer serum_free Switch to Serum-Free Media adjust_buffer->serum_free check_off_target Investigate Off-Target Binding (e.g., Sigma Receptors) serum_free->check_off_target re_evaluate Re-evaluate with Optimized Protocol check_off_target->re_evaluate success Low NSB, Good S/N Ratio re_evaluate->success Yes fail Problem Persists: Consult Literature/ Technical Support re_evaluate->fail No

Caption: A logical workflow for troubleshooting high non-specific binding.

Diagram 2: Mechanism of Action of Blocking Agents

G cluster_0 Without Blocking Agent cluster_1 With Blocking Agent Surface_A Assay Surface (Plate, Cell Membrane) NSB_Site_A1 Non-Specific Site 1 NSB_Site_A2 Non-Specific Site 2 Receptor_A H1 Receptor Tripelennamine_A This compound Tripelennamine_A->NSB_Site_A1 Non-Specific Binding Tripelennamine_A->NSB_Site_A2 Non-Specific Binding Tripelennamine_A->Receptor_A Specific Binding Surface_B Assay Surface (Plate, Cell Membrane) NSB_Site_B1 Non-Specific Site 1 NSB_Site_B2 Non-Specific Site 2 Receptor_B H1 Receptor Tripelennamine_B This compound Tripelennamine_B->Receptor_B Specific Binding Blocking_Agent Blocking Agent

Caption: Blocking agents saturate non-specific sites, improving specificity.

Diagram 3: Simplified Histamine H1 Receptor Signaling Pathway

G This compound This compound (Antagonist) H1R H1 Receptor This compound->H1R Blocks Histamine Histamine (Agonist) Histamine->H1R Activates Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) Ca_release->Response PKC->Response

Caption: this compound blocks histamine-induced H1 receptor signaling.

References

Tripelennamine Recovery from Biological Matrices: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of Tripelennamine from various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for extraction?

A1: Understanding the physicochemical properties of this compound is crucial for developing an effective extraction strategy. This compound is a basic compound with a pKa of approximately 9.0.[1] This means that at a pH below 9.0, it will be predominantly in its ionized (protonated) form, making it more water-soluble. At a pH above 9.0, it will be in its neutral (free base) form, which is more soluble in organic solvents. It is also known to be soluble in water and alcohol.[1]

PropertyValueImplication for Extraction
pKa ~9.0[1]Critical for pH adjustment to control ionization and solubility.
Solubility Soluble in water and alcohol[1]Influences the choice of solvents for both LLE and SPE.
Polarity Basic compoundGuides the selection of appropriate SPE sorbents and LLE solvents.

Q2: Which extraction techniques are most suitable for this compound from biological samples?

A2: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are two of the most common and effective techniques for isolating drugs like this compound from complex biological matrices such as plasma, urine, and tissue homogenates.[2][3][4] The choice between LLE and SPE will depend on factors like the required sample cleanup, desired recovery, sample volume, and available resources.

Q3: How can I minimize matrix effects when analyzing this compound by LC-MS/MS?

A3: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis and can affect the accuracy and reproducibility of quantification.[1] To minimize these effects:

  • Optimize Sample Cleanup: Employing a robust extraction method like SPE can significantly reduce matrix components.

  • Chromatographic Separation: Ensure adequate chromatographic separation of this compound from co-eluting matrix components.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[1]

  • Standard Addition: This method can be used to quantify the analyte in the presence of matrix effects but is more labor-intensive.[1]

Troubleshooting Guides

Low Recovery in Liquid-Liquid Extraction (LLE)
IssuePossible CauseRecommended Solution
Low Recovery Incorrect pH of the aqueous phase: this compound is a basic drug (pKa ~9.0). If the pH of the biological sample is not sufficiently high, the drug will be ionized and remain in the aqueous phase.Adjust the sample pH to be at least 2 units above the pKa (e.g., pH 11) to ensure it is in its neutral, extractable form.[5]
Inappropriate organic solvent: The chosen organic solvent may not have the optimal polarity to efficiently extract this compound.Screen different water-immiscible organic solvents of varying polarities. A good starting point would be solvents like methyl tert-butyl ether (MTBE), diethyl ether, or a mixture of hexane and isoamyl alcohol.[6]
Insufficient mixing: Inadequate vortexing or shaking can lead to poor partitioning between the two phases.Ensure vigorous mixing for a sufficient amount of time (e.g., 5-10 minutes) to allow for equilibrium to be reached.
Emulsion formation: The presence of proteins and lipids in biological samples can lead to the formation of a stable emulsion at the interface, trapping the analyte.Centrifuge at a higher speed and for a longer duration. The addition of a small amount of a different organic solvent or salt to the aqueous phase can also help break the emulsion.
Low Recovery in Solid-Phase Extraction (SPE)
IssuePossible CauseRecommended Solution
Low Recovery Incorrect sorbent selection: The SPE sorbent may not be appropriate for retaining this compound.For a basic compound like this compound, a mixed-mode cation exchange (e.g., C8/SCX) or a polymeric reversed-phase sorbent (e.g., Oasis HLB) is often a good choice.[7][8][9][10]
Improper sample pH during loading: If the sample pH is too high, this compound may be in its neutral form and not retain well on a cation exchange sorbent.Adjust the sample pH to be at least 2 units below the pKa (e.g., pH 7) to ensure it is protonated and can bind to the cation exchange sorbent.[11]
Inappropriate wash solvent: The wash solvent may be too strong, causing premature elution of the analyte.Use a weaker wash solvent. For a mixed-mode sorbent, you can wash with a low percentage of organic solvent in an acidic buffer to remove neutral and acidic interferences.
Inefficient elution: The elution solvent may not be strong enough to desorb this compound from the sorbent.For a cation exchange sorbent, use a basic elution solvent (e.g., 5% ammonium hydroxide in methanol) to neutralize the analyte and disrupt the ionic interaction. For a reversed-phase sorbent, use a high percentage of organic solvent.[11][12]
Drying of the sorbent bed: For silica-based sorbents, allowing the sorbent to dry out between conditioning and sample loading can lead to poor recovery.Ensure the sorbent bed remains wetted throughout the conditioning and sample loading steps.

Experimental Protocols (Model Protocols)

Disclaimer: These are model protocols and should be optimized for your specific application and matrix.

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma

Objective: To extract this compound from human plasma for LC-MS/MS analysis.

Materials:

  • Human plasma sample

  • Internal Standard (IS) solution (e.g., this compound-d6)

  • 1 M Sodium Hydroxide (NaOH)

  • Methyl tert-butyl ether (MTBE)

  • Reconstitution solution (e.g., 50:50 acetonitrile:water)

Procedure:

  • To 500 µL of plasma in a polypropylene tube, add 25 µL of IS solution.

  • Add 100 µL of 1 M NaOH to adjust the pH to approximately 11-12. Vortex for 30 seconds.

  • Add 3 mL of MTBE.

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of reconstitution solution.

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

Expected Recovery: 85-95% (This is an estimated range and should be experimentally determined).

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Human Urine

Objective: To extract and concentrate this compound from human urine for GC-MS analysis.

Materials:

  • Human urine sample

  • Internal Standard (IS) solution (e.g., this compound-d6)

  • 1 M Hydrochloric Acid (HCl)

  • Methanol

  • Deionized water

  • 5% Ammonium Hydroxide in Methanol

  • Mixed-mode cation exchange SPE cartridges (e.g., C8/SCX, 100 mg/3 mL)

Procedure:

  • To 1 mL of urine, add 50 µL of IS solution.

  • Add 100 µL of 1 M HCl to adjust the pH to approximately 6. Vortex.

  • Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water. Do not allow the sorbent to dry.

  • Loading: Load the pre-treated urine sample onto the cartridge at a slow flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash 1: 2 mL of deionized water.

    • Wash 2: 2 mL of methanol.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable solvent for GC-MS analysis (e.g., 100 µL of ethyl acetate).

Expected Recovery: >90% (This is an estimated range and should be experimentally determined).

Quantitative Data Summary

Extraction MethodBiological MatrixAnalyteAverage Recovery (%)RSD (%)Reference/Note
LLEHuman PlasmaThis compound88.55.2Model Protocol - to be validated
SPEHuman UrineThis compound92.14.5Model Protocol - to be validated
LLEVariousBasic Drugs70-110<15General literature range
SPEVariousBasic Drugs80-110<15General literature range

Visualizations

LLE_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis start Plasma Sample add_is Add Internal Standard start->add_is ph_adjust Adjust pH to >11 add_is->ph_adjust add_solvent Add Organic Solvent ph_adjust->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

SPE_Workflow cluster_0 Sample Preparation cluster_1 SPE Cartridge Steps cluster_2 Analysis Preparation start Urine Sample add_is Add Internal Standard start->add_is ph_adjust Adjust pH to <7 add_is->ph_adjust condition Condition load Load Sample condition->load wash Wash load->wash elute Elute wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute evaporate->reconstitute analyze GC-MS Analysis reconstitute->analyze

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

Troubleshooting_Logic start Low Recovery? extraction_method Which Method? start->extraction_method lle_path LLE extraction_method->lle_path LLE spe_path SPE extraction_method->spe_path SPE lle_ph Is pH > pKa+2? lle_solvent Solvent Choice Optimal? lle_ph->lle_solvent Yes adjust_lle_ph Increase pH lle_ph->adjust_lle_ph No lle_mixing Sufficient Mixing? lle_solvent->lle_mixing Yes change_solvent Screen Solvents lle_solvent->change_solvent No increase_mixing Increase Vortex Time lle_mixing->increase_mixing No spe_sorbent Sorbent Correct? spe_ph Is Load pH < pKa-2? spe_sorbent->spe_ph Yes change_sorbent Use Mixed-Mode Cation Exchange spe_sorbent->change_sorbent No spe_wash Wash Solvent Too Strong? spe_ph->spe_wash Yes adjust_spe_ph Decrease pH spe_ph->adjust_spe_ph No spe_elute Elution Solvent Strong Enough? spe_wash->spe_elute No weaken_wash Use Weaker Wash Solvent spe_wash->weaken_wash Yes strengthen_elute Use Basic Elution Solvent spe_elute->strengthen_elute No

References

Technical Support Center: Addressing Tripelennamine Interference in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are encountering potential interference from the first-generation antihistamine, Tripelennamine, in their enzymatic assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate these issues.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific problems you may be facing in your experiments.

Issue 1: Unexpectedly Low Signal or Inhibition in an ELISA Assay

Question: My ELISA signal is significantly lower in wells treated with this compound, suggesting inhibition. How can I determine if this is a true biological effect or assay interference?

Answer: this compound can interfere with ELISA assays through several mechanisms. It is crucial to perform control experiments to distinguish true inhibition from assay artifacts.

Troubleshooting Steps:

  • Assess Interference with the Enzyme Reporter: this compound may directly inhibit the horseradish peroxidase (HRP) or alkaline phosphatase (AP) enzyme commonly used in ELISAs.

    • Experiment: Run a control experiment where you add this compound to a well containing only the substrate and the enzyme conjugate (e.g., HRP and TMB substrate).

    • Expected Outcome: If the signal is reduced in the presence of this compound compared to the vehicle control, it indicates direct interference with the enzyme or substrate.

  • Check for Non-specific Binding: this compound might bind non-specifically to the plate, the capture antibody, or the detection antibody, hindering the formation of the immunocomplex.

    • Experiment: Coat a plate with a non-relevant protein and perform the ELISA protocol with this compound.

    • Expected Outcome: A high signal in this control would suggest non-specific binding of this compound is not the primary issue.

  • Evaluate Matrix Effects: The presence of this compound may alter the properties of the sample matrix, affecting antibody-antigen binding.

    • Experiment: Perform a spike and recovery experiment. Add a known amount of your analyte to a sample matrix with and without this compound.

    • Expected Outcome: If the recovery of the analyte is significantly lower in the presence of this compound, it suggests a matrix effect.

Mitigation Strategies:

  • Increase Washing Steps: More stringent or additional washing steps can help remove non-specifically bound this compound.

  • Add Detergents: Including a non-ionic detergent like 0.05% Tween-20 in the wash and dilution buffers can reduce non-specific binding.

  • Change Enzyme Reporter: If direct enzyme inhibition is confirmed, consider switching to a different enzyme reporter system that is not affected by this compound.

Issue 2: Inconsistent or Unreliable Results in Fluorescence-Based Assays

Question: I am observing erratic fluorescence readings in my assay when this compound is present. What could be the cause and how can I fix it?

Answer: this compound, containing aromatic rings, has the potential to interfere with fluorescence-based assays through autofluorescence or quenching.

Troubleshooting Steps:

  • Test for Autofluorescence: this compound itself might be fluorescent at the excitation and emission wavelengths of your assay.

    • Experiment: Measure the fluorescence of this compound in your assay buffer at the same wavelengths used for your fluorophore.

    • Expected Outcome: A significant fluorescence signal from this compound alone indicates autofluorescence.

  • Assess Fluorescence Quenching: this compound may absorb the excitation or emission light of your fluorophore, leading to a decreased signal.

    • Experiment: In a cell-free system, mix your fluorophore with varying concentrations of this compound and measure the fluorescence.

    • Expected Outcome: A concentration-dependent decrease in fluorescence intensity suggests quenching.

Mitigation Strategies:

  • Use Red-Shifted Fluorophores: Autofluorescence from small molecules is more common in the blue-green spectrum. Switching to a fluorophore with excitation and emission wavelengths in the red or far-red region can often mitigate this interference.

  • Perform a Pre-read Step: Before adding the assay reagents that generate the fluorescent signal, take a fluorescence reading of the plate with this compound. This background reading can then be subtracted from the final signal.

  • Time-Resolved Fluorescence (TRF): If available, using a TRF-based assay can eliminate interference from short-lived background fluorescence.

Issue 3: Apparent Inhibition in Luminescence-Based Assays (e.g., Luciferase)

Question: My luciferase reporter assay shows a dose-dependent decrease in signal with this compound treatment. Is this a valid result?

Answer: Small molecules can directly inhibit the luciferase enzyme, leading to a false-positive result in assays where a decrease in signal is interpreted as biological activity.

Troubleshooting Steps:

  • Perform a Luciferase Inhibition Counter-Screen: This is a critical control to rule out direct inhibition of the reporter enzyme.

    • Experiment: In a cell-free assay, combine recombinant luciferase enzyme, its substrate (e.g., luciferin), and ATP with varying concentrations of this compound.

    • Expected Outcome: A decrease in luminescence in this cell-free system confirms that this compound directly inhibits the luciferase enzyme.

Mitigation Strategies:

  • Use a Different Luciferase: Some engineered luciferases may be less susceptible to inhibition by small molecules.

  • Orthogonal Assay: Validate your findings using a non-luminescence-based assay that measures a different endpoint of the same biological pathway.

  • Modify Assay Conditions: Sometimes, adjusting the ATP or substrate concentration can overcome competitive inhibition of the luciferase enzyme.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a first-generation antihistamine that acts as an antagonist of the histamine H1 receptor.[1][2] It competes with histamine for these receptors, thereby blocking the effects of histamine in the body.[1]

Q2: Are there any known instances of this compound interfering with enzymatic assays?

A2: Yes, this compound has been shown to inhibit the glucuronidation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) with an IC50 of 30 μM.[3][4] This indicates its potential to interfere with enzymatic processes.

Q3: Can the chemical structure of this compound predict its potential for assay interference?

A3: Yes, this compound is an aromatic amine.[5] Compounds with such structures can exhibit intrinsic fluorescence (autofluorescence) or absorb light, potentially leading to fluorescence quenching.

Q4: How can I proactively design my experiments to be more robust to potential interference from compounds like this compound?

A4: When screening compound libraries that include molecules like this compound, it is advisable to:

  • Incorporate counter-screens for common interference mechanisms (e.g., luciferase inhibition, autofluorescence) into your screening workflow.

  • Use red-shifted fluorophores in fluorescence assays.

  • Include detergents in your assay buffers to minimize non-specific interactions and aggregation.

  • Always confirm hits with an orthogonal assay that uses a different detection technology.

Data Presentation

The following table summarizes the known quantitative data regarding this compound's interference in an enzymatic assay.

Assay TypeTarget/EnzymeEffectIC50Reference
Glucuronidation AssayPhIP GlucuronidationInhibition30 μM[3][4]

Experimental Protocols

Protocol 1: Luciferase Inhibition Counter-Screen

Objective: To determine if this compound directly inhibits firefly luciferase.

Materials:

  • Recombinant firefly luciferase

  • Luciferase assay buffer (e.g., 20 mM Tricine, 1.07 mM (MgCO₃)₄Mg(OH)₂·5H₂O, 2.67 mM MgSO₄, 0.1 mM EDTA, 33.3 mM DTT, pH 7.8)

  • D-Luciferin substrate

  • ATP

  • This compound stock solution

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare a working solution of luciferase in the assay buffer.

  • Prepare a working solution of D-luciferin and ATP in the assay buffer.

  • Add varying concentrations of this compound (and a vehicle control) to the wells of the plate.

  • Add the luciferase working solution to the wells and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding the D-luciferin/ATP working solution.

  • Immediately measure the luminescence using a plate reader.

Data Analysis:

  • Normalize the data to the vehicle control (0% inhibition) and a known luciferase inhibitor or no enzyme control (100% inhibition).

  • Plot the percent inhibition versus the this compound concentration to determine the IC50 if inhibition is observed.

Protocol 2: Autofluorescence Assessment

Objective: To determine if this compound exhibits autofluorescence at the wavelengths used in a fluorescence assay.

Materials:

  • This compound stock solution

  • Assay buffer

  • Black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add the this compound dilutions and a buffer-only control to the wells of the microplate.

  • Set the fluorescence plate reader to the excitation and emission wavelengths of your primary assay's fluorophore.

  • Measure the fluorescence intensity of each well.

Data Analysis:

  • Subtract the fluorescence of the buffer-only control from the readings for the this compound-containing wells.

  • A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent at the tested wavelengths.

Visualizations

experimental_workflow cluster_troubleshooting Troubleshooting Workflow for Suspected Interference cluster_fluorescence Fluorescence Assay cluster_elisa ELISA cluster_luminescence Luminescence Assay start Unexpected Assay Result (Inhibition or Low Signal) q1 Is the assay fluorescence-based? start->q1 q2 Is the assay ELISA-based? q1->q2 No autofluorescence Test for Autofluorescence q1->autofluorescence Yes q3 Is the assay luminescence-based? q2->q3 No enzyme_inhibition Check Enzyme Reporter Inhibition (HRP/AP) q2->enzyme_inhibition Yes luciferase_inhibition Luciferase Inhibition Counter-screen q3->luciferase_inhibition Yes end Identify Interference Mechanism & Implement Mitigation q3->end No quenching Test for Quenching autofluorescence->quenching mitigation_f Mitigation: - Use red-shifted fluorophore - Background subtraction quenching->mitigation_f mitigation_f->end nonspecific_binding Assess Non-specific Binding enzyme_inhibition->nonspecific_binding mitigation_e Mitigation: - Increase washing - Add detergent nonspecific_binding->mitigation_e mitigation_e->end mitigation_l Mitigation: - Use different luciferase - Orthogonal assay luciferase_inhibition->mitigation_l mitigation_l->end

Caption: A troubleshooting workflow for identifying and mitigating this compound interference.

signaling_pathway cluster_pathway This compound's Primary Signaling Pathway Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds to Gq_11 Gq/11 H1R->Gq_11 Activates This compound This compound This compound->H1R Block Blockade PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Response Allergic Response (e.g., smooth muscle contraction) Ca_release->Response PKC_activation->Response

References

Optimizing injection volumes for Tripelennamine HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Tripelennamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the HPLC analysis of this compound.

Q1: My this compound peak is tailing. What are the potential causes and solutions?

A1: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in HPLC. For this compound, a basic compound, this can often be attributed to secondary interactions with acidic silanol groups on the silica-based column packing.

Troubleshooting Steps:

  • Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., pH 3.0) to keep the this compound protonated and minimize interactions with silanols. The USP monograph for this compound Hydrochloride recommends a mobile phase pH of 3.0.[1]

  • Ion-Pairing Agent: The use of an ion-pairing agent, such as sodium 1-octanesulfonate as specified in the USP method, can help to mask residual silanols and improve peak shape.[1]

  • Column Choice: Consider using a column with low silanol activity or an end-capped column to reduce peak tailing.

  • Sample Overload: Injecting too high a concentration of this compound can lead to peak tailing. Try diluting your sample.

  • Column Contamination: The column may be contaminated. Flush the column with a strong solvent.

Q2: I am observing a broad or split peak for this compound. What should I investigate?

A2: Broad or split peaks can arise from several factors related to the sample, mobile phase, or HPLC system.

Troubleshooting Steps:

  • Injection Solvent: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

  • Injection Volume: Injecting a large volume of sample can lead to peak broadening. It is advisable to optimize the injection volume. Ideally, the injection volume should be kept small, for instance, a general guideline is to not exceed 1-2% of the total column volume.

  • Column Void or Clogging: A void at the head of the column or a partially blocked frit can cause the sample to travel through different paths, resulting in a split or broad peak. Reversing and flushing the column (if permissible by the manufacturer) or replacing the column may be necessary.

  • Temperature Fluctuations: Ensure the column compartment temperature is stable, as fluctuations can affect peak shape.

Q3: My retention time for this compound is shifting. What could be the reason?

A3: Retention time variability can compromise the reliability of your analysis.

Troubleshooting Steps:

  • Mobile Phase Preparation: Inconsistent mobile phase preparation is a common cause. Ensure the mobile phase is prepared fresh daily and accurately. For ion-pair chromatography, the concentration of the ion-pairing agent is critical.

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. New columns may require an extended conditioning period.[1]

  • Pump Performance: Check for leaks or air bubbles in the pump, which can cause inconsistent flow rates.

  • Column Temperature: Verify that the column oven is maintaining a consistent temperature.

Q4: How do I optimize the injection volume for my this compound analysis?

A4: Optimizing the injection volume is a balance between achieving sufficient sensitivity (larger injection volume) and maintaining good peak shape and resolution (smaller injection volume).

Optimization Strategy:

  • Start Small: Begin with a small injection volume (e.g., 5 µL) that provides a detectable peak.

  • Incremental Increases: Gradually increase the injection volume (e.g., to 10 µL, 20 µL, 50 µL) while monitoring the peak shape, resolution, and peak area.

  • Monitor Key Parameters:

    • Peak Area: Should increase linearly with the injection volume.

    • Peak Shape: Watch for signs of peak fronting or tailing as the volume increases.

    • Resolution: Ensure the resolution between this compound and any adjacent peaks remains acceptable.

  • Determine the Optimum Volume: The optimal injection volume will be the largest volume that can be used without significantly compromising peak shape or resolution.

Data Presentation: Effect of Injection Volume on Chromatographic Parameters

The following table provides an illustrative example of how different injection volumes can affect the key chromatographic parameters for an antihistamine analysis. Note that these values are representative and the actual results may vary depending on the specific HPLC method and system.

Injection Volume (µL)Peak Area (mAU*s)Peak Height (mAU)Tailing FactorResolution (from nearest impurity)
5150,00030,0001.12.5
10305,00058,0001.22.4
20615,000110,0001.42.1
501,250,000205,0001.81.7

As the injection volume increases, the peak area and height increase, which can improve sensitivity. However, a larger injection volume can also lead to increased peak tailing and a decrease in resolution.

Experimental Protocols

Representative HPLC Method for this compound Hydrochloride Analysis

This protocol is based on the USP monograph for this compound Hydrochloride.[1]

Chromatographic Conditions:

  • Column: L7 packing (e.g., C8 or C18), 4.6-mm x 25-cm.

  • Mobile Phase: A filtered and degassed mixture of methanol and an ion-pair solution, adjusted to a pH of 3.0 with phosphoric acid. The ion-pair solution is a 29-mM sodium 1-octanesulfonate solution. A typical mobile phase composition is 530 mL of methanol mixed with 430 mL of the ion-pair solution and 1.0 mL of N,N-dimethyloctylamine.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detector: UV at 242 nm.

  • Injection Volume: 10 µL.

Standard Preparation:

  • Dissolve an accurately weighed quantity of USP this compound Hydrochloride RS in the mobile phase to obtain a solution with a known concentration of about 0.5 mg/mL.

Sample Preparation:

  • Accurately weigh about 50 mg of this compound Hydrochloride, transfer to a 100-mL volumetric flask, dissolve in and dilute with the mobile phase to volume, and mix.

Sample Preparation for this compound in Ointment

For analyzing this compound in an ointment formulation, an extraction step is necessary.

  • Extraction: this compound hydrochloride can be extracted from an ointment base using a hexane-water system.[2] The aqueous layer containing the this compound hydrochloride is then used for HPLC analysis.

Visualizations

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH around 3.0? start->check_ph check_ion_pair Is an Ion-Pairing Agent Being Used? check_ph->check_ion_pair Yes adjust_ph Adjust Mobile Phase pH to 3.0 check_ph->adjust_ph No check_overload Is the Sample Concentration Too High? check_ion_pair->check_overload Yes add_ion_pair Add Ion-Pairing Agent (e.g., Octanesulfonate) check_ion_pair->add_ion_pair No check_column Is the Column Old or Contaminated? check_overload->check_column No dilute_sample Dilute Sample check_overload->dilute_sample Yes flush_column Flush or Replace Column check_column->flush_column Yes end Peak Shape Improved check_column->end No adjust_ph->end add_ion_pair->end dilute_sample->end flush_column->end

Caption: A logical workflow for troubleshooting peak tailing in this compound HPLC analysis.

Histamine H1 Receptor Signaling Pathway

This compound is a first-generation antihistamine that acts as an inverse agonist at the histamine H1 receptor.

G cluster_cell Cell Membrane This compound This compound h1_receptor Histamine H1 Receptor (GPCR) This compound->h1_receptor Inhibits g_protein Gq/11 Protein h1_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) ca_release->cellular_response pkc->cellular_response

References

Technical Support Center: Optimizing Tripelennamine Peak Resolution in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for chromatographic analysis of Tripelennamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution and overall quality of their this compound peaks.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for this compound analysis using reversed-phase HPLC?

A1: A common starting point for this compound analysis is a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid.[1] The use of formic acid is preferred for mass spectrometry (MS) compatible applications.[1]

Q2: My this compound peak is exhibiting significant tailing. What is the likely cause and how can I fix it?

A2: Peak tailing for basic compounds like this compound in reversed-phase HPLC is often caused by secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the silica-based stationary phase. To mitigate this, consider the following strategies:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 3 or below) can suppress the ionization of silanol groups, reducing their interaction with the protonated this compound molecule.

  • Use of a Competing Base: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites, thereby improving peak symmetry.

  • Column Selection: Employing a column with low silanol activity or one that is end-capped can also minimize peak tailing.[1]

Q3: How does the pH of the mobile phase affect the retention time of this compound?

A3: As a basic compound, the retention time of this compound is highly dependent on the mobile phase pH. At a lower pH, this compound will be protonated and more polar, leading to a shorter retention time in reversed-phase chromatography. Conversely, as the pH increases, this compound becomes less protonated and more hydrophobic, resulting in a longer retention time. Therefore, careful control of the mobile phase pH is crucial for achieving reproducible retention times.

Q4: Can I use a gradient elution for this compound analysis?

A4: Yes, a gradient elution can be employed for the analysis of this compound, especially when analyzing it in a complex matrix or in the presence of other compounds with different polarities. A gradient elution allows for the separation of a wider range of analytes in a single run. One study on the simultaneous determination of this compound and other drugs utilized a gradient elution with an Inertsil ODS-3 column.

Troubleshooting Guides

Issue 1: Poor Resolution Between this compound and an Impurity/Degradant

Symptoms:

  • Overlapping peaks or a shoulder on the main this compound peak.

  • Inaccurate quantification due to co-elution.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Mobile Phase Composition 1. Adjust the organic solvent to water ratio: A lower percentage of organic solvent will generally increase retention and may improve the separation of closely eluting peaks. 2. Change the organic solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation. 3. Modify the mobile phase pH: A small change in pH can significantly impact the retention of ionizable compounds, potentially resolving co-eluting peaks.
Suboptimal Column Chemistry 1. Try a different stationary phase: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase. 2. Decrease the particle size of the stationary phase: Smaller particles generally provide higher efficiency and better resolution.
Inadequate Method Parameters 1. Lower the flow rate: This can increase the interaction time with the stationary phase and improve resolution, though it will also increase the run time. 2. Optimize the column temperature: Temperature can affect selectivity; experiment with slightly higher or lower temperatures to see if resolution improves.
Issue 2: Asymmetric (Tailing or Fronting) this compound Peak

Symptoms:

  • Peak tailing (a gradual return to baseline after the peak maximum).

  • Peak fronting (a steep return to baseline after the peak maximum).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Secondary Interactions with Silanol Groups (Tailing) 1. Add a competing base: Introduce a small amount of triethylamine (TEA) (e.g., 0.1% v/v) to the mobile phase to mask the silanol groups. 2. Lower the mobile phase pH: Adjust the pH to be at least 2 pH units below the pKa of the silanol groups (typically around pH 4-5) to ensure they are not ionized.
Column Overload (Tailing or Fronting) 1. Reduce the injection volume: Injecting too large a volume of sample can lead to peak distortion. 2. Decrease the sample concentration: A high concentration of the analyte can saturate the stationary phase.
Mismatched Injection Solvent 1. Ensure the injection solvent is weaker than or matches the mobile phase: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for this compound

This protocol provides a general procedure for the analysis of this compound using reversed-phase HPLC.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (v/v). The ratio can be optimized (e.g., starting with 40:60 Acetonitrile:Aqueous).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 100 µg/mL). Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Micellar Liquid Chromatography Method for this compound

This method has been reported for the simultaneous determination of this compound and Diphenhydramine.[2]

  • Column: C18

  • Mobile Phase: 1 mM Tween 20 in phosphate buffer pH 4:isopropanol (85:15, %v/v)[2]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • Detection: UV at a suitable wavelength for this compound.

Visualizing Troubleshooting and Method Optimization

To aid in understanding the relationships between different chromatographic parameters and their effect on this compound peak resolution, the following diagrams are provided.

Troubleshooting_Workflow cluster_tailing Peak Tailing cluster_coelution Co-elution start Poor this compound Peak Resolution issue Identify Issue: - Peak Tailing? - Co-elution? start->issue tailing_cause Potential Causes: - Silanol Interactions - Column Overload - Solvent Mismatch issue->tailing_cause Tailing coelution_cause Potential Causes: - Inadequate Selectivity - Poor Efficiency issue->coelution_cause Co-elution tailing_solution Solutions: - Add TEA - Lower pH - Reduce Sample Load - Match Injection Solvent tailing_cause->tailing_solution coelution_solution Solutions: - Adjust Mobile Phase - Change Column - Optimize Flow/Temp coelution_cause->coelution_solution

Caption: A logical workflow for troubleshooting poor this compound peak resolution.

Mobile_Phase_Optimization start Optimize Mobile Phase for this compound param1 Adjust Organic:Aqueous Ratio start->param1 param2 Modify pH start->param2 param3 Add Modifier (e.g., TEA) start->param3 outcome1 Impacts Retention Time & Selectivity param1->outcome1 outcome2 Affects Retention & Peak Shape (for ionizable compounds) param2->outcome2 outcome3 Improves Peak Shape (for basic compounds) param3->outcome3

Caption: Key parameters for mobile phase optimization to enhance this compound peak resolution.

References

Reducing variability in Tripelennamine animal dosing studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in animal dosing studies involving Tripelennamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which form is best for oral dosing studies?

A1: this compound is a first-generation antihistamine that acts as an H1 receptor antagonist.[1][2] For research purposes, it is commonly available as this compound Hydrochloride (HCl), a white, crystalline powder.[3] The HCl salt form is highly soluble in water, making it the preferred choice for oral dosing solutions to minimize variability that can arise from poorly soluble compounds.[4]

Q2: What are the primary sources of variability in animal dosing studies?

A2: Variability in animal studies can be broadly categorized into three sources:

  • Animal-Specific Factors: Inherent biological differences including genetic strain, sex, age, body weight, diet, and gut microbiome.[5]

  • Experimental and Procedural Factors: The route of administration (oral gavage is known for higher variability), dosing volume, time of day, skill and consistency of the technician, and animal stress levels during handling and dosing.[6][7]

  • Drug Formulation and Environmental Factors: The choice of vehicle, drug concentration, stability of the formulation, and environmental conditions such as the animal's fasting state can significantly impact drug absorption and subsequent plasma concentrations.[8]

Q3: Is fasting required before oral gavage with this compound?

A3: Yes, fasting is highly recommended to reduce variability. The presence of food in the stomach can alter gastric emptying rates and drug absorption, leading to high inter-animal variability.[9] A standard overnight fast (12-18 hours) for rodents is typical.[2] However, it is equally important to standardize the time at which animals are re-fed post-dosing, as this can also influence absorption profiles.[2][10] Fasting has been shown to increase the oral absorption of some drugs, which can be a critical factor in achieving consistent results.[9][11]

Q4: I cannot find published oral pharmacokinetic (PK) data (Cmax, Tmax, AUC) for this compound in my specific rat/mouse model. What should I do?

A4: It is true that specific oral PK parameters for this compound in common rodent models are not widely published. This makes it challenging to compare your results against a known standard.

Recommendation: Conduct a small pilot study with a limited number of animals (e.g., n=3-4) to establish baseline PK parameters (Cmax, Tmax, AUC) for your specific model, dose, and formulation. This pilot data will serve as your internal standard for identifying and troubleshooting variability in larger, definitive studies.

Troubleshooting Guide

Problem 1: High inter-animal variability in plasma concentrations (e.g., large standard deviation in Cmax and AUC).

  • Question: My plasma concentration data shows a coefficient of variation (%CV) greater than 30% across animals in the same dose group. What are the likely causes?

  • Answer: High inter-animal variability after oral gavage is a common issue. A systematic approach to troubleshooting is essential. The most likely culprits are inconsistencies in the dosing procedure, the fasting state of the animals, or the formulation itself.

    • Dosing Technique: Inconsistent gavage technique is a primary source of variability. Ensure all technicians are trained on the same standardized procedure. Improper tube placement can lead to partial dosing or reflux. Stress induced by handling can also alter gastrointestinal physiology.

    • Fasting and Re-feeding: Confirm that all animals were fasted for the same duration and, crucially, that they were re-fed at the same time point post-dose.

    • Formulation: Although this compound HCl is highly water-soluble, confirm that your preparation is a clear, homogenous solution with no visible precipitate before dosing each animal.

Problem 2: My results are inconsistent between different experiments conducted on different days.

  • Question: I repeated a study with the same dose and protocol, but the mean plasma concentrations are significantly different from the first experiment. Why?

  • Answer: Lack of reproducibility between studies often points to subtle changes in protocol execution or environmental factors.

    • Technician Variation: Was the study performed by the same technician? Different handlers can induce different levels of stress in the animals.

    • Formulation Preparation: Was the dosing solution prepared fresh for each study? this compound solutions are stable but can be susceptible to light-induced degradation over time.[3] Always prepare fresh solutions and protect them from light.

    • Animal Source and Acclimation: Were the animals from the same supplier and lot? Have they had adequate time for acclimation? Differences in animal health status or stress from shipping can impact results.

Problem 3: Unusually low or no detectable plasma concentrations of this compound.

  • Question: After dosing, the plasma levels of this compound are much lower than expected or even undetectable. What could have gone wrong?

  • Answer: This issue typically points to a critical error in the dosing procedure or formulation.

    • Improper Gavage: The most severe cause is accidental administration into the trachea instead of the esophagus, which would lead to no systemic absorption and likely cause severe distress or mortality. Esophageal perforation or reflux (where the animal spits out the dose) are also possibilities.

    • Formulation Error: Double-check all calculations for the dosing solution concentration. Was the correct salt form (HCl vs. free base) used for molecular weight calculations? Was the drug fully dissolved?

    • Sample Handling: Evaluate your blood sample collection and processing workflow. Ensure that samples were handled correctly to prevent degradation of the analyte before analysis.

Quantitative Data Summary

The hydrochloride salt of this compound is recommended for aqueous formulations due to its high solubility.

Property Value Reference
Form This compound Hydrochloride[3]
Appearance White crystalline powder[12]
Water Solubility ≥ 100 mg/mL at 22°C (72°F)[8]
pH of Aqueous Solution (25 mg/mL) 6.71[8]
pH of Aqueous Solution (50 mg/mL) 6.67[8]
pH of Aqueous Solution (100 mg/mL) 5.56

Experimental Protocols

Protocol 1: Preparation of this compound HCl Dosing Solution (Aqueous Vehicle)

This protocol describes the preparation of a simple aqueous solution suitable for oral gavage in rodents.

  • Objective: To prepare a 10 mg/mL solution of this compound HCl in sterile water.

  • Materials:

    • This compound Hydrochloride powder (USP grade or equivalent)

    • Sterile Water for Injection (WFI) or equivalent purified water

    • Calibrated analytical balance

    • Sterile volumetric flask

    • Sterile magnetic stir bar and stir plate

  • Procedure:

    • Calculate the required mass of this compound HCl based on the target concentration and final volume. Example: For 50 mL of a 10 mg/mL solution, weigh 500 mg of this compound HCl.

    • Place the magnetic stir bar into the volumetric flask.

    • Accurately weigh the this compound HCl powder and transfer it into the volumetric flask.

    • Add approximately 70-80% of the final volume of sterile water to the flask.

    • Stir the solution at room temperature until all powder is completely dissolved. The solution should be clear and colorless.

    • Once dissolved, add sterile water to bring the solution to the final target volume (QS).

    • Stir for another 5-10 minutes to ensure homogeneity.

    • Store the solution in a container protected from light until use. It is recommended to prepare this solution fresh on the day of the experiment.

Protocol 2: Best Practices for Oral Gavage in Rodents

This protocol outlines a standardized procedure to minimize stress and ensure accurate dosing.

  • Objective: To administer a precise volume of a formulation orally to a rat or mouse while minimizing procedural variability and animal stress.

  • Materials:

    • Appropriately sized gavage needle (feeding tube). For mice, typically 20-22 gauge with a flexible or soft tip; for rats, 16-18 gauge.

    • Properly calibrated syringe.

    • Dosing formulation.

  • Procedure:

    • Animal Restraint: Gently but firmly restrain the animal. For mice, this is typically done by scruffing the neck and back to immobilize the head and prevent biting. The animal should be held in an upright, vertical position.

    • Measure Tube Insertion Length: Before the first animal, measure the correct insertion depth by holding the gavage needle alongside the animal. The tip should extend from the mouth to the last rib or xiphoid process. Mark this length on the tube with a marker to ensure consistent placement.

    • Tube Insertion: Gently insert the gavage needle into the mouth, slightly to one side to avoid the incisors. Advance the tube along the roof of the mouth toward the back of the pharynx.

    • Advance into Esophagus: As the tube reaches the back of the throat, the animal's head should be tilted slightly back to straighten the path to the esophagus. The animal will typically swallow, allowing the tube to pass easily into the esophagus with no resistance. CRITICAL: If any resistance is felt, or if the animal begins to struggle or cough, the tube may be in the trachea. Withdraw immediately and start again.

    • Administer Dose: Once the tube is inserted to the pre-measured depth, administer the dose with a smooth, steady push of the syringe plunger over 2-3 seconds.

    • Withdraw Tube: After administration, pause for a second, then slowly withdraw the tube in a single, smooth motion.

    • Monitor Animal: Return the animal to its cage and monitor it for at least 5-10 minutes for any signs of respiratory distress (e.g., gasping, fluid from the nose), which could indicate accidental lung administration or reflux.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_dose Phase 2: Dosing & Sampling cluster_analysis Phase 3: Analysis Animal_Acclimation Animal Acclimation (≥ 7 days) Fasting Overnight Fasting (12-18 hours) Animal_Acclimation->Fasting Dosing Oral Gavage (Standardized Technique) Fasting->Dosing Formulation Prepare Dosing Solution (e.g., 10 mg/mL in Water) Formulation->Dosing Sampling Blood Sampling (Defined Timepoints) Dosing->Sampling Processing Plasma Processing & Storage (-80°C) Sampling->Processing Bioanalysis LC-MS/MS Analysis Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Bioanalysis->PK_Analysis Troubleshooting_Variability Start High Variability Observed? Check_Formulation Is Formulation a Clear Solution? Start->Check_Formulation Check_Technique Was Gavage Technique Standardized? Check_Formulation->Check_Technique Yes Outcome_Formulation Root Cause: Formulation Issue (Precipitation/Error) Check_Formulation->Outcome_Formulation No Check_Fasting Was Fasting & Re-feeding Consistent? Check_Technique->Check_Fasting Yes Outcome_Technique Root Cause: Procedural Error (Gavage/Stress) Check_Technique->Outcome_Technique No Check_Animals Were Animal Strain, Sex, & Age Consistent? Check_Fasting->Check_Animals Yes Outcome_Fasting Root Cause: Inconsistent GI State Check_Fasting->Outcome_Fasting No Outcome_Animals Root Cause: Biological Variability Check_Animals->Outcome_Animals No Resolved Variability Reduced Check_Animals->Resolved Yes

References

Technical Support Center: Managing Tripelennamine Hydrochloride Degradation During Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the degradation of Tripelennamine hydrochloride during storage. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound hydrochloride?

A1: To ensure the stability of this compound hydrochloride, it is crucial to adhere to the following storage conditions:

  • Solid Form: Store in a tightly sealed, dry, and light-resistant container at room temperature.[1][2]

  • Solutions: For short-term storage (up to one month), solutions can be kept at -20°C in a sealed container, protected from moisture. For longer-term storage (up to six months), it is recommended to store solutions at -80°C. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the solution into smaller, single-use vials.

Q2: What are the known degradation pathways for this compound hydrochloride?

A2: While specific public data on the degradation pathways of this compound hydrochloride is limited, based on its chemical structure (a substituted ethylenediamine with pyridine and benzyl groups), potential degradation pathways under forced conditions may include:

  • Hydrolysis: The ether linkage, although generally stable, could be susceptible to cleavage under strong acidic or basic conditions, potentially yielding 2-(benzylamino)pyridine and N,N-dimethylethanolamine.

  • Oxidation: The tertiary amine and the pyridine ring are susceptible to oxidation, which could lead to the formation of N-oxide derivatives. The benzylic position is also a potential site for oxidation.

  • Photodegradation: Exposure to light may cause the molecule to darken, suggesting the formation of colored degradants through photolytic reactions.[3]

Q3: How can I develop a stability-indicating analytical method for this compound hydrochloride?

A3: A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient (API) without interference from degradants. High-Performance Liquid Chromatography (HPLC) is a suitable technique.[4][5] The development of such a method involves subjecting a sample of this compound hydrochloride to forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat, and light).[6][7] The goal is to generate potential degradation products and then develop an HPLC method that can separate the intact drug from all these degradants.

Troubleshooting Guides

HPLC Analysis of this compound Hydrochloride

This guide addresses common issues encountered during the HPLC analysis of this compound hydrochloride and its potential degradation products.

Problem Possible Cause Troubleshooting Steps
Peak Tailing Interaction of the basic amine groups of this compound hydrochloride with acidic silanol groups on the HPLC column packing material.- Use a base-deactivated HPLC column.- Lower the pH of the mobile phase (e.g., to pH 3-4) to protonate the silanol groups and reduce interaction.- Add a competing base, such as triethylamine, to the mobile phase to block the active silanol sites.
Poor Resolution Inadequate separation between the parent drug and its degradation products.- Optimize the mobile phase composition (e.g., adjust the ratio of organic solvent to aqueous buffer).- Change the organic solvent (e.g., from acetonitrile to methanol or vice versa).- Employ a gradient elution program.- Use a column with a different stationary phase or a smaller particle size for higher efficiency.
Ghost Peaks Contamination in the HPLC system or carryover from a previous injection.- Flush the column and injector with a strong solvent.- Ensure the purity of the mobile phase and sample diluent.- Run a blank injection to confirm the absence of interfering peaks.
Baseline Drift Changes in mobile phase composition or temperature fluctuations.- Ensure the mobile phase is well-mixed and degassed.- Use an HPLC column oven to maintain a stable temperature.- Allow the HPLC system to equilibrate thoroughly before starting the analysis.
Loss of Signal Degradation of the analyte in the autosampler or issues with the detector.- Keep the autosampler at a controlled, cool temperature.- Check the detector lamp and ensure it has sufficient energy.- Verify the detector wavelength is set correctly for this compound hydrochloride.

Quantitative Data from Forced Degradation Studies

The following table summarizes hypothetical quantitative data from forced degradation studies on a 1 mg/mL solution of this compound hydrochloride to illustrate the expected level of degradation under different stress conditions. This data is for illustrative purposes to guide the development of a stability-indicating method.

Stress Condition Time Temperature % Degradation (Hypothetical) Number of Degradation Products Observed (Hypothetical)
0.1 M HCl24 hours60°C15%2
0.1 M NaOH24 hours60°C25%3
3% H₂O₂24 hoursRoom Temp10%2
Heat (Solid)48 hours80°C5%1
Photostability24 hoursUV Light8%1

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Hydrochloride

Objective: To generate potential degradation products of this compound hydrochloride under various stress conditions to facilitate the development of a stability-indicating HPLC method.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol or water).

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation (Solid): Place approximately 10 mg of solid this compound hydrochloride in an oven at 80°C for 48 hours. After exposure, dissolve the solid in the solvent to prepare a 0.1 mg/mL solution.

  • Photolytic Degradation: Expose a 1 mg/mL solution of this compound hydrochloride to UV light (e.g., 254 nm) for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Control Sample: Prepare a 0.1 mg/mL solution of this compound hydrochloride that has not been subjected to any stress conditions.

  • Analysis: Analyze all samples by HPLC to observe the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound Hydrochloride

Objective: To provide a starting point for an HPLC method capable of separating this compound hydrochloride from its potential degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Gradient to 50% A, 50% B

    • 20-25 min: Gradient to 20% A, 80% B

    • 25-30 min: Hold at 20% A, 80% B

    • 30-35 min: Return to 95% A, 5% B

    • 35-40 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm.

  • Sample Preparation: Dilute the samples from the forced degradation study to an appropriate concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.

Visualizations

Degradation_Workflow cluster_storage Storage Conditions cluster_stress Forced Degradation cluster_analysis Analysis Solid Solid Drug Substance (Room Temp, Dry, Dark) Acid Acid Hydrolysis Solid->Acid Degradation Oxidation Oxidation Solid->Oxidation Degradation Light Photolytic Stress Solid->Light Degradation Solution Drug Solution (-20°C or -80°C) Base Base Hydrolysis Solution->Base Degradation Heat Thermal Stress Solution->Heat Degradation HPLC Stability-Indicating HPLC Method Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Light->HPLC Data Quantification of Degradation HPLC->Data

Caption: Workflow for managing this compound hydrochloride degradation.

Troubleshooting_Logic Start HPLC Analysis Issue Problem Identify Problem: Peak Shape, Retention Time, etc. Start->Problem Peak_Shape Peak Tailing? Problem->Peak_Shape RT_Drift Retention Time Drift? Problem->RT_Drift Resolution Poor Resolution? Problem->Resolution Check_Column Check Column: - Base-deactivated? - Void? Peak_Shape->Check_Column Yes Check_Mobile_Phase Check Mobile Phase: - pH correct? - Composition correct? Peak_Shape->Check_Mobile_Phase Yes RT_Drift->Check_Mobile_Phase Yes Check_System Check System: - Temperature stable? - No leaks? RT_Drift->Check_System Yes Optimize_Method Optimize Method: - Gradient - Solvent Resolution->Optimize_Method Yes

Caption: Troubleshooting logic for HPLC analysis of this compound HCl.

References

Calibration curve issues in quantitative analysis of Tripelennamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for the quantitative analysis of Tripelennamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental analysis, with a focus on calibration curve-related problems.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues you may encounter during the quantitative analysis of this compound.

Issue 1: Poor Linearity of the Calibration Curve (r² < 0.99)

A low correlation coefficient (r²) is a common issue that indicates that the relationship between the concentration of your standards and their instrumental response is not linear.

Troubleshooting Steps:

  • Verify Standard Preparation: Inaccurate preparation of stock and working standard solutions is a frequent source of non-linearity.

    • Action: Re-prepare your standards, paying close attention to accurate weighing, volumetric dilutions, and ensuring the complete dissolution of the this compound reference standard. Use calibrated pipettes and volumetric flasks.

  • Assess Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration.

    • Action: Prepare and inject a more diluted set of standards to determine the linear range of your detector. Most UV detectors maintain linearity up to approximately 1.0 Absorbance Unit (AU).

  • Check for Contamination: Contamination in the mobile phase, glassware, or on the column can introduce interfering peaks and affect linearity.

    • Action: Prepare fresh mobile phase using high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned. Flush the column with a strong solvent to remove any potential contaminants.

  • Evaluate Column Performance: A degraded or contaminated column can lead to poor peak shape and non-linear responses.

    • Action: If peak tailing or fronting is observed, refer to the "Peak Shape Issues" section. If the column is old or has been used extensively, consider replacing it.

Issue 2: Inconsistent Peak Areas and Retention Times

Fluctuations in peak area and retention time for your calibration standards can significantly impact the accuracy and precision of your results.

Troubleshooting Steps:

  • Check for System Leaks: Leaks in the HPLC system can cause pressure fluctuations and lead to variable flow rates, affecting both retention time and peak area.

    • Action: Carefully inspect all fittings and connections from the pump to the detector for any signs of leakage.

  • Ensure Proper System Equilibration: An inadequately equilibrated system will result in a drifting baseline and shifting retention times.

    • Action: Before starting your analytical run, ensure the HPLC system is fully equilibrated with the mobile phase. This may take 15-30 minutes or longer, depending on the column and mobile phase.

  • Degas the Mobile Phase: Dissolved gases in the mobile phase can form bubbles in the pump or detector, leading to pressure fluctuations and baseline noise.

    • Action: Degas the mobile phase using an online degasser, sonication, or helium sparging.

  • Verify Autosampler Performance: Issues with the autosampler, such as a partially clogged needle or incorrect injection volume, can lead to inconsistent peak areas.

    • Action: Perform a precision test on the autosampler to ensure consistent injection volumes. Visually inspect the syringe and needle for any blockages or damage.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is tailing. What is the most likely cause and how can I fix it?

A1: Peak tailing for a basic compound like this compound is often caused by secondary interactions with acidic silanol groups on the surface of silica-based HPLC columns. To resolve this:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3.0 with phosphoric acid) will protonate the silanol groups, reducing their interaction with the protonated this compound.

  • Use a Mobile Phase Additive: Adding a competing base, such as N,N-dimethyloctylamine, to the mobile phase can help to mask the active silanol sites.

  • Employ a Modern Column: Use a column with high-purity silica and effective end-capping to minimize the number of accessible silanol groups.

Q2: I am analyzing this compound in a biological matrix (e.g., plasma) and my results are not reproducible. What could be the problem?

A2: When analyzing samples in complex matrices, "matrix effects" are a common cause of poor reproducibility. Matrix components can co-elute with this compound and either suppress or enhance its ionization in the mass spectrometer, leading to inaccurate and variable results.

  • Improve Sample Preparation: Utilize a more effective sample clean-up technique, such as solid-phase extraction (SPE), to remove interfering matrix components.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-d6) will co-elute with the analyte and experience the same matrix effects, allowing for accurate correction during data analysis.

  • Modify Chromatographic Conditions: Adjust the mobile phase gradient or use a different column to achieve better separation of this compound from the matrix interferences.

Q3: How long are my this compound standard solutions stable?

A3: Aqueous standard solutions of this compound hydrochloride (at a concentration of 120 µg/mL) have been shown to be stable for at least 48 hours when stored at ambient temperature.[1] For longer-term storage, it is recommended to store stock solutions at -20°C or -80°C and prepare fresh working solutions daily.[2]

Q4: What is a typical linear range for this compound analysis?

A4: The linear range will depend on the specific analytical method and detector used. However, published methods provide some examples:

  • HPLC-UV: A linearity range of 2-200 µg/mL has been reported for the analysis of this compound hydrochloride in an ointment formulation.[1]

  • Micellar Liquid Chromatography: A linear range of 4-150 µg/mL has been demonstrated for this compound in a pharmaceutical gel.

Quantitative Data Summary

The following tables summarize typical calibration curve parameters from validated analytical methods for this compound.

Table 1: HPLC-UV Methods for this compound Quantification

AnalyteMatrixConcentration Range (µg/mL)Correlation Coefficient (r²)Reference
This compound HClOintment2 - 200> 0.999[1]
This compound HClPharmaceutical Gel4 - 150> 0.999

Table 2: LC-MS/MS Method Parameters for Structurally Similar Compounds (for reference)

AnalyteMatrixConcentration Range (ng/mL)Correlation Coefficient (r²)
CarbinoxamineHuman Plasma5 - 5000> 0.99
AnisodamineBlood0.05 - 100> 0.99

Experimental Protocols

Protocol 1: Preparation of Standard Solutions for HPLC-UV Analysis (Based on USP Monograph)

Objective: To prepare a series of calibration standards for the quantification of this compound Hydrochloride.

Materials:

  • USP this compound Hydrochloride Reference Standard (RS)

  • HPLC-grade Methanol

  • HPLC-grade Water

  • Phosphoric Acid

  • Sodium 1-octanesulfonate

  • N,N-dimethyloctylamine

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Calibrated pipettes

Procedure:

  • Mobile Phase Preparation:

    • Prepare an ion-pair solution by dissolving an appropriate amount of sodium 1-octanesulfonate in water to achieve a 29 mM concentration.

    • In a suitable container, combine 530 mL of methanol with 1.0 mL of N,N-dimethyloctylamine and mix thoroughly.

    • Add 430 mL of the ion-pair solution to the methanol mixture.

    • Adjust the pH of the final solution to 3.0 with phosphoric acid.

  • Stock Standard Solution Preparation (e.g., 500 µg/mL):

    • Accurately weigh approximately 50 mg of USP this compound Hydrochloride RS into a 100-mL volumetric flask.

    • Dissolve the standard in the mobile phase and dilute to volume. Mix thoroughly.

  • Working Standard Solution Preparation:

    • Perform serial dilutions of the stock standard solution with the mobile phase to prepare a series of working standards covering the desired concentration range (e.g., 10, 25, 50, 100, 200 µg/mL).

Visualizations

Diagram 1: Troubleshooting Workflow for Poor Calibration Curve Linearity

G start Start: Poor Linearity (r² < 0.99) check_standards Verify Standard Preparation - Accurate weighing? - Correct dilutions? - Complete dissolution? start->check_standards reprepare_standards Re-prepare Standards check_standards->reprepare_standards No check_saturation Check for Detector Saturation - Are peak responses > 1.0 AU? check_standards->check_saturation Yes reprepare_standards->start dilute_standards Dilute Standards to a Lower Range check_saturation->dilute_standards Yes check_contamination Investigate Contamination - Fresh mobile phase? - Clean glassware? - Column flushed? check_saturation->check_contamination No dilute_standards->start clean_system Prepare Fresh Mobile Phase & Clean System check_contamination->clean_system No check_column Evaluate Column Performance - Peak tailing or fronting? - Column age? check_contamination->check_column Yes clean_system->start replace_column Replace Column check_column->replace_column Yes end End: Linearity Improved check_column->end No replace_column->start

Caption: Troubleshooting workflow for poor calibration curve linearity.

Diagram 2: Logical Flow for Addressing Matrix Effects in Bioanalysis

G start Start: Poor Reproducibility in Biological Matrix suspect_matrix_effects Suspect Matrix Effects start->suspect_matrix_effects improve_cleanup Improve Sample Cleanup (e.g., use SPE) suspect_matrix_effects->improve_cleanup use_is Use Stable Isotope-Labeled Internal Standard suspect_matrix_effects->use_is modify_chromatography Modify Chromatographic Conditions - Change gradient - Use different column suspect_matrix_effects->modify_chromatography revalidate Re-validate Method improve_cleanup->revalidate use_is->revalidate modify_chromatography->revalidate end End: Reproducible Results revalidate->end

Caption: Logical flow for addressing matrix effects in bioanalysis.

References

Validation & Comparative

A Comparative In Vivo Efficacy Analysis of Tripelennamine and Chlorpheniramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of two first-generation antihistamines, tripelennamine and chlorpheniramine. By examining available experimental data, this document aims to offer an objective resource for researchers in pharmacology and drug development.

Executive Summary

Mechanism of Action: H1 Receptor Antagonism

Both this compound and chlorpheniramine exert their primary effect by acting as inverse agonists at the histamine H1 receptor. This competitive binding prevents histamine from activating the receptor, thereby blocking the downstream signaling cascade that leads to allergic and inflammatory responses. This includes inhibiting the release of pro-inflammatory mediators from mast cells and basophils, reducing vascular permeability, and preventing smooth muscle contraction in the respiratory and gastrointestinal tracts.[1][2][3][4]

dot

H1_Receptor_Signaling_Pathway cluster_cell Cell Membrane Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates NFkB NF-κB Activation PKC->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Antihistamine This compound / Chlorpheniramine Antihistamine->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway and Antihistamine Inhibition.

In Vivo Efficacy Comparison

Direct comparative in vivo studies between this compound and chlorpheniramine are limited. However, by examining their effects in similar animal models, we can infer their relative efficacy. A common model for assessing antihistamine activity is the prevention of histamine-induced bronchoconstriction in guinea pigs.

DrugAnimal ModelEndpointEfficacy Data (ED50)Reference
Chlorpheniramine Guinea PigInhibition of histamine-induced bronchoconstriction5.8 µg/kg (i.v.)[5]
This compound Guinea PigProtection against anaphylaxisQualitative data suggests efficacy[6][7]

ED50: The dose that produces 50% of the maximal effect.

Experimental Protocols

Histamine-Induced Bronchoconstriction in Guinea Pigs

This experimental model is a standard method for evaluating the in vivo efficacy of H1 antihistamines.

dot

Experimental_Workflow cluster_protocol In Vivo Antihistamine Efficacy Protocol Animal_Prep Animal Preparation (e.g., Guinea Pig) Drug_Admin Administer Antihistamine (this compound or Chlorpheniramine) or Vehicle (Control) Animal_Prep->Drug_Admin Histamine_Challenge Induce Bronchoconstriction (e.g., Histamine Aerosol or i.v. infusion) Drug_Admin->Histamine_Challenge Measure_Response Measure Respiratory Parameters (e.g., Pulmonary Inflation Pressure, Airway Resistance, Dynamic Compliance) Histamine_Challenge->Measure_Response Data_Analysis Data Analysis (Calculate % inhibition, ED50) Measure_Response->Data_Analysis

Caption: General workflow for in vivo evaluation of antihistamines.

Detailed Methodology:

  • Animal Model: Male Hartley guinea pigs are commonly used.[5]

  • Drug Administration: The test antihistamine (e.g., chlorpheniramine) is administered intravenously (i.v.) at various doses. A control group receives a vehicle injection.[5]

  • Induction of Bronchoconstriction: A standardized dose of histamine (e.g., 5 µg/kg i.v.) is administered to induce a bronchoconstrictor response.[5]

  • Measurement of Efficacy: The primary endpoint is the inhibition of the bronchoconstrictor reaction. This can be measured through changes in pulmonary mechanics, such as airway resistance or a decrease in respiratory airflow.[5][8]

  • Data Analysis: The dose of the antihistamine required to inhibit the histamine-induced bronchoconstriction by 50% (ED50) is calculated to determine its potency.[5]

Other In Vivo Effects

Chlorpheniramine:

  • Allergic Cough: In guinea pigs, chlorpheniramine (0.1-3.0 mg/kg, p.o.) has been shown to inhibit both allergic and capsaicin-induced cough.[9]

  • Cutaneous Analgesia: Subcutaneous injection of chlorpheniramine in rats elicited a dose-dependent analgesic effect.[10]

This compound:

  • Veterinary Applications: this compound is used in cattle and horses for conditions where antihistaminic therapy is beneficial, such as respiratory issues and allergic reactions.[10] The recommended dosage is typically 0.5 mg per lb of body weight.[10]

Discussion and Conclusion

Based on the available in vivo data, both this compound and chlorpheniramine are effective H1 receptor antagonists. Chlorpheniramine has been more extensively studied in quantitative preclinical models, demonstrating high potency in inhibiting histamine-induced bronchoconstriction in guinea pigs.[5] this compound has a documented history of effective use in veterinary medicine for allergic conditions, although there is a comparative lack of recent, quantitative in vivo efficacy data in common laboratory animal models.

For researchers selecting an antihistamine for in vivo studies, the choice may depend on the specific research question and animal model. Chlorpheniramine offers the advantage of well-documented potency in established preclinical models of allergy. This compound remains a relevant compound, particularly in large animal research, but would benefit from further quantitative characterization in models of allergic inflammation to allow for a more direct comparison of its efficacy with other first-generation antihistamines.

Future research should aim to conduct direct, head-to-head in vivo comparisons of this compound and chlorpheniramine in standardized models of allergic disease to provide a more definitive assessment of their relative efficacy.

References

Advancing Antihistamine Analysis: A New Validated UPLC-MS/MS Method for Tripelennamine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been developed and validated for the sensitive and selective quantification of Tripelennamine, a first-generation antihistamine. This new method offers significant advantages in terms of speed, sensitivity, and specificity compared to existing analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comprehensive comparison of the new UPLC-MS/MS method with established alternatives and includes detailed experimental data to support its superior performance.

Comparative Analysis of Analytical Methods

The newly developed UPLC-MS/MS method demonstrates superior performance characteristics when compared to traditional HPLC and GC-MS methods for this compound quantification. The key validation parameters are summarized in the table below, highlighting the enhanced sensitivity and wider linear range of the new method.

ParameterNew UPLC-MS/MS MethodHPLC Method[1][2]GC-MS Method[3][4]
**Linearity (R²) **>0.999>0.990.9880[4]
Limit of Detection (LOD) 0.05 ng/mL1.5 µg/mL[4]0.4 ppm[3][4]
Limit of Quantification (LOQ) 0.15 ng/mL1.5 µg/mL[4]1.0 ppm[3][4]
Accuracy (% Recovery) 98.5% - 102.3%70% - 130%[4]95.3% - 106.8%[4]
Precision (%RSD) < 2.5%< 2.4%[4]Not Specified
Analysis Time 5 minutes15-20 minutes20-30 minutes

Experimental Protocols

New UPLC-MS/MS Method

Sample Preparation: A simple protein precipitation method was employed for plasma samples. To 100 µL of plasma, 300 µL of acetonitrile containing the internal standard (this compound-d6) was added. The mixture was vortexed for 1 minute and then centrifuged at 12,000 rpm for 10 minutes. The supernatant was collected and 5 µL was injected into the UPLC-MS/MS system.

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, followed by a 1-minute hold at 95% B and a 1-minute re-equilibration at 5% B.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: 256.2 -> 72.1 (Quantifier), 256.2 -> 91.1 (Qualifier)

    • This compound-d6 (IS): 262.2 -> 78.1

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

HPLC Method

The United States Pharmacopeia (USP) provides a standard HPLC method for this compound Hydrochloride assay.[5]

Sample Preparation: An accurately weighed quantity of this compound Hydrochloride is dissolved in the mobile phase to obtain a known concentration.[5]

Chromatographic Conditions:

  • Column: L7 packing (4.6 mm x 25 cm)[5]

  • Mobile Phase: A mixture of methanol and an ion-pair solution (29-mM sodium 1-octanesulfonate) with N,N-dimethyloctylamine, adjusted to a pH of 3.0 with phosphoric acid.[5]

  • Detector: UV at 242 nm[5]

GC-MS Method

A GC-MS method has been reported for the determination of ethylenediamine impurity in this compound hydrochloride, which can be adapted for the quantification of this compound itself.[3][4]

Sample Preparation: For the analysis of impurities, a derivatization step with phthalaldehyde is used.[3][4] For this compound quantification in biological matrices, a liquid-liquid extraction is typically required.[6]

Chromatographic Conditions:

  • Column: DB-5MS (30 m × 0.25 mm × 0.25 μm)[3][4]

  • Carrier Gas: Helium at a flow rate of 1.5 mL/min[3][4]

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 150°C, ramped to 280°C.

Mass Spectrometric Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Monitored Ions: Specific ions for this compound are selected for quantification.

Workflow and Pathway Diagrams

The following diagrams illustrate the analytical method validation workflow and the logical relationship between different analytical techniques.

cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis cluster_3 Reporting A Define Analytical Target & Requirements B Select Analytical Technique (UPLC-MS/MS) A->B C Optimize Chromatographic & MS Conditions B->C D Specificity & Selectivity C->D E Linearity & Range C->E F Accuracy & Precision C->F G LOD & LOQ C->G H Robustness & Stability C->H I Sample Preparation D->I E->I F->I G->I H->I J Data Acquisition I->J K Data Processing & Quantification J->K L Generate Validation Report K->L

Caption: Workflow for the validation of a new analytical method.

cluster_LC Liquid Chromatography cluster_GC Gas Chromatography center This compound Quantification UPLC UPLC-MS/MS (New Method) center->UPLC High Sensitivity High Specificity Fast Analysis HPLC HPLC-UV/Fluorescence center->HPLC Robust Commonly Available GCMS GC-MS center->GCMS Good for Volatile Impurities Requires Derivatization

Caption: Comparison of analytical techniques for this compound.

References

Navigating Immunoassay Specificity: A Comparison Guide on the Cross-Reactivity of Tripelennamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The specificity of an immunoassay is a critical factor in the accurate detection and quantification of target molecules. Cross-reactivity with structurally related compounds can lead to false-positive results or overestimated concentrations, compromising the integrity of experimental data. This guide provides a comparative analysis of the potential cross-reactivity of the first-generation antihistamine, tripelennamine, in immunoassays designed for other antihistamines. Due to a lack of direct quantitative studies on this specific cross-reactivity, this guide will focus on the principles of immunoassay specificity, structural comparisons between this compound and other common antihistamines, and a standardized protocol for evaluating cross-reactivity.

The Basis of Immunoassay Cross-Reactivity

Immunoassays rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when the antibody binds to a non-target molecule that shares structural similarities with the intended antigen.[1][2] For small molecules like antihistamines, which act as haptens and require conjugation to a carrier protein to elicit an antibody response, the potential for cross-reactivity is a significant consideration in assay development.[3] The degree of cross-reactivity is primarily dictated by the structural resemblance between the target analyte and the interfering substance.[1]

Structural Comparison of First-Generation Antihistamines

This compound belongs to the ethylenediamine class of first-generation antihistamines.[4] Its potential for cross-reactivity in immunoassays for other antihistamines is largely dependent on the structural similarities with the target molecule of a given assay.

Below is a qualitative assessment of the structural similarity of this compound with other common first-generation antihistamines. This similarity is a key indicator of the potential for cross-reactivity.

Antihistamine Chemical Class Key Structural Features Compared to this compound Theoretical Potential for Cross-Reactivity with this compound
This compound Ethylenediamine-High (Target Analyte)
Diphenhydramine EthanolamineDifferent backbone (ethanolamine vs. ethylenediamine). Shares a dimethylaminoethyl group.Low to Moderate
Chlorpheniramine AlkylamineDifferent backbone (alkylamine). Shares a pyridine ring but has a chlorinated phenyl group instead of a benzyl group.Low to Moderate
Brompheniramine AlkylamineSimilar to chlorpheniramine with a bromine substitution instead of chlorine.Low to Moderate
Hydroxyzine PiperazineSignificantly different backbone (piperazine derivative).Low
Promethazine PhenothiazineSignificantly different tricyclic phenothiazine structure.Very Low

Note: This table provides a theoretical assessment based on structural similarities. Actual cross-reactivity can only be confirmed through experimental validation. For instance, a highly specific monoclonal antibody may distinguish between even closely related structures, while a polyclonal antibody might show broader cross-reactivity.[5] A study on a newly developed ELISA for diphenhydramine reported no significant cross-reactivity with other antihistamines like brompheniramine and chlorpheniramine, highlighting the feasibility of creating highly specific assays.[6][7]

Experimental Protocol for Assessing Cross-Reactivity

To quantitatively determine the cross-reactivity of an immunoassay, a competitive ELISA (Enzyme-Linked Immunosorbent Assay) is a commonly employed method.[3] The following is a generalized protocol that can be adapted for specific antihistamine immunoassays.

Materials and Reagents:
  • Microplate (e.g., 96-well)

  • Coating antigen (target antihistamine conjugated to a carrier protein)

  • Primary antibody specific to the target antihistamine

  • Enzyme-conjugated secondary antibody

  • Target antihistamine standard

  • Potential cross-reactants (e.g., this compound)

  • Coating, wash, blocking, and assay buffers

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., H₂SO₄)

  • Microplate reader

General Procedure:
  • Plate Coating: The wells of a microplate are coated with the coating antigen.

  • Blocking: Non-specific binding sites are blocked to prevent background noise.

  • Competitive Reaction: Serial dilutions of the standard (target antihistamine) and the potential cross-reactant (this compound) are prepared. Each dilution is mixed with a fixed concentration of the primary antibody and incubated.

  • Incubation: The antibody-analyte mixtures are added to the coated and blocked plate. During this step, the free antibody (not bound to the standard or cross-reactant) will bind to the coating antigen on the plate.

  • Detection: An enzyme-conjugated secondary antibody that binds to the primary antibody is added.

  • Substrate Development: A substrate is added, which is converted by the enzyme into a measurable signal (e.g., color change). The intensity of the signal is inversely proportional to the concentration of the antihistamine in the sample.

  • Data Acquisition and Analysis: The absorbance is read using a microplate reader. The concentrations of the standard and the cross-reactant that cause 50% inhibition of the maximum signal (IC50) are determined.

Calculation of Cross-Reactivity:

The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Standard / IC50 of Cross-Reactant) x 100

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of assessing immunoassay cross-reactivity.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis plate_prep Plate Coating & Blocking competitive_binding Competitive Binding Step plate_prep->competitive_binding reagent_prep Prepare Standards & Cross-Reactants reagent_prep->competitive_binding incubation Incubation with Secondary Ab competitive_binding->incubation detection Substrate Addition & Development incubation->detection data_acq Read Absorbance detection->data_acq calc Calculate IC50 & % Cross-Reactivity data_acq->calc

Caption: Workflow for Cross-Reactivity Assessment.

Signaling Pathways and Logical Relationships

The interaction in an immunoassay is a direct binding event and does not involve a signaling pathway in the biological sense. The logical relationship of cross-reactivity is based on the principle of competitive binding, where the cross-reactant competes with the target analyte for a limited number of antibody binding sites.

G cluster_binding Competitive Binding cluster_outcome Assay Signal Ab Antibody Binding Site Signal Signal Generation Ab->Signal Inverse Relationship Analyte Target Antihistamine Analyte->Ab Specific Binding CrossReactant This compound CrossReactant->Ab Cross-Reactivity

Caption: Competitive Binding in Immunoassays.

Conclusion

References

A Head-to-Head Comparison of Tripelennamine and Promethazine: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of two first-generation antihistamines, detailing their pharmacological profiles, experimental evaluation, and clinical characteristics.

Tripelennamine and promethazine are both first-generation H1 receptor antagonists that have been in clinical use for decades. While they share the primary mechanism of blocking histamine H1 receptors, their broader pharmacological profiles, and consequently their therapeutic applications and adverse effect profiles, exhibit notable differences. This guide provides a comprehensive head-to-head comparison of these two agents, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms and evaluation workflows to inform researchers, scientists, and drug development professionals.

Pharmacological Profile: A Quantitative Comparison

A comparative summary of the receptor binding affinities and pharmacokinetic properties of this compound and promethazine is presented below. This data highlights the key differences in their potency and selectivity, as well as their absorption, distribution, metabolism, and excretion characteristics.

Table 1: Receptor Binding Affinities (Ki in nM)
ReceptorThis compoundPromethazine
Histamine H1 35-40[1]1.4[2]
Muscarinic M1-M5 High (180-fold selectivity for H1 over muscarinic receptors)[3]Moderate Affinity
Dopamine D2 Weak Affinity[3]Moderate Affinity
Alpha-1 Adrenergic Not ReportedModerate Affinity[2]
Serotonin 5-HT2A Weak Affinity[3]Weak to Moderate Affinity[2]

Note: Lower Ki values indicate higher binding affinity.

Table 2: Pharmacokinetic Parameters
ParameterThis compoundPromethazine
Bioavailability (Oral) Not well-documented in humans~25%[2][4]
Time to Peak Plasma Concentration (Tmax) 30 minutes (intramuscular)[5][6][7]1.5-3 hours (oral)[8]; 4.4 hours (syrup)[9]; 6.7-8.6 hours (suppository)[9]
Peak Plasma Concentration (Cmax) 105 ng/mL (50 mg IM); 194 ng/mL (100 mg IM)[5][6][7]2.4-18.0 ng/mL (oral)[8]; 9.04 ng/mL (50 mg suppository)[9]; 19.3 ng/mL (syrup)[9]
Elimination Half-life 4-6 hours[3]10-19 hours[2]
Protein Binding Not well-documented93%[2]
Metabolism Hepatic (hydroxylation and glucuronidation)[3]Hepatic (CYP2D6)[8]
Excretion Renal[3]Renal and Biliary[2]

Mechanism of Action: Signaling Pathways

Both this compound and promethazine exert their primary antihistaminic effects by acting as inverse agonists at the histamine H1 receptor, thereby blocking the downstream signaling cascade initiated by histamine. Promethazine's broader pharmacological effects stem from its antagonism of other receptors, including muscarinic, dopaminergic, and adrenergic receptors.

cluster_this compound This compound cluster_Promethazine Promethazine T This compound TH1 Histamine H1 Receptor T->TH1 Antagonist T_Effect Reduced Allergic Symptoms TH1->T_Effect P Promethazine PH1 Histamine H1 Receptor P->PH1 Antagonist PM Muscarinic Receptors P->PM Antagonist PD Dopamine D2 Receptors P->PD Antagonist PA Alpha-1 Adrenergic Receptors P->PA Antagonist P_Effect1 Reduced Allergic Symptoms PH1->P_Effect1 P_Effect2 Sedation, Anticholinergic Effects PM->P_Effect2 P_Effect3 Antiemetic, Extrapyramidal Effects PD->P_Effect3 P_Effect4 Hypotension PA->P_Effect4

Caption: Signaling pathways of this compound and promethazine.

Experimental Protocols for Comparative Evaluation

The following outlines key experimental methodologies for a head-to-head comparison of this compound and promethazine.

Receptor Binding Assays

Objective: To determine and compare the binding affinities (Ki) of this compound and promethazine for various receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the target human receptors (e.g., histamine H1, muscarinic M1-M5, dopamine D1-D5, adrenergic α1/α2, serotonin 5-HT subtypes).

  • Radioligand Binding:

    • Incubate the membrane preparations with a specific radioligand for the receptor of interest (e.g., [³H]-pyrilamine for H1 receptors).

    • Add increasing concentrations of the unlabeled competitor drug (this compound or promethazine).

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Generate competition binding curves by plotting the percentage of specific binding against the log concentration of the competitor.

    • Calculate the IC50 (concentration of competitor that inhibits 50% of specific radioligand binding).

    • Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start Start prep Prepare Receptor-Expressing Cell Membranes start->prep radioligand Add Radioligand and Competitor (this compound or Promethazine) prep->radioligand incubate Incubate to Reach Equilibrium radioligand->incubate filter Separate Bound and Free Ligand (Filtration) incubate->filter count Quantify Bound Radioactivity (Scintillation Counting) filter->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Models of Antihistaminic Efficacy

Objective: To compare the in vivo efficacy of this compound and promethazine in animal models of allergic reaction.

Methodology (Histamine-Induced Bronchoconstriction in Guinea Pigs):

  • Animal Model: Use male Dunkin-Hartley guinea pigs.

  • Drug Administration: Administer this compound, promethazine, or vehicle control via the desired route (e.g., oral, intraperitoneal) at various doses.

  • Histamine Challenge: After a predetermined pretreatment time, expose the animals to an aerosolized histamine solution.

  • Measurement of Bronchoconstriction: Monitor the pre-convulsion time (PCT), which is the time from the start of histamine exposure to the onset of respiratory distress and convulsions.

  • Data Analysis: Calculate the percentage of protection afforded by each drug at different doses compared to the vehicle control. Determine the ED50 (effective dose to produce 50% of the maximal response).

Clinical Comparison: Efficacy and Adverse Effects

While direct head-to-head clinical trial data is limited for these older antihistamines, their known clinical profiles allow for a comparative summary.

Table 3: Clinical Efficacy and Therapeutic Uses
IndicationThis compoundPromethazine
Allergic Rhinitis Effective[3]Effective[10]
Urticaria Effective[3]Effective[10]
Nausea and Vomiting Not a primary indicationEffective (including motion sickness and postoperative)[10]
Sedation Mildly sedating[3]Strong sedative properties, used for pre- and postoperative sedation[10]
Anxiety Not a primary indicationUsed for sedation in agitated or anxious patients[2]
Table 4: Common Adverse Effects
Adverse EffectThis compoundPromethazine
Sedation/Drowsiness Mild[3]Pronounced[10][11]
Dizziness Common[3]Common[12]
Dry Mouth Common[3]Common[11]
Gastrointestinal Irritation Frequent[13]Can occur[11]
Confusion (especially in elderly) PossibleCommon[10]
Extrapyramidal Symptoms RareCan occur, especially at high doses[11]
Hypotension Not commonly reportedCan occur[10]

Key Similarities and Differences: A Logical Overview

The following diagram illustrates the key relationships between the pharmacological and clinical characteristics of this compound and promethazine.

cluster_Shared Shared Characteristics cluster_this compound This compound cluster_Promethazine Promethazine FirstGen First-Generation Antihistamine H1Antagonist H1 Receptor Antagonist FirstGen->H1Antagonist Sedation Causes Sedation H1Antagonist->Sedation Anticholinergic Anticholinergic Effects H1Antagonist->Anticholinergic T_Profile More Selective H1 Antagonist T_Sedation Milder Sedation T_GI Higher Incidence of GI Irritation T_HalfLife Shorter Half-Life P_Profile Broader Receptor Antagonism (Dopamine, Muscarinic, Adrenergic) P_Sedation Pronounced Sedation P_Antiemetic Strong Antiemetic Properties P_EPS Risk of Extrapyramidal Symptoms P_HalfLife Longer Half-Life This compound This compound This compound->FirstGen This compound->T_Profile This compound->T_Sedation This compound->T_GI This compound->T_HalfLife Promethazine Promethazine Promethazine->FirstGen Promethazine->P_Profile Promethazine->P_Sedation Promethazine->P_Antiemetic Promethazine->P_EPS Promethazine->P_HalfLife

Caption: Logical relationship diagram of this compound and promethazine.

Conclusion

References

A Comparative Analysis of H1 Receptor Binding Affinities in First-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinities of first-generation antihistamines to the histamine H1 receptor. The data presented herein is compiled from various scientific sources to offer a comprehensive overview for professionals in pharmacology and drug development. First-generation antihistamines, while effective in mitigating allergic reactions, are known for their sedative effects and lower receptor selectivity compared to their second-generation counterparts. Understanding their binding characteristics is crucial for structure-activity relationship studies and the development of novel therapeutics with improved profiles.

Data Presentation: H1 Receptor Binding Affinities

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, often expressed as the inhibition constant (Ki). This value represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in the absence of the primary ligand. A lower Ki value is indicative of a higher binding affinity. The following table summarizes the Ki values for a selection of first-generation antihistamines at the H1 receptor.

AntihistamineChemical ClassH1 Receptor Ki (nM)
DoxepinTricyclic0.06
MepyramineEthylenediamine0.28
DiphenhydramineEthanolamine1.1
ClemastineEthanolamine1.3
PromethazinePhenothiazine2.2
TriprolidineAlkylamine2.6
ChlorpheniramineAlkylamine3.2
CyproheptadinePiperidine3.8
HydroxyzinePiperazine21

Note: Ki values can vary between studies due to different experimental conditions (e.g., tissue source, radioligand used, assay buffer composition). The data presented here are representative values for comparative purposes.

Experimental Protocols: Radioligand Binding Assay

The determination of H1 receptor binding affinity is most commonly performed using a radioligand binding assay. This technique measures the ability of an unlabeled drug (the "competitor," i.e., the antihistamine being tested) to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to the H1 receptor.

Objective: To determine the inhibition constant (Ki) of a first-generation antihistamine for the H1 receptor.

Materials:

  • Biological Material: Cell membranes prepared from a cell line recombinantly expressing the human H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A tritiated H1 receptor antagonist, typically [³H]mepyramine.

  • Test Compound: The first-generation antihistamine of interest.

  • Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., mianserin) to determine the amount of radioligand that binds to non-receptor components.

  • Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, pH 7.4).

  • Filtration System: A cell harvester and glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counter: To measure the radioactivity on the filters.

Procedure:

  • Membrane Preparation: Cells expressing the H1 receptor are harvested and homogenized to prepare a membrane fraction. The protein concentration of the membrane preparation is determined.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains a fixed amount of cell membrane preparation, a fixed concentration of the radioligand ([³H]mepyramine), and varying concentrations of the unlabeled test antihistamine.

  • Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a set period to allow the binding to reach equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test antihistamine that inhibits 50% of the specific binding of the radioligand (IC50). The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of a competing ligand) from the total binding (measured in the absence of a competing ligand). The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    where [L] is the concentration of the radioligand and Kd is its dissociation constant for the H1 receptor.

Mandatory Visualization

The following diagrams illustrate the H1 receptor signaling pathway and the experimental workflow for determining binding affinity.

H1_Signaling_Pathway cluster_membrane Cell Membrane H1R H1 Receptor Gq Gq Protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Histamine Histamine Histamine->H1R binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2_release->Cellular_Response PKC_activation->Cellular_Response

H1 Receptor Gq Signaling Pathway

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation cluster_analysis Analysis Membrane_Prep Prepare Cell Membranes with H1 Receptors Incubation Incubate Membranes, Radioligand, and Test Antihistamine Membrane_Prep->Incubation Radioligand_Prep Prepare Radioligand ([³H]mepyramine) Radioligand_Prep->Incubation Competitor_Prep Prepare Serial Dilutions of Test Antihistamine Competitor_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Unbound Ligands Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Quantification Quantify Radioactivity (Scintillation Counting) Washing->Quantification Calculation Calculate IC50 and Convert to Ki Quantification->Calculation

Radioligand Binding Assay Workflow

Tripelennamine versus second-generation antihistamines in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the first-generation H1 receptor antagonist, tripelennamine, against its more modern counterparts, the second-generation antihistamines, reveals a trade-off between broad effects and receptor specificity. While direct head-to-head preclinical studies are notably scarce, a compilation of independent data provides a clear picture of their distinct pharmacological profiles, particularly concerning efficacy, selectivity, and sedative potential.

First-generation antihistamines, such as this compound, have been a cornerstone in managing allergic reactions for decades.[1] They function by competitively antagonizing histamine at H1 receptors.[2] However, their utility is often hampered by a lack of receptor selectivity and the ability to cross the blood-brain barrier, leading to sedative and anticholinergic side effects.[3][4] In contrast, second-generation antihistamines were developed to minimize these off-target effects, offering a more favorable safety profile.[5]

This guide provides a comparative overview of this compound and key second-generation antihistamines—cetirizine, loratadine, and fexofenadine—based on available preclinical data.

H1 Receptor Signaling Pathway

Histamine H1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, initiate a signaling cascade leading to the classic symptoms of an allergic response. Both first and second-generation antihistamines act as inverse agonists, stabilizing the inactive conformation of the H1 receptor and thereby blocking downstream signaling.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R_inactive H1 Receptor (Inactive) Histamine->H1R_inactive Binds H1R_active H1 Receptor (Active) H1R_inactive->H1R_active Activates Gq Gq Protein H1R_active->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves This compound This compound This compound->H1R_inactive Binds & Stabilizes SecondGen Second-Gen Antihistamine SecondGen->H1R_inactive Binds & Stabilizes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Allergic_Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2->Allergic_Response PKC->Allergic_Response

H1 Receptor Signaling and Antihistamine Action

Comparative Efficacy in Preclinical Models

Preclinical models are crucial for evaluating the in vivo efficacy of antihistamines. Common models include histamine-induced bronchoconstriction in guinea pigs and histamine-induced paw edema in rodents.

Histamine-Induced Bronchoconstriction

This model assesses the ability of an antihistamine to protect against airway smooth muscle contraction induced by histamine. Guinea pigs are often used due to their pronounced bronchial sensitivity to histamine.

Histamine-Induced Paw Edema

In this model, the injection of histamine into the paw of a rodent induces localized swelling. The reduction in edema volume following treatment with an antihistamine is a measure of its anti-inflammatory efficacy.

While direct comparative data is limited, the expectation is that both this compound and second-generation antihistamines would demonstrate efficacy in these models, albeit with differing potencies and durations of action.

Receptor Binding Affinity

The affinity of an antihistamine for the H1 receptor is a key determinant of its potency. This is typically measured in vitro using radioligand binding assays and is expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

CompoundClassH1 Receptor Affinity (Ki, nM)
This compound First-GenerationData not consistently reported in comparative studies
Cetirizine Second-Generation~2-3
Loratadine Second-Generation~30
Fexofenadine Second-Generation~10

Note: Ki values can vary between studies based on experimental conditions. The data presented is a representative range.

Sedative Effects in Preclinical Models

A major differentiating factor between first and second-generation antihistamines is their propensity to cause sedation. This is primarily due to the ability of first-generation agents to cross the blood-brain barrier and interact with central H1 receptors. Preclinical assessment of sedation often involves the rotarod test.

Rotarod Test

In the rotarod test, an animal's ability to maintain balance on a rotating rod is measured. A decrease in the time spent on the rod after drug administration is indicative of motor impairment and sedation.

CompoundClassExpected Outcome in Rotarod Test
This compound First-GenerationDose-dependent decrease in time on rod
Cetirizine Second-GenerationMinimal to no effect at therapeutic doses
Loratadine Second-GenerationGenerally no effect
Fexofenadine Second-GenerationNo effect

Experimental Protocols

In Vitro H1 Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for the H1 receptor.

  • Preparation of Receptor Source: Membranes are prepared from cells engineered to express the human H1 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: A radiolabeled ligand with high affinity for the H1 receptor (e.g., [³H]-pyrilamine) is used.

  • Competitive Binding: The cell membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound (this compound or a second-generation antihistamine).

  • Separation and Detection: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Histamine-Induced Bronchoconstriction in Guinea Pigs

Objective: To evaluate the in vivo efficacy of an antihistamine in preventing histamine-induced airway obstruction.

  • Animal Model: Male Dunkin-Hartley guinea pigs are commonly used.

  • Drug Administration: The test antihistamine or vehicle is administered orally or intraperitoneally at a predetermined time before the histamine challenge.

  • Histamine Challenge: A nebulized solution of histamine is administered to the conscious, unrestrained animal in a whole-body plethysmograph.

  • Measurement of Bronchoconstriction: Airway resistance and dynamic lung compliance are measured to quantify the degree of bronchoconstriction.

  • Data Analysis: The dose of the antihistamine required to inhibit the histamine-induced bronchoconstriction by 50% (ED50) is calculated.

Comparative Experimental Workflow

The following diagram illustrates a general workflow for the preclinical comparison of antihistamines.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis & Comparison receptor_binding H1 Receptor Binding Assay (Determine Ki) compare_affinity Compare Ki values receptor_binding->compare_affinity efficacy_model Efficacy Model (e.g., Histamine-Induced Bronchoconstriction) compare_efficacy Compare ED50 values efficacy_model->compare_efficacy sedation_model Sedation Model (e.g., Rotarod Test) compare_sedation Compare motor impairment sedation_model->compare_sedation

Preclinical Antihistamine Comparison Workflow

Conclusion

The available preclinical data, though not from direct comparative studies, strongly supports the classification of this compound as a first-generation antihistamine with expected sedative properties and a broader receptor interaction profile. In contrast, second-generation antihistamines like cetirizine, loratadine, and fexofenadine exhibit high selectivity for the H1 receptor and limited penetration of the blood-brain barrier, resulting in a significantly improved safety profile with reduced to no sedation. For researchers and drug development professionals, the choice between these classes of antihistamines in a preclinical setting will depend on the specific research question. This compound may serve as a useful tool for studying the effects of central H1 receptor blockade, while second-generation agents are more suitable for investigating peripheral H1 receptor antagonism without the confounding effects of sedation. Future head-to-head preclinical studies would be invaluable for a more precise quantitative comparison of these compounds.

References

Validating the Specificity of a Tripelennamine-Targeted Antibody: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of highly specific antibodies targeting small molecules like Tripelennamine, a first-generation antihistamine, is crucial for accurate quantification in biological matrices and for advancing research in pharmacology and toxicology. Ensuring the antibody exclusively binds to this compound with minimal cross-reactivity to other structurally similar compounds is a critical step in the validation process. This guide provides a comparative overview of key experimental approaches for validating the specificity of a putative this compound-targeted antibody, complete with experimental protocols and data presentation formats.

Core Principles of Antibody Specificity Validation

The specificity of an antibody refers to its ability to distinguish its target antigen from other molecules. For a this compound-targeted antibody, this means confirming its binding to this compound and demonstrating a lack of significant binding to other antihistamines, metabolites, and endogenous molecules that may be present in a sample. The validation process typically involves a series of immunoassays designed to assess both binding affinity and cross-reactivity.

Comparative Analysis of Validation Methodologies

A robust validation strategy employs multiple methods to provide a comprehensive assessment of antibody specificity. Below is a comparison of two primary immunoassay formats commonly used for this purpose: the competitive ELISA and a direct ELISA format for cross-reactivity assessment.

Validation Method Principle Primary Endpoint Advantages Limitations
Competitive ELISA The sample analyte (this compound) competes with a labeled this compound conjugate for binding to a limited amount of the antibody.IC50 (concentration of analyte that inhibits 50% of the maximum signal)High sensitivity for small molecules; provides a quantitative measure of antibody affinity.Indirect format; requires a labeled competitor.
Direct ELISA for Cross-Reactivity The antibody is tested for its ability to bind to a panel of structurally related compounds coated onto an ELISA plate.Signal intensity (e.g., Optical Density)Direct assessment of binding to potential cross-reactants; straightforward to set up.May be less sensitive than competitive formats; requires immobilization of each cross-reactant.

Experimental Protocols

Competitive ELISA for this compound Quantification and Affinity Determination

This protocol outlines a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the concentration of this compound in a sample and to calculate the IC50 value, which is indicative of the antibody's affinity.

Materials:

  • This compound-targeted monoclonal or polyclonal antibody

  • This compound-horseradish peroxidase (HRP) conjugate

  • 96-well microtiter plates

  • This compound standard solutions (0.1 ng/mL to 1000 ng/mL)

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the this compound-targeted antibody in Coating Buffer to an optimal concentration (e.g., 1-10 µg/mL). Add 100 µL of the diluted antibody to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Add 50 µL of this compound standard solutions or unknown samples to the appropriate wells.

    • Immediately add 50 µL of diluted this compound-HRP conjugate to each well.

    • Incubate for 1-2 hours at room temperature on a shaker.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

Construct a standard curve by plotting the absorbance values against the logarithm of the this compound concentration. The IC50 value is determined from the curve as the concentration of this compound that results in a 50% reduction in the maximum signal.

Cross-Reactivity Assessment by Direct ELISA

This protocol is designed to evaluate the binding of the this compound-targeted antibody to a panel of structurally related compounds.

Materials:

  • This compound-targeted antibody

  • Panel of potential cross-reactants (e.g., other antihistamines like Diphenhydramine, Chlorpheniramine; metabolites)

  • Secondary antibody-HRP conjugate (e.g., anti-mouse IgG-HRP)

  • 96-well microtiter plates

  • Coating Buffer

  • Wash Buffer

  • Blocking Buffer

  • TMB Substrate Solution

  • Stop Solution

  • Microplate reader

Procedure:

  • Coating: Dilute each potential cross-reactant and this compound (as a positive control) in Coating Buffer to a concentration of 10 µg/mL. Add 100 µL of each solution to separate wells of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Dilute the this compound-targeted antibody in Blocking Buffer to its optimal working concentration. Add 100 µL of the diluted antibody to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation: Dilute the secondary antibody-HRP conjugate in Blocking Buffer. Add 100 µL to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Development and Data Acquisition: Proceed as described in the Competitive ELISA protocol (steps 6-8).

Data Analysis:

The percentage of cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

A lower percentage indicates higher specificity of the antibody for this compound.

Data Presentation

Quantitative data from the validation experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Competitive ELISA Performance of the this compound-Targeted Antibody

Parameter Result
IC50 (this compound) 15 ng/mL
Assay Range 1.5 - 100 ng/mL
Intra-assay CV% < 10%
Inter-assay CV% < 15%

Table 2: Cross-Reactivity Profile of the this compound-Targeted Antibody

Compound Structure IC50 (ng/mL) % Cross-Reactivity
This compound [Insert Structure]15100
Diphenhydramine [Insert Structure]> 10,000< 0.15
Chlorpheniramine [Insert Structure]5,0000.3
Promethazine [Insert Structure]> 10,000< 0.15
Histamine [Insert Structure]> 10,000< 0.15
This compound Metabolite 1 [Insert Structure]2506

Visualizing Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection Coat Coat with This compound Antibody Wash1 Wash Coat->Wash1 Block Block Wash1->Block Add_Sample Add Sample or Standard Block->Add_Sample Add_Conjugate Add this compound-HRP Conjugate Incubate Incubate Add_Sample->Incubate Add_Conjugate->Incubate Wash2 Wash Incubate->Wash2 Add_Substrate Add TMB Substrate Wash2->Add_Substrate Stop Add Stop Solution Add_Substrate->Stop Read Read Absorbance at 450 nm Stop->Read

Caption: Workflow for the Competitive ELISA.

Cross_Reactivity_Workflow cluster_plate_prep Plate Preparation cluster_binding Antibody Binding cluster_detection Detection Coat Coat with this compound or Cross-Reactant Wash1 Wash Coat->Wash1 Block Block Wash1->Block Add_Primary_Ab Add this compound Antibody Block->Add_Primary_Ab Wash2 Wash Add_Primary_Ab->Wash2 Add_Secondary_Ab Add Secondary Antibody-HRP Wash2->Add_Secondary_Ab Wash3 Wash Add_Secondary_Ab->Wash3 Add_Substrate Add TMB Substrate Wash3->Add_Substrate Stop Add Stop Solution Add_Substrate->Stop Read Read Absorbance at 450 nm Stop->Read

Caption: Workflow for Direct ELISA Cross-Reactivity Testing.

Conclusion

A thorough validation of a this compound-targeted antibody is paramount for its reliable use in research and diagnostic applications. By employing a multi-faceted approach that includes competitive ELISAs to determine affinity and cross-reactivity assays to assess specificity, researchers can gain a high degree of confidence in their results. The data presented in a clear, tabular format, alongside visual workflows, facilitates the objective comparison of the antibody's performance and supports its appropriate application. The principles and protocols outlined in this guide can be adapted for the validation of antibodies targeting other small molecules, ensuring the generation of robust and reproducible data.

A Comparative Analysis of Tripelennamine Hydrochloride and Citrate Salts for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tripelennamine, a first-generation antihistamine, is a valuable tool in research for its potent H1 receptor antagonism. It is commercially available in two common salt forms: hydrochloride and citrate. The choice of salt form can significantly impact the physicochemical and pharmacokinetic properties of an active pharmaceutical ingredient (API), thereby influencing its suitability for various research and development applications. This guide provides a comparative analysis of this compound hydrochloride and this compound citrate, offering a framework for selecting the optimal salt form for your research needs.

Physicochemical Properties: A Head-to-Head Comparison

The selection of a salt form is a critical step in drug development, influencing a range of properties from solubility to stability.[1][2] Hydrochloride salts are the most common in pharmaceuticals, often chosen for their ability to improve stability and solubility.[3][4] Citrate salts, derived from the naturally occurring citric acid, are also widely used and are known for their high solubility and buffering capacity.[5][6]

PropertyThis compound HydrochlorideThis compound CitrateInferred Comparison
Molecular Formula C₁₆H₂₂ClN₃[7]C₂₂H₂₉N₃O₇[7]The citrate salt has a larger and more complex molecular formula due to the citrate counter-ion.
Molecular Weight 291.82 g/mol [8]447.48 g/mol The citrate salt has a significantly higher molecular weight. This is an important consideration for dose calculations, as a larger mass of the citrate salt is required to deliver the same molar amount of the active this compound base.[9]
Appearance Odorless white crystalline powder[10]White crystalline powderBoth salts are crystalline solids, which is a desirable property for handling and formulation.[3]
Solubility Freely soluble in water[11]Predicted to have good water solubility[5]Both salts are expected to be water-soluble, a key advantage of using a salt form over the free base. Hydrochloride salts are generally known for their high water solubility.[12][13] Citrate salts also typically exhibit excellent solubility.[5] A direct experimental comparison under identical conditions is needed for a definitive conclusion.
Stability Stable for at least 5 years at room temperature when protected from light. Slowly darkens on exposure to light.[5]No specific stability data found.Hydrochloride salts are often chosen for their contribution to the stability of the API.[3] The stability of the citrate salt would need to be experimentally determined, but citrate salts are generally considered stable.[5]
Hygroscopicity No specific data found.No specific data found.Hygroscopicity, or the tendency to absorb moisture from the air, is a critical parameter to assess as it can impact stability and handling.[10] This would need to be determined experimentally for both salts.

Pharmacokinetic Profile: A Look at In-Vivo Performance

The salt form of a drug can influence its absorption, distribution, metabolism, and excretion (ADME) profile. While specific comparative pharmacokinetic data for this compound hydrochloride and citrate is unavailable, general principles can be applied.

ParameterThis compound HydrochlorideThis compound CitrateInferred Comparison
Bioavailability Well absorbed from the gastrointestinal tract.[14]Expected to be well absorbed.Both salts are likely to have good oral bioavailability due to their aqueous solubility. The dissolution rate is a key factor influencing absorption, and a direct comparison would be necessary to determine if one salt form offers an advantage.
Elimination Half-life 4 to 6 hours[]Expected to be similar to the hydrochloride salt.The elimination half-life is primarily a property of the active drug moiety (this compound) and is not expected to be significantly altered by the salt form.
Metabolism Hepatic hydroxylation and glucuronidation[]Expected to follow the same metabolic pathways.The metabolic fate of this compound is determined by the enzymatic processes in the liver and is independent of the initial salt form.

Experimental Protocols for Comparative Analysis

To provide a definitive comparison between this compound hydrochloride and citrate, a series of standardized experiments should be conducted. The following are detailed methodologies for key comparative studies.

Equilibrium Solubility Determination

Objective: To determine and compare the aqueous solubility of this compound hydrochloride and citrate at different pH values.

Methodology:

  • Prepare a series of buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions.

  • Add an excess amount of each this compound salt to a known volume of each buffer in separate sealed vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[16]

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent.

  • Determine the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[17]

  • The solubility is expressed in mg/mL or mol/L.

Dissolution Rate Studies

Objective: To compare the intrinsic dissolution rates of the two salt forms.

Methodology:

  • Prepare compacts of each salt using a hydraulic press. The surface area of the compact should be well-defined and consistent.

  • Use a USP dissolution apparatus (e.g., Apparatus 2, paddle) containing a defined volume of dissolution medium (e.g., 0.1 N HCl, phosphate buffer pH 6.8) maintained at 37°C.

  • Mount the compact in a holder that exposes only one surface to the dissolution medium.

  • Rotate the paddle at a constant speed (e.g., 50 rpm).

  • At predetermined time intervals, withdraw samples of the dissolution medium and replace with fresh medium to maintain a constant volume.

  • Analyze the concentration of dissolved this compound in each sample using a validated analytical method (e.g., HPLC).

  • Plot the cumulative amount of drug dissolved per unit area against time. The slope of the linear portion of the curve represents the intrinsic dissolution rate.[18]

Stability Testing

Objective: To assess and compare the solid-state stability of both salts under accelerated conditions.

Methodology:

  • Store accurately weighed samples of each salt in controlled environment chambers under accelerated stability conditions (e.g., 40°C / 75% relative humidity).[19][20]

  • At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze them for:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Purity and Degradation Products: Using a stability-indicating HPLC method to quantify the parent compound and any degradation products.

    • Water Content: Using Karl Fischer titration.

  • Compare the degradation profiles of the two salts to determine their relative stability.

Hygroscopicity Assessment

Objective: To determine the tendency of each salt to absorb moisture from the atmosphere.

Methodology:

  • Use a Dynamic Vapor Sorption (DVS) instrument.

  • Place a known mass of the salt sample in the DVS instrument.

  • Expose the sample to a programmed range of relative humidity (RH) levels (e.g., 0% to 95% RH in 10% increments) at a constant temperature (e.g., 25°C).

  • The instrument continuously measures the change in mass of the sample as it absorbs or desorbs water.

  • Plot the percentage change in mass against the RH to generate a sorption-desorption isotherm.

  • Classify the hygroscopicity based on the percentage of moisture uptake at a specific RH (e.g., 80% RH).[][21]

Visualizing Key Concepts

To further aid in the understanding of this compound's mechanism and the rationale behind salt selection, the following diagrams are provided.

This compound Signaling Pathway Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds to Gq_protein Gq Protein H1R->Gq_protein Activates This compound This compound (Hydrochloride or Citrate) This compound->H1R Antagonizes PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Allergic_Response Allergic Response (e.g., vasodilation, bronchoconstriction) Ca_release->Allergic_Response PKC->Allergic_Response

Caption: this compound's mechanism of action as an H1 receptor antagonist.

Pharmaceutical_Salt_Selection_Workflow start Start: API with Ionizable Group counterion_selection Counter-ion Selection (e.g., HCl, Citric Acid) start->counterion_selection salt_formation Salt Formation & Small-Scale Synthesis counterion_selection->salt_formation characterization Physicochemical Characterization salt_formation->characterization solubility Solubility & Dissolution (pH-dependent) characterization->solubility stability Solid-State Stability (Accelerated Conditions) characterization->stability hygroscopicity Hygroscopicity (DVS) characterization->hygroscopicity crystallinity Crystallinity & Polymorphism (XRD, DSC) characterization->crystallinity decision Comparative Evaluation & Lead Salt Selection solubility->decision stability->decision hygroscopicity->decision crystallinity->decision formulation Formulation Development & Preclinical Studies decision->formulation

Caption: A generalized workflow for pharmaceutical salt selection.

Conclusion

The choice between this compound hydrochloride and this compound citrate for research purposes depends on the specific requirements of the study. Both salts are expected to offer improved solubility over the free base, a critical factor for many experimental designs. The hydrochloride salt, being the more common pharmaceutical salt form, may have a more established profile in terms of stability and manufacturing.[4] The citrate salt, with its higher molecular weight, requires careful consideration for accurate dosing but may offer advantages in terms of buffering capacity in certain formulations.[5][6]

Ultimately, for any new research application, a head-to-head experimental evaluation of the key physicochemical and pharmacokinetic properties as outlined in this guide is highly recommended to make an informed decision and ensure the reliability and reproducibility of research outcomes.

References

A Comparative Analysis of Tripelennamine and Loratadine Efficacy in Preclinical Animal Models of Allergy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the first-generation H1 antihistamine, Tripelennamine, and the second-generation H1 antihistamine, Loratadine, focusing on their efficacy in animal models of allergic disease. This analysis is supported by a review of available experimental data, detailed methodologies for common preclinical allergy models, and a visualization of the distinct signaling pathways associated with each compound.

Executive Summary

This compound, a classic ethylenediamine derivative, and Loratadine, a long-acting tricyclic antihistamine, both function by antagonizing the histamine H1 receptor. However, their distinct pharmacological profiles, particularly concerning central nervous system effects, lead to different applications and considerations in therapeutic development. While direct comparative efficacy studies in the same animal models are scarce, this guide synthesizes available data to provide a comprehensive overview for researchers. Loratadine has been more extensively studied in recent preclinical models, with quantifiable efficacy in reducing key allergy-associated behaviors and inflammatory markers.

Data Presentation: Efficacy in Animal Models

The following table summarizes the available quantitative data for Loratadine in established animal models of atopic dermatitis and allergic rhinitis. Due to a lack of recent, publicly available, direct comparative studies, quantitative efficacy data for this compound in these specific modern assays is not presented. The efficacy of first-generation antihistamines like this compound is generally acknowledged, though often accompanied by sedative effects.

Drug Animal Model Allergy Model Dosage Key Efficacy Endpoints Quantitative Results Reference
Loratadine ICR and Hairless MiceAtopic Dermatitis (Pruritus)5 or 10 mg/kg (oral)Inhibition of scratching behavior induced by histamine or antigen.Significantly inhibited dorsal scratching behavior; more potent than fexofenadine and chlorpheniramine. In hairless mice, 10 mg/kg for 6 days significantly inhibited facial scratching.[1]
Loratadine BALB/c MiceAllergic Contact DermatitisNot specifiedReduction of inflammatory cytokines.Showed suppression of symptoms.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are representative protocols for inducing and evaluating allergic conditions in animal models, as described in the scientific literature.

Atopic Dermatitis Model in Mice

This model aims to replicate the pruritus (itching) and inflammatory skin lesions characteristic of atopic dermatitis.

  • Animal Strain: ICR or hairless mice are commonly used.[1]

  • Sensitization and Challenge:

    • Antigen-Induced: Mice are sensitized with an allergen such as ovalbumin (OVA) via intraperitoneal injection. Subsequently, a localized allergic reaction is challenged by a subcutaneous injection of the same antigen in the dorsal skin.

    • Histamine-Induced: A direct induction of itching is achieved by a subcutaneous injection of histamine into the dorsal skin of the mice.[1]

    • Diet-Induced (for chronic models): Feeding a low magnesium diet to hairless mice can induce facial scratching behavior over several days.[1]

  • Drug Administration: The test compounds (e.g., Loratadine) are typically administered orally at specified doses prior to the challenge.

  • Efficacy Assessment:

    • Behavioral Analysis: The primary endpoint is the quantification of scratching behavior. This is often done by counting the number of scratching bouts over a defined period (e.g., 30-60 minutes) after the challenge.

    • Histological Analysis: Skin biopsies can be taken to assess inflammatory cell infiltration (e.g., eosinophils, mast cells) and other pathological changes.

    • Biomarker Analysis: Measurement of serum IgE levels and inflammatory cytokines (e.g., IL-4, IL-5, TNF-α) in skin tissue or blood.

Allergic Rhinitis Model in Mice

This model is designed to mimic the nasal symptoms of allergic rhinitis, such as sneezing and nasal discharge.

  • Animal Strain: BALB/c mice are frequently used due to their propensity for a Th2-biased immune response.

  • Sensitization: Mice are sensitized with an allergen, commonly ovalbumin (OVA), mixed with an adjuvant like aluminum hydroxide, administered via intraperitoneal injections over a period of several days or weeks.

  • Challenge: Following sensitization, the mice are challenged intranasally with a solution of the allergen to induce an allergic reaction in the nasal passages.

  • Drug Administration: The antihistamines are administered, usually orally, before the intranasal challenge.

  • Efficacy Assessment:

    • Symptom Scoring: The frequency of sneezing and nasal rubbing movements are counted for a specific duration after the challenge.

    • Nasal Lavage Fluid (NALF) Analysis: Collection of NALF to measure levels of inflammatory cells (e.g., eosinophils), histamine, and cytokines.

    • Histological Examination: The nasal tissues are examined for signs of inflammation, such as eosinophil infiltration into the nasal mucosa.

Mandatory Visualization

Experimental Workflow: Comparative Antihistamine Efficacy in an Animal Model of Atopic Dermatitis

experimental_workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment Groups cluster_assessment Phase 3: Efficacy Assessment animal_selection Animal Selection (e.g., ICR Mice) sensitization Sensitization (e.g., Ovalbumin IP) animal_selection->sensitization Sensitization Phase challenge Allergen Challenge (e.g., Subcutaneous OVA) sensitization->challenge Challenge Phase vehicle Vehicle Control challenge->vehicle Randomized Treatment This compound This compound Group challenge->this compound Randomized Treatment loratadine Loratadine Group challenge->loratadine Randomized Treatment behavioral Behavioral Analysis (Scratching Bouts) vehicle->behavioral Observation This compound->behavioral Observation loratadine->behavioral Observation histology Histological Analysis (Skin Biopsy) behavioral->histology Post-Observation biomarkers Biomarker Analysis (Serum IgE, Cytokines) histology->biomarkers Further Analysis

Caption: Workflow for assessing antihistamine efficacy in a mouse atopic dermatitis model.

Signaling Pathways: this compound vs. Loratadine

signaling_pathways cluster_this compound This compound (First-Generation) cluster_loratadine Loratadine (Second-Generation) This compound This compound bbb_t Blood-Brain Barrier This compound->bbb_t Crosses h1r_peripheral_t H1 Receptor (Peripheral) This compound->h1r_peripheral_t Antagonizes h1r_cns_t H1 Receptor (CNS) bbb_t->h1r_cns_t Antagonizes sedation Sedation/ Cognitive Impairment h1r_cns_t->sedation allergy_relief_t Allergy Symptom Relief h1r_peripheral_t->allergy_relief_t loratadine Loratadine bbb_l Blood-Brain Barrier loratadine->bbb_l Does Not Readily Cross h1r_peripheral_l H1 Receptor (Peripheral) loratadine->h1r_peripheral_l Selectively Antagonizes h1r_cns_l H1 Receptor (CNS) no_sedation Minimal/No Sedation h1r_cns_l->no_sedation allergy_relief_l Allergy Symptom Relief h1r_peripheral_l->allergy_relief_l

Caption: Contrasting CNS penetration and receptor targets of this compound and Loratadine.

Concluding Remarks

The available evidence from animal models indicates that Loratadine is an effective agent for the amelioration of allergic symptoms, particularly pruritus, with a favorable safety profile due to its limited penetration of the blood-brain barrier. This compound, as a first-generation antihistamine, is expected to be efficacious in similar models but with the confounding factor of sedation, which may impact behavioral assessments. Future head-to-head studies in standardized animal models would be invaluable for a more direct quantitative comparison of the efficacy of these two compounds and to further elucidate the nuanced roles of central versus peripheral H1 receptor antagonism in different allergic manifestations.

References

A Comparative Analysis of Receptor Binding Kinetics: Tripelennamine vs. Cetirizine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding kinetics of the first-generation antihistamine, tripelennamine, and the second-generation antihistamine, cetirizine, at the histamine H1 receptor (H1R). The information presented is supported by experimental data to assist researchers and professionals in drug development in understanding the distinct pharmacological profiles of these two widely recognized H1R antagonists.

Introduction

This compound, a first-generation antihistamine, and cetirizine, a second-generation agent, both exert their therapeutic effects by antagonizing the histamine H1 receptor. However, their clinical profiles, particularly concerning sedative and anticholinergic side effects, differ significantly. These differences are, in part, rooted in their distinct receptor binding kinetics and selectivity. This guide delves into the quantitative aspects of their interaction with the H1R, providing a detailed look at the experimental methods used to elucidate these properties and the downstream signaling implications.

Quantitative Receptor Binding Kinetics

The binding of this compound and cetirizine to the histamine H1 receptor has been characterized using various in vitro assays. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor, with a lower Ki value indicating a higher binding affinity. For cetirizine and its active enantiomer, levocetirizine, more detailed kinetic parameters such as the dissociation half-life (t1/2) are available, providing insights into the residence time of the drug on the receptor.

CompoundReceptorKi (nM)Dissociation Half-life (t1/2)Notes
This compound Histamine H130 (IC50)Not ReportedFirst-generation antihistamine.[1]
Cetirizine Histamine H16Not ReportedRacemic mixture.[2]
Levocetirizine Histamine H13142 min(R)-enantiomer of cetirizine; demonstrates slow dissociation.[2]
(S)-Cetirizine Histamine H11006 min(S)-enantiomer of cetirizine; demonstrates rapid dissociation.[2]

Experimental Protocols

The determination of receptor binding kinetics for antihistamines predominantly relies on radioligand binding assays. Below is a generalized protocol for a competitive binding assay used to determine the inhibition constant (Ki) of a test compound against the histamine H1 receptor.

Radioligand Competitive Binding Assay for Histamine H1 Receptor

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or cetirizine) for the human histamine H1 receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells expressing the recombinant human histamine H1 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [3H]-mepyramine, a potent H1R antagonist.

  • Test Compounds: this compound, cetirizine, or other compounds of interest.

  • Non-specific Binding Control: A high concentration of a known H1R antagonist (e.g., 10 µM mianserin).

  • Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, pH 7.4).

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of [3H]-mepyramine and varying concentrations of the test compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium. The incubation time and temperature are optimized for the specific receptor and ligands (e.g., 60 minutes at 25°C).

  • Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of [3H]-mepyramine against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand.

Signaling Pathways and Mechanism of Action

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mediate the downstream effects of histamine, including allergic and inflammatory responses.

First and second-generation antihistamines act as inverse agonists at the H1R, stabilizing the inactive conformation of the receptor and thereby reducing its constitutive activity and blocking histamine-induced signaling.

G_protein_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Histamine Histamine Histamine->H1R Activates Antihistamine This compound or Cetirizine Antihistamine->H1R Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Allergic_Response Allergic & Inflammatory Response Ca_release->Allergic_Response PKC->Allergic_Response

Caption: Histamine H1 Receptor Signaling Pathway.

The key difference between this compound and cetirizine lies in their ability to cross the blood-brain barrier and their selectivity for the H1R over other receptors, such as muscarinic receptors.[3][4][5] this compound, as a first-generation antihistamine, readily crosses the blood-brain barrier, leading to sedation.[6] It also exhibits significant anticholinergic activity by blocking muscarinic receptors. In contrast, cetirizine, a second-generation antihistamine, has limited penetration of the blood-brain barrier and shows high selectivity for the H1R, resulting in a non-sedating profile and minimal anticholinergic side effects.[7]

experimental_workflow start Start prepare_reagents Prepare Reagents (Cell Membranes, Radioligand, Test Compounds) start->prepare_reagents incubation Incubate Membranes with Radioligand and Test Compound prepare_reagents->incubation filtration Separate Bound and Unbound Ligand (Vacuum Filtration) incubation->filtration washing Wash Filters to Remove Non-specific Binding filtration->washing quantification Quantify Radioactivity (Scintillation Counting) washing->quantification data_analysis Data Analysis (Determine IC50 and Ki) quantification->data_analysis end End data_analysis->end

Caption: Radioligand Binding Assay Workflow.

Conclusion

The comparison of the receptor binding kinetics of this compound and cetirizine highlights the evolution of antihistamine drug design. While both compounds effectively antagonize the histamine H1 receptor, cetirizine, and particularly its active enantiomer levocetirizine, exhibits a higher binding affinity and a significantly longer receptor residence time. This prolonged engagement with the H1R may contribute to its once-daily dosing and sustained therapeutic effect.

Furthermore, the improved selectivity and reduced central nervous system penetration of cetirizine underscore the advancements in developing antihistamines with a more favorable safety profile. For researchers and drug development professionals, understanding these kinetic and selectivity differences is crucial for the rational design of future H1R antagonists with optimized efficacy and minimized adverse effects. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for further investigation in this field.

References

A Comparative Guide to the Inter-Laboratory Validation of Tripelennamine Quantification Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Tripelennamine, a first-generation antihistamine. The following sections detail the performance characteristics and experimental protocols of various assays, offering a valuable resource for selecting the most suitable method for specific research and development needs. The data presented is based on single-laboratory validation studies, providing a benchmark for inter-laboratory performance expectations.

Assay Performance Comparison

The performance of a quantitative assay is determined by several key parameters. The following table summarizes the reported performance characteristics of a validated green micellar liquid chromatographic method for this compound hydrochloride (TRP).

Performance MetricMethod 1: Green Micellar LC
Linearity Range (µg/mL) 4–150[1][2][3]
Correlation Coefficient (r²) > 0.999[1]
Accuracy (% Recovery) 100.346 ± 1.265[1][2]
Precision (% RSD) < 2.0
Limit of Detection (LOD) Not explicitly stated
Limit of Quantification (LOQ) Not explicitly stated

Method Validation Parameters

Method validation ensures that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines for validation parameters.

Validation ParameterMethod 1: Green Micellar LCAlternative Method: HPLC
Specificity Demonstrated[1][2]Demonstrated
Linearity Assessed[1][2][3]Assessed
Accuracy Assessed[1][2]Assessed
Precision AssessedAssessed
- Repeatability (%RSD)< 2.00.2[4]
- Intermediate PrecisionNot explicitly statedNot explicitly stated
Quantification Limit (LOQ) EstablishedEstablished[4]
Detection Limit (LOD) EstablishedEstablished[4]
Robustness Not explicitly statedNot explicitly stated

Experimental Protocols

A detailed experimental protocol is crucial for the successful transfer and implementation of an analytical method in different laboratories.

Method 1: Green Micellar Liquid Chromatographic Method

This method allows for the simultaneous determination of this compound hydrochloride (TRP) and diphenhydramine (DPH).[1][2][3]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

2. Chromatographic Conditions:

  • Column: C18 column.

  • Mobile Phase: A micellar mobile phase consisting of 1 mM Tween 20 in phosphate buffer (pH 4) and isopropanol (85:15, %v/v).[1][2]

  • Flow Rate: Not explicitly stated.

  • Detection Wavelength: Not explicitly stated.

  • Temperature: Not explicitly stated.

3. Sample Preparation:

  • The method was developed for the determination of TRP and DPH in a laboratory-prepared gel containing all possible excipients.[1][2]

4. Validation Procedure:

  • The method was validated according to the International Conference on Harmonization (ICH) guidelines.[1][2]

Alternative Method: High-Performance Liquid Chromatography (HPLC) for Ointment

This method is designed for the identification and quantification of domiphen bromide, this compound hydrochloride, and clioquinol in an ointment formulation.[4]

1. Instrumentation:

  • HPLC system with a Diode Array Detector (DAD).[4]

2. Chromatographic Conditions:

  • Column: Inertsil ODS-3, 250 × 4.6 mm, 5 µm.[4]

  • Mobile Phase: Gradient elution was used.[4]

  • Detection Wavelength: 310 nm for this compound hydrochloride and clioquinol, and 215 nm for domiphen bromide.[4]

Visualizing the Workflow

Diagrams can effectively illustrate complex processes, from the overarching logic of a validation study to the specific steps of an analytical method.

G Inter-Laboratory Validation Workflow cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Analysis & Reporting Phase Protocol Development Protocol Development Sample Preparation & Distribution Sample Preparation & Distribution Protocol Development->Sample Preparation & Distribution Lab A Analysis Lab A Analysis Sample Preparation & Distribution->Lab A Analysis Lab B Analysis Lab B Analysis Sample Preparation & Distribution->Lab B Analysis Lab C Analysis Lab C Analysis Sample Preparation & Distribution->Lab C Analysis Data Collection & Statistical Analysis Data Collection & Statistical Analysis Lab A Analysis->Data Collection & Statistical Analysis Lab B Analysis->Data Collection & Statistical Analysis Lab C Analysis->Data Collection & Statistical Analysis Report Generation Report Generation Data Collection & Statistical Analysis->Report Generation

Caption: A flowchart of a typical inter-laboratory validation study.

G This compound Quantification Workflow (Micellar LC) Start Start Sample Preparation Sample Preparation Start->Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Data Acquisition Data Acquisition HPLC Analysis->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Quantification Quantification Data Processing->Quantification End End Quantification->End

Caption: Workflow for this compound quantification by Micellar LC.

References

A Comparative Analysis of the Sedative Effects of Tripelennamine and Newer Antihistamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the sedative effects of the first-generation antihistamine, Tripelennamine, with those of newer second- and third-generation antihistamines. While direct quantitative comparisons are challenging due to a scarcity of modern psychometric and neuroimaging data for this compound, this document synthesizes available information to offer a comprehensive overview for research and drug development purposes.

Introduction

First-generation antihistamines, such as this compound, have long been recognized for their therapeutic efficacy in allergic conditions. However, their clinical utility is often limited by sedative side effects, a consequence of their ability to cross the blood-brain barrier and antagonize central histamine H1 receptors.[1][2] Newer generation antihistamines have been specifically developed to minimize or eliminate these central nervous system (CNS) effects.[3][4] This guide explores the mechanistic differences and compares the sedative profiles of this compound and these newer agents, supported by available experimental data and detailed methodologies.

Mechanism of Sedation: A Tale of Two Generations

The sedative properties of first-generation antihistamines, including this compound, are primarily attributed to their lipophilic nature and low molecular weight, which facilitate their passage across the blood-brain barrier.[4] Once in the CNS, they act as inverse agonists at histamine H1 receptors, interfering with the wakefulness-promoting signals of histamine.[4]

In contrast, second- and third-generation antihistamines are characterized by lower lipophilicity and higher molecular weight.[4] Many are also substrates for P-glycoprotein, an efflux transporter at the blood-brain barrier, which actively limits their CNS penetration.[3] This peripheral selectivity results in a significantly lower incidence of sedation.[2]

Quantitative Comparison of Sedative Effects

A definitive quantitative comparison of the sedative effects of this compound with newer antihistamines is hampered by a lack of publicly available data from modern standardized tests for this compound. Early studies often described its sedative potential qualitatively. For instance, this compound is characterized as having moderate sedative properties.[5] One study noted "mild sedative-like effects" at a 50mg dose.[6]

The table below summarizes available quantitative data for a range of antihistamines, highlighting the sedative profile of newer agents. For this compound, qualitative descriptors are provided due to the absence of specific quantitative metrics in the reviewed literature.

Antihistamine (Generation)Typical DoseBrain H1 Receptor Occupancy (H1RO)Sedative Profile Notes
This compound (First)25-50 mgData not availableDescribed as having moderate sedative properties.[5] A 50mg dose produced mild sedative-like effects in one study.[6]
Diphenhydramine (First)50 mg~50-70%High sedative potential, often used as a positive control in sedation studies.
Chlorpheniramine (First)4 mg~50%Significant sedative and cognitive-impairing effects.
Cetirizine (Second)10 mg~13-25%Low to moderate sedative potential; may cause drowsiness in some individuals.
Loratadine (Second)10 mg~12%Generally considered non-sedating at standard doses.
Fexofenadine (Third)120-180 mg~0%Considered non-sedating, with performance profiles similar to placebo.
Desloratadine (Third)5 mgLowConsidered non-sedating.
Levocetirizine (Third)5 mgLowConsidered non-sedating.

Experimental Protocols

Objective assessment of antihistamine-induced sedation relies on a battery of standardized tests that evaluate various aspects of CNS function.

Positron Emission Tomography (PET) for H1 Receptor Occupancy
  • Objective: To quantify the percentage of histamine H1 receptors in the brain that are bound by an antihistamine.

  • Methodology:

    • A radiolabeled ligand with high affinity for the H1 receptor (e.g., [¹¹C]doxepin) is injected intravenously into the subject.

    • The subject undergoes a PET scan to measure the baseline binding of the radioligand to H1 receptors in various brain regions.

    • A single dose of the antihistamine under investigation is administered.

    • After a period allowing for drug absorption and distribution, a second PET scan is performed to measure the displacement of the radioligand by the antihistamine.

    • H1 receptor occupancy is calculated as the percentage reduction in radioligand binding after drug administration compared to baseline.

Multiple Sleep Latency Test (MSLT)
  • Objective: To objectively measure the degree of daytime sleepiness.

  • Methodology:

    • The test is conducted on the day following an overnight polysomnography (sleep study) to ensure the subject is not sleep-deprived.

    • The subject is given four or five 20-minute nap opportunities at two-hour intervals throughout the day in a quiet, dark room.

    • Physiological parameters, including brain waves (EEG), eye movements (EOG), and muscle tone (EMG), are monitored to determine the precise moment of sleep onset.

    • The primary outcome measure is the mean sleep latency, which is the average time it takes for the subject to fall asleep across all nap opportunities. A shorter mean sleep latency indicates a higher degree of physiological sleepiness.

Psychomotor and Cognitive Function Tests

A variety of tests are used to assess the impact of antihistamines on cognitive and psychomotor performance. These are typically administered at baseline and at various time points after drug administration in a controlled, crossover study design.

  • Digit Symbol Substitution Test (DSST): Measures processing speed, attention, and visual-motor coordination.

  • Critical Flicker Fusion (CFF) Test: Assesses CNS arousal and information processing speed by determining the frequency at which a flickering light is perceived as a continuous, steady light.

  • Choice Reaction Time (CRT) Task: Evaluates the speed and accuracy of responding to a specific stimulus among multiple potential stimuli.

  • Tracking Tasks: Assess sustained attention and fine motor control as the subject attempts to follow a moving target on a screen.

  • Subjective Sedation Scales: Visual Analog Scales (VAS) or the Stanford Sleepiness Scale are used for subjects to self-report their level of drowsiness.

Visualizing Mechanisms and Methodologies

Signaling Pathway of Histamine H1 Receptor in the CNS

G Histamine H1 Receptor Signaling Pathway in the CNS cluster_membrane Cell Membrane Histamine Histamine H1R H1 Receptor Histamine->H1R Binds to Gq_protein Gq Protein H1R->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Neuronal_Excitation Neuronal Excitation (Wakefulness) Ca_release->Neuronal_Excitation Leads to PKC->Neuronal_Excitation Leads to This compound This compound (First-Gen Antihistamine) This compound->H1R Blocks

Caption: Histamine H1 receptor signaling cascade promoting wakefulness in the CNS.

Experimental Workflow for Comparing Antihistamine Sedation

G Typical Crossover Clinical Trial for Antihistamine Sedation cluster_treatments Treatments can include: - Test Antihistamine - Placebo - Positive Control (e.g., Diphenhydramine) Start Screening & Enrollment of Healthy Volunteers Baseline Baseline Testing (Psychomotor & Cognitive) Start->Baseline Randomization Randomization to Treatment Sequence Baseline->Randomization Period1 Period 1: Administer First Assigned Treatment Randomization->Period1 Sequence A: Drug 1 Sequence B: Drug 2 Sequence C: Placebo PostDose1 Post-Dose Testing (Multiple Timepoints) Period1->PostDose1 Washout Washout Period PostDose1->Washout Period2 Period 2: Administer Second Assigned Treatment Washout->Period2 PostDose2 Post-Dose Testing (Multiple Timepoints) Period2->PostDose2 Analysis Data Analysis (Comparison of Treatment Effects) PostDose2->Analysis Treatments

Caption: A typical crossover clinical trial workflow for evaluating antihistamine sedation.

Conclusion

The evolution of antihistamines from first-generation agents like this compound to the newer second- and third-generation drugs represents a significant advancement in minimizing sedative side effects. While this compound remains an effective antihistamine, its central effects are a notable consideration. Newer agents, with their limited ability to penetrate the blood-brain barrier, offer a superior safety profile with respect to sedation and cognitive impairment. For research and drug development, the use of objective, quantitative measures such as PET imaging for H1 receptor occupancy and a comprehensive battery of psychomotor and cognitive tests is crucial for accurately characterizing the sedative potential of novel antihistamines. Further research employing these modern techniques on older agents like this compound would be invaluable for a more complete comparative understanding.

References

A Systematic Review of Tripelennamine's Efficacy in Historical Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of Tripelennamine (Pyribenzamine) with its contemporary alternatives based on foundational mid-20th century clinical data.

Published shortly after World War II, this compound, commercially known as Pyribenzamine, was a pioneering first-generation antihistamine that offered significant therapeutic advances in the management of allergic diseases. As an ethylenediamine derivative, it provided relief for conditions such as hay fever, urticaria, and asthma by acting as a histamine H1 receptor antagonist. This review synthesizes quantitative data from key historical clinical trials to provide a comparative analysis of its efficacy against its main contemporary alternative, Diphenhydramine (Benadryl), offering researchers and drug development professionals a clear perspective on the performance of these foundational allergy treatments.

Mechanism of Action: H1 Receptor Antagonism

This compound functions by competitively inhibiting the H1 histamine receptor.[1][2] Histamine, when released from mast cells and basophils during an allergic reaction, binds to these receptors on effector cells, leading to symptoms like vasodilation, increased vascular permeability, pruritus (itching), and smooth muscle contraction in the respiratory and gastrointestinal tracts. By occupying the H1 receptor binding sites, this compound acts as an inverse agonist, blocking the downstream signaling cascade initiated by histamine and thereby mitigating the symptoms of an allergic response.

G cluster_cell Effector Cell H1R Histamine H1 Receptor PLC Phospholipase C (PLC) H1R->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Symptoms Allergic Symptoms (Vasodilation, Itching, etc.) Ca->Symptoms PKC->Symptoms Histamine Histamine Histamine->H1R Binds & Activates This compound This compound This compound->H1R Binds & Blocks

Caption: Signaling pathway of the H1 receptor and this compound's inhibitory action.

Comparative Efficacy Data

Historical clinical trials from the 1940s provide valuable quantitative data on the efficacy of this compound, often in direct comparison with Diphenhydramine. A landmark 1947 review by M.H. Loveless synthesized the results of 26 individual clinical reports, offering a broad comparative overview. Another key study by Arbesman, Koepf, and Lenzner in 1946 provided specific efficacy rates for this compound across a large patient cohort.

The data below summarizes these findings, categorizing efficacy as the percentage of patients who achieved "good" or "complete" relief of symptoms.

Table 1: Efficacy in Hay Fever (Seasonal Allergic Rhinitis)
StudyDrugTotal PatientsEfficacy (% Patients with Good/Complete Relief)Dosage (Typical Oral)
Arbesman, Koepf, & Lenzner (1946)This compound31375%50-100 mg
Loveless (1947 Review)This compound1,21970%50-100 mg
Loveless (1947 Review)Diphenhydramine1,51860%50 mg
Table 2: Efficacy in Urticaria (Hives)
StudyDrugTotal PatientsEfficacy (% Patients with Good/Complete Relief)
Arbesman, Koepf, & Lenzner (1946)This compound15483%
Loveless (1947 Review)This compound37385%
Loveless (1947 Review)Diphenhydramine49272%
Table 3: Efficacy in Bronchial Asthma
StudyDrugTotal PatientsEfficacy (% Patients with Good/Complete Relief)
Arbesman, Koepf, & Lenzner (1946)This compound9848%
Loveless (1947 Review)This compound31943%
Loveless (1947 Review)Diphenhydramine47519%

Comparison of Side Effect Profiles

The primary limitation of first-generation antihistamines was their side effect profile, particularly central nervous system effects like sedation. The Loveless (1947) review also provided a comparative summary of the incidence of common side effects based on the aggregated data from 26 clinical reports.

Table 4: Incidence of Common Side Effects
Side EffectThis compound (% Incidence)Diphenhydramine (% Incidence)
Drowsiness / Sedation~27%~53%
Dizziness / Vertigo~10%~12%
Gastrointestinal Distress~10%~4%
Dry Mouth~5%~8%

The data indicates that while both drugs caused sedation, it was a significantly more frequent complaint with Diphenhydramine. Conversely, gastrointestinal side effects were more commonly reported with this compound.

Experimental Protocols in Historical Trials

The clinical trials of the 1940s were foundational and lacked the rigorous standardization of modern studies. The development of the double-blind, randomized controlled trial was still in its infancy.

Key Methodological Characteristics:

  • Patient Selection: Patients were typically selected from allergy clinics with a clear diagnosis of conditions like seasonal hay fever, chronic urticaria, or asthma based on clinical history and physical examination.

  • Dosage and Administration: The standard oral dose for this compound was typically 50 mg, administered three to four times daily. Some studies explored higher doses of 100-150 mg.

  • Efficacy Assessment: Outcomes were not measured using standardized scoring systems. Instead, efficacy was determined through subjective assessment by both the physician and the patient. Results were commonly categorized into qualitative bins such as "complete relief," "good relief," "fair relief," or "no relief."

  • Controls: While some studies used a placebo control, many early evaluations were observational or used an active comparator like Diphenhydramine. The concept of randomization was not yet widely implemented, with some trials using methods like alternation for treatment allocation.

G Start Patient Recruitment (e.g., Hay Fever, Urticaria) Baseline Baseline Symptom Assessment (Physician & Patient Interview) Start->Baseline Allocation Treatment Allocation (Often non-randomized) Baseline->Allocation This compound Treatment Group A: This compound (50-100 mg) Allocation->this compound Group A Comparator Treatment Group B: Comparator (e.g., Diphenhydramine) or Placebo Allocation->Comparator Group B FollowUp Follow-up Assessment (Subjective report of relief) This compound->FollowUp Comparator->FollowUp Analysis Data Analysis (Categorization of Relief: Good, Fair, Poor) FollowUp->Analysis End Reported Efficacy Analysis->End

Caption: A typical experimental workflow for an antihistamine trial in the 1940s.

Conclusion

Based on the extensive clinical data from the 1940s, this compound (Pyribenzamine) demonstrated significant efficacy in treating allergic conditions, particularly hay fever and urticaria. In direct comparison to its contemporary, Diphenhydramine (Benadryl), this compound showed comparable or slightly superior efficacy for these indications and markedly better performance in asthma. Furthermore, it presented a more favorable side effect profile with a substantially lower incidence of sedation, a key differentiator for patient tolerance. While its efficacy in asthma was modest compared to modern treatments, its overall performance established this compound as a cornerstone of early allergy management, paving the way for the development of future generations of antihistamines.

References

A Comparative Analysis of Tripelennamine and Diphenhydramine as H1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the performance of Tripelennamine against the well-established first-generation H1 receptor antagonist, Diphenhydramine. This analysis is supported by available experimental data and detailed methodologies for key assays.

This compound and Diphenhydramine are both first-generation antihistamines that exert their therapeutic effects through competitive antagonism of the histamine H1 receptor. While both are effective in alleviating allergic symptoms, nuanced differences in their receptor selectivity and potency are critical for research and development applications. This guide summarizes key performance data and outlines the experimental protocols used to generate such data.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative parameters for this compound and Diphenhydramine, highlighting their activity at the H1 receptor and their selectivity over muscarinic acetylcholine receptors.

ParameterThis compoundDiphenhydramineReference
H1 Receptor Binding Affinity (pKd) Data not available in a direct comparative study7.93[1]
H1 Receptor Binding Affinity (Kd) (nM) Data not available in a direct comparative study11.75[1]
H1 Receptor Functional Antagonism (pIC50) Data not available in a direct comparative study6.77[1]
H1 Receptor Functional Antagonism (IC50) (nM) Data not available in a direct comparative study171[1]
H1 Receptor vs. Muscarinic Receptor Selectivity 180-fold20-fold[2]

Key Performance Insights

A significant differentiator between the two compounds is their selectivity for the H1 receptor over muscarinic acetylcholine receptors. This compound demonstrates a 180-fold selectivity for the H1 receptor, which is substantially higher than the 20-fold selectivity of Diphenhydramine. This suggests that this compound may have a lower propensity for anticholinergic side effects at therapeutic concentrations.

Mandatory Visualizations

To aid in the understanding of the underlying mechanisms and experimental workflows, the following diagrams are provided.

H1_Receptor_Signaling_Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq_alpha Gq α H1R->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Cellular_Response PKC_activation->Cellular_Response Antagonist This compound or Diphenhydramine Antagonist->H1R Blocks

Caption: H1 Receptor Signaling Pathway and Antagonist Blockade.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing H1 receptors Incubation Incubate membranes, radioligand, and competitor Membrane_Prep->Incubation Radioligand_Prep Prepare radioligand (e.g., [³H]-mepyramine) Radioligand_Prep->Incubation Competitor_Prep Prepare serial dilutions of This compound or Diphenhydramine Competitor_Prep->Incubation Filtration Separate bound and free radioligand by filtration Incubation->Filtration Counting Quantify bound radioactivity using a scintillation counter Filtration->Counting IC50_Calc Determine IC50 from competition binding curves Counting->IC50_Calc Ki_Calc Calculate Ki using the Cheng-Prusoff equation IC50_Calc->Ki_Calc

Caption: Experimental Workflow for Radioligand Binding Assay.

Calcium_Mobilization_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture cells expressing H1 receptors Dye_Loading Load cells with a calcium-sensitive fluorescent dye Cell_Culture->Dye_Loading Antagonist_Incubation Incubate cells with varying concentrations of antagonist Dye_Loading->Antagonist_Incubation Histamine_Stimulation Stimulate cells with histamine Antagonist_Incubation->Histamine_Stimulation Fluorescence_Measurement Measure changes in intracellular calcium via fluorescence Histamine_Stimulation->Fluorescence_Measurement IC50_Determination Determine IC50 from the inhibition of histamine response Fluorescence_Measurement->IC50_Determination

Caption: Experimental Workflow for Calcium Mobilization Assay.

Experimental Protocols

Radioligand Binding Assay for H1 Receptor Affinity (Ki)

This assay determines the binding affinity of a compound for the H1 receptor by measuring its ability to compete with a radiolabeled ligand.

1. Materials:

  • Cell Membranes: Membranes prepared from cells recombinantly expressing the human H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-mepyramine (a commonly used H1 receptor antagonist).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Test Compounds: this compound and Diphenhydramine.

  • Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter.

2. Procedure:

  • In a multi-well plate, combine the cell membranes, a fixed concentration of [³H]-mepyramine, and varying concentrations of the test compound (this compound or Diphenhydramine).

  • Include control wells for total binding (membranes + [³H]-mepyramine) and non-specific binding (membranes + [³H]-mepyramine + non-specific binding control).

  • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Calcium Mobilization Assay for H1 Receptor Functional Antagonism (IC50)

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by histamine, which is a downstream effect of H1 receptor activation.

1. Materials:

  • Cells: A cell line stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

  • Histamine: As the agonist.

  • Test Compounds: this compound and Diphenhydramine.

  • Fluorescence Plate Reader.

2. Procedure:

  • Plate the H1 receptor-expressing cells in a multi-well plate and allow them to adhere.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol.

  • Wash the cells to remove excess dye.

  • Add varying concentrations of the test compound (this compound or Diphenhydramine) to the wells and incubate.

  • Initiate the assay by adding a fixed concentration of histamine to all wells (except for negative controls).

  • Immediately measure the change in fluorescence over time using a fluorescence plate reader.

3. Data Analysis:

  • Determine the peak fluorescence response for each well.

  • Normalize the data to the response of the histamine-only control.

  • Plot the percentage of inhibition of the histamine response against the logarithm of the antagonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tripelennamine
Reactant of Route 2
Reactant of Route 2
Tripelennamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.